molecular formula C7H5Cl2NO2 B112707 3-Amino-2,6-dichlorobenzoic acid CAS No. 50917-29-8

3-Amino-2,6-dichlorobenzoic acid

Cat. No.: B112707
CAS No.: 50917-29-8
M. Wt: 206.02 g/mol
InChI Key: SVMCPPLCIXHWBS-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichlorobenzoic acid is a chlorinated aniline-benzoic acid hybrid that serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both electron-withdrawing chloro groups and an electron-donating amino group on the aromatic ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the development and study of novel agrochemicals, as its structural analogs have demonstrated significant phytotoxic (plant-killing) activity in pre- and post-emergence herbicidal testing . The compound's utility extends to pharmaceutical research, where it is employed as a key building block for the synthesis of various pharmacologically active targets. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCPPLCIXHWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334610
Record name 3-amino-2,6-dichlorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00334610
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-29-8
Record name 3-Amino-2,6-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50917-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-2,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-2,6-dichlorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-2,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic compound that serves as a highly versatile synthetic intermediate in medicinal and organic chemistry.[1] Its unique structure, a benzoic acid scaffold featuring a sterically hindered amine and two electron-withdrawing chlorine atoms, imparts distinct reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity profile, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates the molecule's physical and chemical behavior. The two chlorine atoms ortho to the carboxylic acid group create significant steric hindrance and potent electron-withdrawing effects, which in turn influence the acidity of the carboxyl group and the basicity of the amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 50917-29-8[2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.02 g/mol [2][3]
Appearance Off-white to brown solid powder (typical for isomers)[4][5]
Melting Point 194-197 °C (decomposes) for 2,5-isomer
Solubility Low water solubility is expected[4]
Storage 2-8°C, in a dry, cool, well-ventilated place[2][4]

Synthesis and Purification

The most common and reliable method for synthesizing substituted amino-benzoic acids is through the reduction of the corresponding nitro compound. This strategy offers high yields and regiochemical control, as the nitro group can be introduced before reduction.

Causality of Method Selection

The reduction of a nitro group is a cornerstone transformation in organic synthesis. For this specific target, the pathway begins with 2,6-dichloro-3-nitrobenzoic acid. The choice of reducing agent is critical. While various reagents exist (e.g., catalytic hydrogenation), a metal/acid system like tin (Sn) in concentrated hydrochloric acid (HCl) is robust, effective, and well-documented for this type of transformation.[6] The tin metal acts as the electron donor, and the strong acid protonates the nitro group, facilitating its reduction to the amine.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a representative procedure based on the synthesis of the closely related 3-amino-2,5-dichlorobenzoic acid.[6]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (1.5-2.0 eq).

  • Carefully add water and concentrated hydrochloric acid (e.g., a 1:1 mixture by volume) to the flask with vigorous stirring.

Step 2: Reduction Reaction

  • Heat the reaction mixture to 90-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Workup and Isolation

  • Cool the reaction mixture by pouring it over crushed ice. The product may precipitate as a solid tin-complex.

  • Filter the solid and wash it with cold water.

  • To break the complex and isolate the free amine, the solid is typically dissolved in an organic solvent like ethyl acetate and washed extensively with water, followed by a saturated sodium chloride (brine) solution.

Step 4: Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: 2,6-dichloro-3-nitrobenzoic acid reagents Reagents: - Granular Tin (Sn) - Conc. Hydrochloric Acid (HCl) - Water start->reagents reaction Heat at 95°C (4-5 hours) reagents->reaction workup Quench on Ice & Filter Solid Complex reaction->workup dissolve Dissolve in Ethyl Acetate workup->dissolve wash Wash with H₂O & Brine dissolve->wash dry Dry with Na₂SO₄ & Evaporate wash->dry purify Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Molecular Properties

The chemical behavior of this compound is governed by the interplay of its three functional groups on the aromatic ring.

  • Amino Group (-NH₂): This group is a nucleophile and a base. It can undergo standard reactions such as acylation, alkylation, and diazotization. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. It can react with aldehydes and ketones to form Schiff bases.[7]

  • Carboxylic Acid Group (-COOH): This acidic proton allows the molecule to form salts with bases. The group can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols. The acidity of the carboxyl group is significantly increased by the inductive effect of the two ortho-chlorine atoms.

  • Dichlorinated Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which deactivates the ring towards further electrophilic aromatic substitution. Their position also provides a rigid structural scaffold, which can be exploited in drug design to control molecular conformation.[8]

Structure-Reactivity Diagram

ReactivityMap cluster_amino Amino Group (-NH₂) cluster_cooh Carboxylic Acid (-COOH) cluster_ring Dichlorinated Ring mol This compound amino_react Nucleophilic Reactions: - Acylation - Alkylation - Schiff Base Formation [15] mol->amino_react Reacts via N atom cooh_react Acidic Reactions: - Esterification - Amide Formation - Salt Formation mol->cooh_react Reacts via C=O ring_react Structural Influence: - Steric Hindrance - Increased Acidity of COOH - Deactivated to Electrophiles - Rigid Scaffold [25] mol->ring_react Influences properties

Caption: Key reactivity sites of this compound.

Predicted Spectroscopic Data

While a complete, published dataset for this specific isomer is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[9]

Table 2: Predicted Spectroscopic Features

SpectroscopyPredicted Peaks and Features
¹H NMR - Aromatic Protons: Two signals expected in the aromatic region (~6.5-7.5 ppm). One doublet and one triplet, corresponding to the two coupled protons on the ring. - Amine Protons (-NH₂): A broad singlet, which may exchange with D₂O, typically downfield. - Carboxylic Proton (-OH): A very broad singlet, often far downfield (>10 ppm), and exchanges with D₂O.
¹³C NMR - Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons bearing chlorine atoms (C2, C6) will be significantly shifted downfield. The carbon attached to the amino group (C3) will be shifted upfield compared to the others.
FT-IR (cm⁻¹) - O-H Stretch (acid): Very broad band from 2500-3300. - N-H Stretch (amine): Two sharp peaks in the 3300-3500 region. - C=O Stretch (acid): Strong, sharp peak around 1680-1710. - C-Cl Stretch: Strong absorptions in the 600-800 region.

Applications in Research and Drug Development

This compound is primarily used as a specialized building block in the synthesis of higher-value compounds.

  • Pharmaceutical Scaffolding: Its rigid structure makes it an excellent scaffold. Incorporating it into a larger molecule can help lock in a specific three-dimensional shape, which is critical for binding to biological targets like enzymes or receptors.[1] Analogs have been investigated for creating peptidomimetics with enhanced stability against enzymatic degradation.[8]

  • Agrochemical Development: Chlorinated benzoic acids are a well-known class of herbicides.[10] This compound serves as an intermediate for creating novel analogs with potential phytotoxic activity for agricultural applications.[1]

  • Material Science: The unique electronic and structural properties can be leveraged in the synthesis of specialty polymers or functional dyes.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care in a laboratory setting.[11]

  • Hazard Classification: May be harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[4][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. If dust is generated, use a NIOSH-approved respirator.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

References

  • This compound. Pharmaffiliates. Available from: [Link]

  • 3 amino 2 5 Dichlorobenzoic acid. SURU Chemical. Available from: [Link]

  • 3-Amino-2,4-dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. Available from: [Link]

  • US Patent 3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
  • 3-Amino-2,5-dichlorobenzoic acid. ChemBK. Available from: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]

  • 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. PMC, NIH. Available from: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available from: [Link]

Sources

3-Amino-2,6-dichlorobenzoic acid CAS number 50917-29-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-2,6-dichlorobenzoic Acid (CAS 50917-29-8): Properties, Synthesis, and Applications

Introduction and Strategic Overview

This compound, with CAS number 50917-29-8, is a highly functionalized aromatic carboxylic acid. As a derivative of both aniline and benzoic acid, it possesses a unique electronic and structural profile conferred by the presence of two electron-withdrawing chlorine atoms flanking an electron-donating amino group. This substitution pattern makes it a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structural isomers, such as 3-amino-2,5-dichlorobenzoic acid (Chloramben), are known for their significant biological activities, including herbicidal properties.[2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of its properties, a reasoned synthesis protocol, and an exploration of its potential applications.

Physicochemical and Structural Properties

The core structure of this compound provides a rigid scaffold that can be elaborated into more complex molecular architectures. Understanding its fundamental properties is critical for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 50917-29-8[3]
Molecular Formula C₇H₅Cl₂NO₂[3]
Molecular Weight 206.02 g/mol [3][4]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl[4]
InChI Key SVMCPPLCIXHWBS-UHFFFAOYSA-N[1]
Appearance Expected to be a crystalline solidN/A
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic ring, the amino group, and the carboxylic acid group. The chlorine substituents significantly modulate the reactivity of the ring and the basicity of the amino group.

  • Aromatic Amine (-NH₂): This group is a key site for derivatization. Although typically an activating, ortho-para director for electrophilic aromatic substitution, its directing ability is sterically hindered by the adjacent chlorine atom. Its nucleophilicity is reduced by the electron-withdrawing effect of the ortho-chlorine and delocalization into the ring.[6] Key reactions include:

    • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions).

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively, which is a common strategy in drug design to modulate physicochemical properties.

  • Carboxylic Acid (-COOH): This group readily undergoes reactions typical of carboxylic acids, such as:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to form amides. This is a cornerstone of building more complex pharmaceutical scaffolds.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two Cl, one COOH). The amino group's activating effect is largely overridden. Nucleophilic aromatic substitution (SₙAr) is possible but requires harsh conditions.

Reactivity_Map cluster_molecule This compound cluster_reactions Key Reactive Sites mol COOH / Cl--C--C--NH2 || | C--C | C--Cl / H Amine Amino Group (-NH2) Diazotization Diazotization (-> R-N2+) Amine->Diazotization Acylation Acylation (-> Amides) Amine->Acylation Acid Carboxylic Acid (-COOH) Esterification Esterification (-> Esters) Acid->Esterification Amidation Amide Coupling Acid->Amidation

Caption: Key reactive sites of this compound.

Proposed Synthesis and Purification Protocol

Causality of Experimental Design: The chosen strategy relies on the regioselective nitration of a commercially available dichlorinated benzoic acid, followed by a standard, high-yielding reduction. The reduction using tin (Sn) in concentrated hydrochloric acid is a classic and effective method for converting aromatic nitro groups to amines, particularly when the substrate is acid-stable.[7]

Synthesis_Workflow Start 2,6-Dichlorobenzoic Acid (Starting Material) Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermediate 2,6-Dichloro-3-nitrobenzoic Acid (Precursor) Nitration->Intermediate Reduction Step 2: Reduction (Sn, conc. HCl) Intermediate->Reduction Product_Crude Crude Product Reduction->Product_Crude Purification Step 3: Purification (Recrystallization) Product_Crude->Purification Final_Product This compound (Final Product) Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dichlorobenzoic acid (1.0 eq).

  • Acid Mixture: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is fully dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate cooled beaker.

  • Reaction: Add the nitrating mixture dropwise to the flask, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: maintaining a low temperature prevents over-nitration and decomposition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 2,6-dichloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

  • Reactor Setup: To a round-bottom flask, add the synthesized 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (Sn, ~2.5 eq).[7]

  • Reagent Addition: Add concentrated hydrochloric acid (HCl) portion-wise with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Heating: Heat the reaction mixture at 95-100 °C for 3-5 hours.[7] The elevated temperature ensures the complete reduction of the nitro group.

  • Work-up: Cool the mixture and pour it over ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This precipitates the tin salts and ensures the amino acid is in its free base form.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Step 3: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Analytical_Workflow Sample Purified Solid Sample Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure HPLC RP-HPLC (>95% Purity) Purity->HPLC NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR Data Final Characterization Data HPLC->Data NMR->Data MS->Data IR->Data

Caption: Workflow for the analytical characterization of the final product.

Expected Spectral Data
  • ¹H NMR: The spectrum (in DMSO-d₆) is expected to show two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring. A broad singlet for the -NH₂ protons (approx. 5.0-6.0 ppm) and a very broad singlet for the carboxylic acid proton (>12 ppm) should also be visible.

  • ¹³C NMR: The spectrum should display 7 distinct carbon signals: one for the carboxylic acid (~167 ppm), and six for the aromatic ring, with the carbons attached to chlorine showing characteristic shifts.[8]

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretches of the amine (~3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[5][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (206.02). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be definitive confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is based on standard methods for analyzing derivatized or UV-active amino acids.[10][11]

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilution in the mobile phase to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject 10 µL of the sample. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A pure sample should exhibit a single major peak.

Applications in Research and Development

The true value of this compound lies in its utility as a molecular scaffold. Its distinct functional handles allow for sequential and regioselective modifications, making it an attractive starting point for library synthesis in drug discovery.

  • Scaffold for Bioactive Molecules: The anthranilic acid core is a "privileged structure" found in numerous pharmaceuticals. The dichloro-substitution pattern provides steric bulk and lipophilicity, which can be exploited to enhance binding affinity and membrane permeability.

  • Drug Development: While direct applications are not documented, its isomers and related compounds are used to synthesize drugs for a range of diseases, including cancer and infectious diseases.[12] For instance, anthranilic acid derivatives are known to act as anti-inflammatory agents by inhibiting enzymes like COX-2. The unique substitution of this compound could lead to novel inhibitors with improved selectivity.

  • Agrochemicals: The established herbicidal activity of its isomer, Chloramben, suggests that derivatives of this compound could be investigated for phytotoxic activity.[1]

Safety, Handling, and Storage

While specific toxicology data for this compound is scarce, data from closely related compounds like 3-amino-2,5-dichlorobenzoic acid should be used to inform handling procedures.[13]

Safety AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.To prevent skin and eye irritation from dust or splashes.[12]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.To prevent inhalation, which may cause respiratory tract irritation.[12]
In case of Contact Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water.Standard first aid for chemical exposure.[14]
Storage Store in a tightly closed container in a cool, dry, and dark place.To prevent degradation from moisture, light, or air oxidation.[6]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety.[15]

References

  • Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Akmal, S. F., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. National Institutes of Health (NIH). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50917-29-8 | Product Name : this compound. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Retrieved from [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • CABI Digital Library. (1968). Amino acid determination. Methods and techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]

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Synthesis of 3-Amino-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-dichlorobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a key intermediate in the development of various agrochemicals and pharmacologically active compounds.[1] The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical principles, experimental protocols, and critical process parameters. The primary focus is on the well-established two-step synthesis involving the regioselective nitration of 2,6-dichlorobenzoic acid, followed by the reduction of the nitro intermediate. The causality behind experimental choices, mechanistic insights, and alternative synthetic strategies are discussed to provide a holistic understanding of the topic.

Introduction: Significance and Synthetic Overview

This compound is a structurally significant molecule featuring an aromatic ring substituted with a carboxylic acid, an amino group, and two chlorine atoms. This unique combination of functional groups makes it a versatile building block in medicinal and agricultural chemistry.[1] The electron-withdrawing nature of the chlorine atoms and the carboxylic acid, combined with the electron-donating amino group, creates a distinct electronic profile that is leveraged in the design of more complex target molecules.

The synthesis of this compound is most reliably achieved through a sequential two-step process starting from 2,6-dichlorobenzoic acid. This primary route, which forms the core of this guide, involves:

  • Regioselective Nitration: Introduction of a nitro group at the C3 position of the benzene ring.

  • Reduction: Conversion of the nitro group to the target primary amine.

While other modern synthetic methods such as palladium-catalyzed cross-coupling reactions exist for C-N bond formation, the nitration-reduction sequence remains the most established and cost-effective approach for this specific molecule.[1][2]

Primary Synthetic Route: Nitration and Reduction

The most direct and widely documented synthesis of this compound proceeds from the commercially available 2,6-dichlorobenzoic acid. The workflow is logical and ensures high regioselectivity due to the directing effects of the substituents on the aromatic ring.

G cluster_0 Overall Synthesis Workflow A 2,6-Dichlorobenzoic Acid (Starting Material) B 2,6-Dichloro-3-nitrobenzoic Acid (Intermediate) A->B Step 1: Nitration (HNO₃ / H₂SO₄) C This compound (Final Product) B->C Step 2: Reduction (e.g., Sn / HCl) G cluster_0 Nitration Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Electrophile) Reagents->Nitronium Generation Start 2,6-Dichlorobenzoic Acid Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ (Attack at C3) Product 2,6-Dichloro-3-nitrobenzoic Acid Sigma->Product - H⁺ (Rearomatization)

Caption: Simplified mechanism for the electrophilic nitration of 2,6-dichlorobenzoic acid.

2.1.2. Experimental Protocol: Nitration

This protocol is based on established methodologies for the nitration of chlorinated benzoic acids. [3] Materials:

  • 2,6-Dichlorobenzoic Acid

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (95-98%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of 2,6-dichlorobenzoic acid to concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 1-2 hours. The temperature of the reaction mixture must be carefully maintained between 0°C and 10°C to minimize the formation of byproducts. [4]4. After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours.

  • Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

  • Isolate the solid product, 2,6-dichloro-3-nitrobenzoic acid, by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water to remove residual acids.

  • Dry the product under vacuum to a constant weight.

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

The second step involves the reduction of the nitro group in 2,6-dichloro-3-nitrobenzoic acid to a primary amine, yielding the final product. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). [5][6]

2.2.1. Mechanistic Rationale and Causality

The reduction of an aromatic nitro group is a multi-step process involving a series of electron and proton transfers. In the case of tin and hydrochloric acid, the tin metal acts as the reducing agent, providing electrons, while the hydrochloric acid serves as the proton source. The overall reaction involves the transfer of six electrons and six protons to the nitro group, ultimately forming the amino group and water. The process is robust and generally high-yielding for aromatic nitro compounds.

2.2.2. Experimental Protocol: Reduction

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds. [5] Materials:

  • 2,6-Dichloro-3-nitrobenzoic Acid

  • Granular Tin (Sn) or Iron Powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add 2,6-dichloro-3-nitrobenzoic acid, granular tin (or iron powder), water, and concentrated hydrochloric acid. [5]2. Heat the stirred reaction mixture, typically at a temperature around 95-100°C, for several hours (e.g., 4-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). [5]3. Upon completion, cool the reaction mixture and pour it over ice.

  • Neutralize the excess acid by carefully adding a base (e.g., concentrated NaOH solution) until the pH is basic. This will precipitate tin salts and dissolve the amphoteric amino acid product.

  • Filter the mixture to remove the metal salts.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4 to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and recrystallized. [5]

Alternative Synthetic Strategies

While the nitration-reduction pathway is dominant, modern organic chemistry offers alternative, albeit less commonly applied, routes for the synthesis of aromatic amines. These methods are important for researchers to consider, especially when dealing with substrates incompatible with harsh nitrating or reducing conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide and an amine. [2][7]In principle, 2,3,5-trichlorobenzoic acid could be selectively aminated at the C3 position using an ammonia equivalent. However, achieving high regioselectivity among multiple chlorine atoms can be a significant challenge. [8]* Ullmann Condensation: A copper-catalyzed reaction that can also form C-N bonds. [9]Traditional Ullmann conditions are often harsh, requiring high temperatures, which can be a limitation. [10]Modern variations with specialized ligands may offer milder conditions. [11]* From Benzonitrile Precursors: An alternative route could involve the synthesis of 3-amino-2,6-dichlorobenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. [12][13]This adds steps to the overall synthesis but can be a viable strategy depending on the availability of starting materials.

Data Summary

The following table summarizes typical process parameters and expected outcomes for the primary two-step synthesis route. Actual yields may vary based on reaction scale and purification efficiency.

ParameterStep 1: NitrationStep 2: Reduction
Key Reagents HNO₃, H₂SO₄Sn (or Fe), HCl
Solvent Sulfuric AcidWater / HCl
Temperature 0 - 10 °C95 - 100 °C
Typical Reaction Time 3 - 5 hours4 - 6 hours
Theoretical Yield HighHigh
Purification Method Precipitation & WashingPrecipitation & Recrystallization

References

  • Klambt, H. G. (Year). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.
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3-Amino-2,6-dichlorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-2,6-dichlorobenzoic Acid

Introduction

This compound is a multifaceted organic compound of significant interest to the scientific community, particularly those in medicinal chemistry, drug development, and agrochemical research. Its structural architecture, a hybrid of chlorinated aniline and benzoic acid, provides a unique scaffold for the synthesis of more complex and pharmacologically active molecules.[1] The strategic placement of both electron-withdrawing chloro groups and an electron-donating amino group on the aromatic ring governs its chemical reactivity and makes it a valuable intermediate.[1] This guide offers a comprehensive exploration of its molecular structure, from its fundamental properties to the advanced analytical techniques used for its characterization and the logic behind its synthesis.

Core Molecular and Structural Properties

The identity and behavior of this compound are defined by its specific arrangement of atoms and functional groups. The molecule consists of a central benzene ring, which is substituted at positions 1, 2, 3, and 6.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name This compoundBenchchem[1]
CAS Number 50917-29-8Pharmaffiliates[2]
Molecular Formula C₇H₅Cl₂NO₂Pharmaffiliates[2]
Molecular Weight 206.02 g/mol Benchchem, Pharmaffiliates[1][2]
InChI Key SVMCPPLCIXHWBS-UHFFFAOYSA-NBenchchem[1]
SMILES C1=CC(=C(C(=C1C(=O)O)Cl)N)ClPubChem[3]

The core of the molecule is the benzoic acid structure, with the carboxylic acid group (-COOH) defining the first carbon position. The subsequent substitutions are an amino group (-NH₂) at the C3 position and two chlorine atoms (-Cl) at the C2 and C6 positions. This specific substitution pattern creates a sterically hindered and electronically complex environment. The two chlorine atoms are potent electron-withdrawing groups, which, along with the carboxylic acid, decrease the electron density of the aromatic ring. Conversely, the amino group is an electron-donating group. This electronic push-pull relationship is fundamental to the molecule's reactivity profile and its utility as a synthetic building block.

Caption: 2D structure of this compound.

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and logical approach for laboratory and industrial synthesis involves a two-step process starting from 2,6-dichlorobenzoic acid. This method is efficient as it establishes the core dichlorobenzoic acid framework first, followed by the introduction of the amino group via nitration and subsequent reduction.

The causality behind this choice is rooted in the principles of electrophilic aromatic substitution. Direct amination of the dichlorobenzoic acid is challenging. Therefore, a nitro group (-NO₂), a strong electron-withdrawing group, is first introduced onto the ring. This is followed by a standard reduction reaction to convert the nitro group into the desired amino group.

Synthesis_Workflow Start 2,6-Dichlorobenzoic Acid Nitration Step 1: Nitration Start->Nitration Intermediate 2,6-Dichloro-3-nitrobenzoic Acid Nitration->Intermediate  Reagents:  Fuming Nitric Acid,  Conc. Sulfuric Acid  Conditions:  Room Temp, 5 hrs Reduction Step 2: Reduction Intermediate->Reduction Product This compound Reduction->Product  Reagents:  Sn (Tin) or Fe (Iron),  Conc. Hydrochloric Acid  Conditions:  Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a self-validating system; successful isolation and characterization of the intermediate and final product confirm the reaction's efficacy.

Part A: Nitration of 2,6-Dichlorobenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, cautiously add 2,6-dichlorobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Execution: Maintain the reaction at room temperature with continuous stirring for approximately 5 hours.[1] The directing effects of the existing substituents (ortho, para-directing Cl and meta-directing COOH) favor the substitution at the C3 position.

  • Workup and Isolation: Pour the reaction mixture over ice water to precipitate the product. The nitrated compound is insoluble in the acidic aqueous medium. Collect the solid by vacuum filtration, wash with cold water to remove residual acid, and dry. The intermediate, 2,6-dichloro-3-nitrobenzoic acid, is obtained. Purity can be assessed by melting point determination and spectroscopic methods.

Part B: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

  • Reaction Setup: To a flask containing the 2,6-dichloro-3-nitrobenzoic acid intermediate, add granular tin (or iron powder) and concentrated hydrochloric acid.[4]

  • Execution: Heat the stirred mixture, typically to around 95°C, for several hours.[4] The metal in the acidic medium acts as a reducing agent, donating electrons to the nitro group, which is progressively reduced to the amino group.

  • Workup and Purification: After the reaction is complete, cool the mixture. The product may precipitate as a solid upon cooling or can be extracted.[4] For extraction, dissolve the crude product in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[4] Evaporation of the solvent under reduced pressure yields the solid this compound.[4] Further purification can be achieved by recrystallization.

Advanced Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides a unique and complementary piece of the structural puzzle.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by probing their vibrational modes.[1] An IR spectrum of this compound provides a distinct molecular fingerprint. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a reference IR spectrum for this compound.[5][6]

Expected Key Vibrational Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Primary Amine (-NH₂)N-H Stretch3300 - 3500Typically appears as two distinct bands for the symmetric and asymmetric stretches.[1]
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300A very broad and strong band due to hydrogen bonding.[1]
Carbonyl (C=O)C=O Stretch~1700A strong, sharp absorption characteristic of a carboxylic acid carbonyl.[1]
Aromatic RingC=C Bending1450 - 1600Multiple bands indicating the aromatic nature of the core structure.
C-N BondC-N Stretch1250 - 1350Confirms the presence of the amino group attached to the ring.[1]
C-Cl BondC-Cl Stretch600 - 800Strong absorptions in the fingerprint region confirming the chloro-substituents.[1]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons.

    • Aromatic Protons (2H): Two signals would appear in the aromatic region (typically 6.5-8.0 ppm). These two protons are on the C4 and C5 positions and would likely appear as doublets due to coupling with each other.

    • Amine Protons (2H): A broad signal corresponding to the two -NH₂ protons. Its chemical shift can vary and it may exchange with deuterated solvents.[1]

    • Carboxylic Acid Proton (1H): A very broad singlet, often far downfield (>10 ppm), corresponding to the acidic -COOH proton. This signal is also subject to exchange.[1]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show seven unique signals, one for each carbon atom in the molecule, as they are all in chemically distinct environments.[1] The chemical shifts would be influenced by the attached atoms (e.g., carbons attached to chlorine would be shifted downfield).

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (MW = 206.02 g/mol ), the mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A cluster of peaks around m/z 205/207/209.

  • Isotopic Pattern: The presence of two chlorine atoms creates a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

D. X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique would reveal:

  • Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the geometry.

  • Planarity: The degree of planarity of the benzene ring.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules to form dimers, or involving the amino group) and other non-covalent interactions that dictate the crystal packing.[7]

Applications and Significance

This compound serves as a crucial starting material and building block in various fields:

  • Pharmaceutical Research: It is employed in the synthesis of diverse pharmacologically active compounds, where the specific substitution pattern is key to biological activity.[1]

  • Agrochemical Development: Structural analogs of this compound have demonstrated significant herbicidal activity, making it a valuable scaffold for creating new crop protection agents.[1]

  • Organic Synthesis: Its functional groups allow for a wide range of chemical transformations, making it a versatile intermediate for accessing more complex molecular targets.

Safety and Handling

Based on available safety data, this compound must be handled with appropriate care in a laboratory setting.

  • Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[9] Avoid breathing dust. Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • MDPI. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

  • Akmal, S., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2021). The crystal structure of 3,4-dichlorobenzoic acid chloride, C7H3Cl3O. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Retrieved from [Link]

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Spectroscopic Characterization of 3-Amino-2,6-dichlorobenzoic Acid: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-2,6-dichlorobenzoic acid is a multifaceted molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing chloro groups flanking a carboxylic acid on a benzene ring, imparts a distinct electronic and steric profile. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, a critical aspect for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical synthesis and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The interpretation of the aromatic region is key to confirming the substitution pattern.

  • Aromatic Protons (H-4 and H-5): The two aromatic protons are expected to appear as a doublet of doublets (or an AB quartet) due to their coupling to each other. The electron-donating amino group will shield these protons, while the electron-withdrawing chlorine and carboxylic acid groups will deshield them. The net effect will determine their precise chemical shifts, which are predicted to be in the range of 6.8-7.5 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it is typically expected in the range of 4-6 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also be a broad singlet, often significantly downfield, in the region of 10-13 ppm. Its broadness is a result of rapid chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.8 - 7.2d (doublet)8 - 9
H-57.2 - 7.5d (doublet)8 - 9
-NH₂4.0 - 6.0br s (broad singlet)N/A
-COOH10.0 - 13.0br s (broad singlet)N/A
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

  • Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) will be deshielded. The carbon attached to the amino group (C-3) will be shielded. The carbon bearing the carboxylic acid group (C-1) will also be deshielded. The remaining carbons (C-4 and C-5) will have chemical shifts influenced by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C-1130 - 135
C-2132 - 138
C-3145 - 150
C-4115 - 120
C-5125 - 130
C-6130 - 135
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Chemical Shift Referencing & Interpretation Processing->Analysis MS_Fragmentation M [M]⁺˙ (m/z 205, 207, 209) M_minus_OH [M-OH]⁺ (m/z 188, 190, 192) M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ (m/z 160, 162, 164) M->M_minus_COOH -COOH

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound in their work. The principles of interpretation and the comparative data from isomers offer a solid foundation for the spectroscopic analysis of this and other novel molecules. The ultimate confirmation of these predictions will, of course, rely on the future acquisition and publication of experimental data for this specific compound.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

Solubility Profile of 3-Amino-2,6-dichlorobenzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2,6-dichlorobenzoic acid is a multifaceted synthetic intermediate whose utility in medicinal and organic chemistry is significant.[1] Its unique structure, featuring a benzoic acid core with both electron-donating (amino) and electron-withdrawing (chloro) substituents, presents a distinct chemical profile. For researchers in drug development and process chemistry, a thorough understanding of this molecule's solubility is not merely academic; it is a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the viability of formulation pathways. Low or unpredictable solubility can lead to significant challenges, including poor bioavailability and unreliable results in vitro studies.[2][3][]

While extensive quantitative solubility data for this compound is not widely reported in public literature, this guide provides a more foundational resource. Herein, we will dissect the molecule's structural attributes to predict its solubility behavior, introduce a robust theoretical framework for solvent selection, and provide a gold-standard experimental protocol for its precise determination. This document is structured to empower researchers to move from theoretical prediction to empirical validation with confidence.

Molecular Profile and Predicted Solubility Behavior

The solubility of a solute is fundamentally dictated by its intermolecular interactions with the solvent—a principle often simplified to "like dissolves like".[5][6] A predictive analysis of this compound's structure is the logical starting point.

The molecule possesses three key functional regions that create a complex, dual-nature character:

  • The Hydrophilic/Polar Head: The molecule contains both a carboxylic acid group (-COOH) and an amino group (-NH2).

    • Carboxylic Acid: This group is highly polar and acts as an excellent hydrogen bond donor and acceptor.

    • Amino Group: This group is also polar and serves as a hydrogen bond donor and acceptor.

    • Amphoteric Nature: The presence of both an acidic and a basic group means the molecule can exist as a zwitterion, forming strong internal salt bridges.[7] This zwitterionic character significantly influences its physical properties, often leading to higher melting points and reduced solubility in nonpolar organic solvents compared to simpler analogs.[7]

  • The Hydrophobic/Nonpolar Core: The dichlorinated benzene ring forms a rigid, nonpolar scaffold. While the chlorine atoms add some dipole moment, the overall character of the ring is hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[8]

Predicted Behavior: This structural duality suggests that this compound will exhibit poor solubility in purely nonpolar solvents like hexane or cyclohexane. The energy required to break the strong intermolecular hydrogen bonds and potential zwitterionic lattice of the solute would not be compensated by the weak interactions formed with a nonpolar solvent.[8]

Conversely, solubility is expected to be significantly higher in polar solvents, particularly those that can engage in hydrogen bonding.

  • Polar Protic Solvents (e.g., methanol, ethanol) should be effective as they can donate and accept hydrogen bonds, solvating both the carboxylic acid and amino groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) should also be effective solvents. Their strong dipole moments can disrupt the solute's electrostatic interactions, and while they cannot donate hydrogen bonds, their acceptor sites (e.g., the oxygen in DMSO) can interact favorably with the solute's donor groups.

G cluster_solute This compound cluster_polar Polar / H-Bonding Groups cluster_nonpolar Nonpolar Group Solute C₇H₅Cl₂NO₂ COOH -COOH (Acidic, H-Bond Donor/Acceptor) NH2 -NH₂ (Basic, H-Bond Donor/Acceptor) Ring Dichlorinated Benzene Ring (Hydrophobic)

Caption: Structural features governing the solubility of the target molecule.

A Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] Every chemical can be assigned a point in this 3D "Hansen space." The core principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[9] While the HSP of this compound is not published, it can be determined experimentally. This involves testing the compound's solubility ("good" or "bad") in a range of 20-30 solvents with known HSPs and using software to calculate the center point (the solute's HSP) and radius of the "solubility sphere".[10]

HSP_Workflow A Select 20-30 Solvents with known HSPs B Add excess solute to each solvent in separate vials A->B C Equilibrate (e.g., 24h shaking) B->C D Visually score each solvent as 'Good' (dissolved) or 'Bad' (undissolved) C->D E Input binary scores (1 or 0) and solvent HSPs into software D->E F Calculate Solute HSP Sphere (δD, δP, δH, and Radius) E->F

Caption: Workflow for experimental determination of Hansen Solubility Parameters.

Table 1: Hansen Solubility Parameters for Common Organic Solvents This table provides reference values for solvents that could be used in an HSP determination study.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Data compiled from various sources.[9][11]

Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[12][13] It is considered the benchmark for its accuracy and is based on achieving a true equilibrium between the undissolved solid and the saturated solution.[][12]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, confirmed purity and polymorphic form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to create a concentrated stock solution for HPLC calibration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these by HPLC and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[12][14] Record the mass of the added solid.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[3][14] For poorly soluble compounds, longer times may be necessary.[12]

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

  • Quantitative Analysis: Analyze the diluted sample via HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, calculate the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. The result is the solubility, typically expressed in mg/mL or mol/L.

ShakeFlask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Settle suspension D->E F Centrifuge at high speed E->F G Withdraw supernatant F->G H Filter through 0.22µm syringe filter G->H I Accurately dilute filtrate H->I J Analyze via validated HPLC method I->J K Calculate concentration using calibration curve J->K

Caption: Detailed workflow for the Shake-Flask Solubility Determination method.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. While specific data may be limited, a robust framework based on molecular structure analysis, predictive models like Hansen Solubility Parameters, and rigorous experimental determination provides a clear path forward. The molecule's amphoteric and dual-polarity nature suggests that polar organic solvents will be the most effective, a hypothesis that can be systematically confirmed using the detailed shake-flask protocol provided. This guide equips researchers with both the theoretical foundation and the practical tools necessary to fully characterize the solubility profile of this important chemical intermediate.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Zhang, P., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. bioRxiv. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.5: Physical properties of organic compounds. Available at: [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports. Available at: [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Available at: [Link]

  • ChemBK. (n.d.). 3-Amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]

  • Stenutz. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.2: Structures of Amino Acids. Available at: [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Available at: [Link]

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A Technical Guide to the Purity and Characterization of 3-Amino-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

In the realm of pharmaceutical development and materials science, the precise characterization and unwavering purity of chemical intermediates are not mere procedural formalities; they are the bedrock of safety, efficacy, and reproducibility. 3-Amino-2,6-dichlorobenzoic acid, an important building block in organic synthesis, exemplifies this principle.[1][2] Its utility in the synthesis of complex molecules, potentially including active pharmaceutical ingredients (APIs), demands a rigorous and multi-faceted analytical approach to confirm its identity and quantify its purity. This guide provides a comprehensive framework for researchers and drug development professionals, grounded in established analytical principles, to ensure that every batch of this compound meets the stringent quality attributes required for its intended application.

Physicochemical Profile and Core Properties

A foundational understanding of a compound's physical properties is the first step in its analytical journey. These characteristics influence everything from handling and storage to the selection of appropriate analytical solvents and techniques.

While specific experimental data for the 3-amino-2,6-dichloro isomer is less prevalent in public literature than for its other isomers, we can consolidate its core identifiers from chemical databases and supplier specifications.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂PubChem
Molecular Weight 206.03 g/mol [3][4][5]
CAS Number 67634-16-0PubChem
Appearance Expected to be a solid, likely a white to off-white or pale-yellow powder/crystal.[6]
Melting Point Data not widely published; isomers like 3-Amino-2,5-dichlorobenzoic acid melt at 194-197 °C.[3]N/A
Solubility Expected to be soluble in organic solvents like Methanol, DMSO, and Ethyl Acetate; poorly soluble in water.[6]

Note: Some properties are inferred from closely related isomers due to limited specific data for the 3-amino-2,6-dichloro variant.

The Analytical Workflow: A Multi-Technique Approach

Analytical_Workflow cluster_Input Sample cluster_Output Final Report HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS (Impurity ID) HPLC->LCMS Report Certificate of Analysis (CoA) - Purity >99% - Structure Confirmed LCMS->Report NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Molecular Weight) NMR->MS Confirm Structure IR FT-IR Spectroscopy (Functional Groups) MS->IR Confirm Functional Groups IR->Report Sample This compound (Test Sample) Sample->HPLC Sample->NMR

Caption: Integrated workflow for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[7] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (e.g., C18) will interact with the benzene ring, while the polar mobile phase allows for the elution and separation of the main compound from related impurities, such as isomers or starting materials from the synthesis.[8] A gradient elution is often preferred over isocratic conditions to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and quantified within a reasonable runtime.

Protocol: Quantitative Purity by RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: USP L1 (C18), 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with excellent UV transparency and low viscosity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: The aromatic ring provides strong absorbance at this wavelength.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.

    • Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent.

  • Data Analysis and Interpretation:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Purity Calculation: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Trustworthiness: The use of a reference standard validates the identity of the main peak. The DAD detector is crucial for trustworthiness, as it allows for peak purity analysis by comparing spectra across the peak to detect any co-eluting impurities.

ParameterSpecificationResult
Retention Time (RT) Approx. 8.5 min (Typical)8.52 min
Purity (Area %) ≥ 98.0%99.6%
Largest Impurity ≤ 0.5%0.21% at RT 6.3 min
Total Impurities ≤ 2.0%0.4%

Structural Elucidation: Confirming Molecular Identity

Purity data is meaningless without confirmation that the main component is, in fact, the correct molecule. Spectroscopic techniques provide definitive structural information.

Logic_Diagram cluster_Techniques Analytical Techniques cluster_Data Experimental Evidence Compound Assumed Structure: This compound NMR NMR (Proton/Carbon Skeleton) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS IR FT-IR (Functional Groups) Compound->IR NMR_Data Observed ¹H and ¹³C shifts match predicted structure. NMR->NMR_Data MS_Data Measured m/z = 205.97 (Matches [M-H]⁻) MS->MS_Data IR_Data Observed peaks for N-H, C=O, C-Cl bonds. IR->IR_Data Conclusion Conclusion: Structure Confirmed NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Complementary data from multiple techniques confirms chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, the key diagnostic feature will be the pattern of the two remaining aromatic protons.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Signals:

      • A broad singlet (~5.0-6.0 ppm) corresponding to the two protons of the amino (-NH₂) group.

      • Two doublets in the aromatic region (~6.5-7.5 ppm). The protons at C4 and C5 will split each other, resulting in an AX or AB spin system.

      • A very broad singlet (>12 ppm) for the carboxylic acid proton (-COOH).

    • Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic acids and allows for the observation of exchangeable protons like those on the amine and carboxylic acid groups.[9]

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Expected Signals:

      • Seven distinct carbon signals are expected.

      • The carboxylic acid carbonyl carbon (~167 ppm).

      • Six aromatic carbons, with those bonded to chlorine atoms (C2, C6) being significantly shifted. The carbon attached to the amino group (C3) will also show a characteristic shift.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of a compound, which is one of its most fundamental properties. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

  • Expected Result:

    • Molecular Formula: C₇H₅Cl₂NO₂

    • Exact Mass: 204.97 g/mol

    • Observed Ion (Negative Mode): [M-H]⁻ at m/z 203.96. Rationale: The acidic proton on the carboxylic acid is easily lost in negative ion mode.

    • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern from the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic cluster of peaks with a ratio of approximately 9:6:1 for the [M], [M+2], and [M+4] ions, respectively. This is an unambiguous indicator of a dichlorinated compound.

  • Protocol: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water. Infuse the solution directly into the ESI source of the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

  • Expected Characteristic Absorption Bands:

    • ~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine group (-NH₂).

    • ~3000-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid (-COOH).

    • ~1700-1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~800-700 cm⁻¹: C-Cl stretching vibrations.

  • Protocol: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

Conclusion and Best Practices

The comprehensive analysis of this compound requires an integrated approach. Quantitative purity should be established using a validated, stability-indicating HPLC method, while the compound's identity must be unequivocally confirmed through a combination of NMR, MS, and FT-IR spectroscopy. By adhering to these protocols and understanding the scientific principles behind them, researchers and developers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of their final products. Every batch should be accompanied by a Certificate of Analysis that summarizes these findings, providing a complete and trustworthy profile of the material.

References

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2,6-Dichlorobenzoicacid. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2,6-Dichlorobenzyl)amino]benzoic acid. Retrieved from [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

  • Agilent. (n.d.). Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubMed. (n.d.). Sensitive and Selective Amino Acid Profiling by HPLC/Electrospray Negative Tandem Mass Spectrometry. Retrieved from [Link]

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Unveiling the Potential Biological Activity of 3-Amino-2,6-dichlorobenzoic Acid: A Structural and Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

3-Amino-2,6-dichlorobenzoic acid is a halogenated aromatic compound whose specific biological activities remain largely unexplored in publicly accessible literature. However, a comprehensive analysis of its structural isomers and related analogs reveals significant potential across diverse biological domains, from agriculture to therapeutics. This guide synthesizes available data on closely related molecules to build a predictive framework for the potential activities of this compound. We explore potential herbicidal, antimicrobial, and anticancer activities by drawing parallels with compounds such as the herbicide Chloramben (3-Amino-2,5-dichlorobenzoic acid) and the cancer antagonist 2-Amino-3-chlorobenzoic acid.[1][2] This document provides hypothesized mechanisms of action, detailed protocols for systematic biological screening, and a forward-looking perspective on the research required to unlock the full potential of this compound.

Introduction and Physicochemical Profile

This compound (CAS: 50917-29-8) is a substituted aminobenzoic acid.[3] The strategic placement of two chlorine atoms flanking a carboxylic acid group, with an adjacent amino group, creates a unique electronic and steric profile that suggests potential for specific interactions with biological macromolecules. While direct biological data is sparse, the broader family of aminobenzoic acids serves as a cornerstone in medicinal chemistry and agrochemical development, acting as crucial building blocks for therapeutic agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]

This guide navigates the potential bioactivity by examining the established functions of its isomers. This comparative approach allows us to formulate robust hypotheses and design targeted experimental workflows to validate these potential activities.

Table 1: Physicochemical Properties of this compound and Key Isomers

Property This compound 3-Amino-2,5-dichlorobenzoic acid (Chloramben) 2-Amino-3-chlorobenzoic acid
CAS Number 50917-29-8[3] 133-90-4[2][5] Not specified; identified from S. coelicolor[1]
Molecular Formula C₇H₅Cl₂NO₂[3] C₇H₅Cl₂NO₂[2][5] C₇H₆ClNO₂[1]
Molar Mass 206.02 g/mol [3] 206.03 g/mol [2][5] Not specified; formula C₇H₂ClNO₂ in source likely a typo[1]
Melting Point Not Available 194-201 °C[2] Not Available

| Known Biological Activity | Largely uncharacterized | Pre-emergence herbicide[2] | Antibacterial (anti-MRSA), Cancer Antagonist[1] |

Diagram 1: Comparative Molecular Structures A visual comparison of this compound and its biologically active isomers.

G cluster_target Target Compound cluster_isomers Known Bioactive Isomers / Analogs target This compound (CAS: 50917-29-8) isomer1 3-Amino-2,5-dichlorobenzoic acid (Chloramben, Herbicide) target->isomer1 Structural Isomer isomer2 2-Amino-3-chlorobenzoic acid (Antibacterial, Anticancer) target->isomer2 Structural Analog

Caption: Structural relationship between the target compound and its key isomers.

Predicted Biological Activities Based on Structural Analogs

The most powerful method for predicting the function of an understudied molecule is to analyze its structural relatives. The subtle shifts in substituent positions on the benzene ring can dramatically alter biological activity, providing clues to potential protein targets and metabolic pathways.

Potential as a Plant Growth Regulator or Herbicide

The closest structural isomer with well-documented activity is 3-Amino-2,5-dichlorobenzoic acid, commercially known as Chloramben.[2]

  • Mechanism of Action: Chloramben is a pre-emergence selective herbicide used to control annual grasses and broadleaf weeds in crops like soybeans.[2] Its primary mechanism is reported to be the inhibition of oxygen absorption by mitochondria in plant cells, which ultimately disrupts cellular respiration and leads to cell death.[2]

  • Implied Potential: The structural similarity suggests that this compound could possess similar herbicidal or plant growth regulatory properties. The positioning of the chloro- and amino- groups will influence its binding affinity to the target proteins within the plant's mitochondrial electron transport chain. It is plausible that the 2,6-dichloro substitution pattern could either enhance or diminish this activity compared to the 2,5-dichloro isomer. This makes the compound a candidate for screening in plant biology.[6]

Potential as an Antimicrobial and Anticancer Agent

A fascinating line of inquiry is opened by the discovery of 2-Amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor. This compound exhibits potent biological activities relevant to human health.[1]

  • Antimicrobial Activity: This natural product demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.[1] The aminobenzoic acid scaffold is a known pharmacophore in various antimicrobial drugs.

  • Anticancer Activity: The same compound was identified as a "cancer antagonist" that targets PI3K/AKT markers.[1] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Molecules that can modulate this pathway are of high interest in oncology drug development.

  • Implied Potential: The presence of the aminobenzoic acid core in our target molecule, this compound, provides a strong rationale for screening it for both antimicrobial and anticancer properties. Its specific substitution pattern may offer a unique binding mode to bacterial enzymes or to the ATP-binding pocket of kinases like PI3K and AKT. The synthesis of various aminobenzoic acid derivatives has been a fruitful strategy for discovering novel therapeutic agents.[7][8]

Hypothesized Mechanisms and Future Research Directions

Based on the comparative analysis, we can postulate several testable hypotheses for the biological activity of this compound.

Diagram 2: Hypothesized PI3K/AKT Signaling Pathway Inhibition A potential mechanism for anticancer activity based on analog studies.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Targets (e.g., mTOR, GSK3B) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Molecule 3-Amino-2,6-dichloro- benzoic acid (Hypothesized Inhibitor) Molecule->PI3K inhibits? Molecule->AKT inhibits?

Caption: The PI3K/AKT pathway, a potential target for the subject compound.

The primary research objective should be a systematic screening cascade to test these hypotheses. An effective workflow would progress from broad phenotypic screening to more specific, mechanism-based assays.

Proposed Experimental Workflows for Activity Screening

To empirically determine the biological activity of this compound, a tiered approach is recommended. The following protocols provide a robust framework for an initial investigation.

Workflow 1: General Cytotoxicity and Antiproliferative Screening
  • Rationale: This is the foundational assay to determine if the compound has any effect on cell viability. It is a prerequisite for any further therapeutic investigation and provides a preliminary therapeutic window.

  • Methodology: MTT Assay

    • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow 2: Antimicrobial Susceptibility Testing
  • Rationale: Based on the potent anti-MRSA activity of its analog, direct testing against clinically relevant bacteria is a high-priority screen.[1]

  • Methodology: Broth Microdilution

    • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus MRSA, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute to the final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

    • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Proposed Experimental Screening Workflow A logical flow from broad screening to specific mechanism of action studies.

Workflow cluster_phenotypic Tier 1: Phenotypic Screening cluster_mechanistic Tier 2: Mechanistic Elucidation (If Tier 1 is Positive) start This compound (Test Compound) cytotoxicity General Cytotoxicity Screen (e.g., MTT Assay on Cancer Lines) start->cytotoxicity antimicrobial Antimicrobial Screen (e.g., Broth Microdilution vs. MRSA, E. coli) start->antimicrobial plant Plant Growth Screen (e.g., Seed Germination Assay) start->plant kinase Kinase Inhibition Assay (e.g., PI3K/AKT Pathway) cytotoxicity->kinase If IC50 is potent mitochondria Mitochondrial Respiration Assay (e.g., Seahorse Analyzer) plant->mitochondria If herbicidal effect observed

Caption: A tiered workflow for investigating the compound's bioactivity.

Toxicology and Safety Considerations

While no specific toxicological data exists for this compound, data from related compounds warrants a cautious approach.

  • Irritation: Many substituted benzoic acids are known to be irritating to the eyes, skin, and respiratory system.[2][9] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling the compound.

  • Carcinogenicity: The isomer Chloramben (3-Amino-2,5-dichlorobenzoic acid) is classified as a possible carcinogen (Carc. 1B) and has a danger signal word.[5] While this classification is specific to that isomer, it underscores the need for careful handling and toxicological assessment of this compound before any advanced studies are undertaken. Acute oral LD50 for rats for Chloramben is reported as 3,500-5,620 mg/kg.[2]

Conclusion

This compound stands as an intriguing but enigmatic molecule. The absence of direct biological data is contrasted by the potent and diverse activities of its close structural isomers. The herbicidal action of Chloramben and the compelling anticancer and antimicrobial properties of 2-Amino-3-chlorobenzoic acid provide a solid foundation for hypothesizing that our target compound is a molecule with significant biological potential.[1][2] This guide provides a clear, evidence-based roadmap for future research, outlining the most promising avenues of investigation and the specific experimental protocols required to explore them. Systematic screening, beginning with the workflows detailed herein, is the essential next step to determine if this compound is a valuable lead compound for agrochemical or therapeutic development.

References

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 3-Amino-2,5-dichlorobenzoic acid. (2024). ChemBK. Retrieved January 22, 2026, from [Link]

  • 3 amino 2 5 Dichlorobenzoic acid. (n.d.). SURU Chemical. Retrieved January 22, 2026, from [Link]

  • 3-Amino-2,4-dichlorobenzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Plant growth regulator additive. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. (2023). PubMed. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

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  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. (2007). PubMed. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2022). MDPI. Retrieved January 22, 2026, from [Link]

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  • Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved January 22, 2026, from [Link]

  • PLANT GROWTH REGULATORS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to 3-Amino-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Utility

3-Amino-2,6-dichlorobenzoic acid is a synthetic chemical compound that serves as a crucial building block in various scientific fields. Its unique structure, featuring a benzoic acid core with both amino and chloro functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations to support its effective and safe use in a research environment.

Section 1: Chemical and Physical Properties

This compound, with the chemical formula C7H5Cl2NO2, is a chlorinated aniline-benzoic acid hybrid.[1] The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the aromatic ring gives it unique reactivity.

PropertyValueSource
Molecular Weight 206.02 g/mol [2][3]
Appearance Off-white powder/solid[4]
Melting Point 194-197 °C (decomposes)
CAS Number 50917-29-8[2]
Synonyms 3-Amino 2,6 dichloro benzoic acid[2]

Section 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several synthetic routes exist, a common method involves the reduction of a nitrated precursor.

A patented method describes a high-yield synthesis starting from benzoyl chloride.[5] The process involves chlorination, esterification, separation of the desired 2,5-dichloro isomer, nitration to 3-nitro-2,5-dichlorobenzoic acid, and finally, reduction to the target molecule, 3-amino-2,5-dichlorobenzoic acid.[5] Another documented synthesis involves the reduction of 2,5-dichloro-3-nitrobenzoic acid using granular tin and concentrated hydrochloric acid.[6]

Illustrative Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Benzoyl Chloride Benzoyl Chloride Chlorination Chlorination & Esterification Benzoyl Chloride->Chlorination 1. Separation Isomer Separation (Freeze Crystallization) Chlorination->Separation 2. Nitration Nitration Separation->Nitration 3. Reduction Reduction Nitration->Reduction 4. Product This compound Reduction->Product 5.

Caption: A generalized workflow for the synthesis of this compound.

Section 3: Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate in both medicinal and organic chemistry.[1]

Agrochemical Research

Structural analogs of this compound have shown significant phytotoxic (plant-killing) activity, making it a valuable scaffold for the development of novel herbicides.[1] Its derivatives are investigated for both pre- and post-emergence herbicidal applications.[1]

Pharmaceutical Research

This compound serves as a key building block for the synthesis of a variety of pharmacologically active molecules.[1] It is utilized in the creation of drugs targeting a range of conditions, including cancer and infectious diseases.[7] For instance, the related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and has been investigated as a cancer antagonist targeting PI3K/AKT pathways.[8]

Peptide Synthesis

3-Amino-2,5-dichlorobenzoic acid is also used in peptide synthesis.[9]

Section 4: Biological Activity and Mechanism of Action

While the direct biological activity of this compound is not extensively documented in the provided search results, its derivatives and related compounds exhibit notable effects. For example, in plants, it can undergo conjugation with glucose via both its amino and carboxyl groups, a detoxification mechanism.[10]

The anti-cancer potential of a similar molecule, 2-amino-3-chlorobenzoic acid, has been linked to the modulation of miRNA and its targeting of the PI3K/AKT signaling pathway.[8] This suggests that derivatives of dichlorinated aminobenzoic acids may have potential as modulators of key cellular signaling pathways.

Hypothesized Cellular Interaction Pathway

Biological_Pathway Compound Dichlorinated Aminobenzoic Acid Derivative CellMembrane Cell Membrane Compound->CellMembrane Enters Cell PI3K PI3K CellMembrane->PI3K Modulates AKT AKT PI3K->AKT Activates/Inhibits Downstream Downstream Signaling & Cellular Response AKT->Downstream

Caption: A simplified diagram illustrating a potential mechanism of action for derivatives.

Section 5: Safety, Handling, and Toxicology

As with any research chemical, proper safety precautions are paramount when handling this compound.

Hazard Identification
  • Health Hazards: May be harmful if swallowed.[4] It can cause skin, eye, and respiratory irritation.[4][11]

  • Physical State: Off-white powder solid.[4]

  • Odor: Odorless.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area.[4] Avoid breathing dust.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

First Aid Measures
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Skin Contact: Wash with plenty of soap and water.[4]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Section 6: Conclusion

This compound is a valuable research chemical with significant potential in the fields of agrochemicals and pharmaceuticals. Its versatile structure allows for the synthesis of a wide array of complex molecules. Researchers and drug development professionals should be well-versed in its chemical properties, synthesis, and, most importantly, its safety and handling protocols to ensure its effective and responsible use in the laboratory.

References

  • 3 amino 2 5 Dichlorobenzoic acid - SURU Chemical. (n.d.). Retrieved from [Link]

  • CAS No : 50917-29-8 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Synthesis of 3-amino-2,5-dichlorobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Amino-2,5-dichlorobenzoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (n.d.).
  • Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (n.d.). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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Isomers of 3-Amino-2,6-dichlorobenzoic acid and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of 3-Amino-2,6-dichlorobenzoic Acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Foreword

In the intricate landscape of medicinal chemistry and materials science, positional isomerism dictates a molecule's ultimate function. A subtle shift of a functional group on an aromatic scaffold can profoundly alter its electronic, steric, and pharmacokinetic properties, transforming a promising lead compound into an inactive analogue. This guide delves into the isomeric world of aminodichlorobenzoic acid, with a specific focus on the this compound scaffold. We will navigate the synthetic challenges, explore the critical nuances of their analytical separation, and discuss the properties that make these compounds compelling building blocks for drug discovery professionals. This document is structured not as a rigid protocol, but as a dynamic guide, mirroring the scientific process of inquiry, hypothesis, and validation.

The Isomeric Landscape of Aminodichlorobenzoic Acid

The parent molecule, this compound (CAS No: 50917-29-8), belongs to a family of constitutional isomers with the molecular formula C₇H₅Cl₂NO₂.[1][2] The specific arrangement of the amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups on the benzene ring defines each isomer's unique chemical identity and reactivity. Understanding this landscape is the foundational step in any research or development endeavor.

The substitution pattern is critical; for instance, the two chlorine atoms flanking the carboxylic acid in the title compound create significant steric hindrance and electronic effects, distinguishing it from isomers like 3-Amino-2,5-dichlorobenzoic acid (the herbicide Chloramben) where the substitution pattern is different.[3][4]

Below is a diagram illustrating the core structures of several key isomers to provide a clear visual reference for the subsequent discussions.

Caption: Key constitutional isomers of aminodichlorobenzoic acid.

Synthesis and Mechanistic Considerations

The synthesis of specifically substituted aromatic compounds is a non-trivial pursuit, often plagued by challenges in regioselectivity. The preparation of a specific aminodichlorobenzoic acid isomer typically involves a multi-step process where the order of reactions (e.g., chlorination, nitration, reduction) is paramount.

A common strategy for synthesizing compounds like 3-amino-2,5-dichlorobenzoic acid involves the nitration of a dichlorobenzoyl chloride precursor, followed by hydrolysis and subsequent reduction of the nitro group.[5] However, this pathway is fraught with difficulty. The initial chlorination of benzoyl chloride produces a mixture of isomers, and the subsequent nitration can also yield multiple products (e.g., 3-nitro and 6-nitro isomers), necessitating complex and often inefficient purification steps like fractional distillation and crystallization.[5]

Proposed Synthetic Workflow for this compound

A logical, albeit challenging, synthetic route starting from 2,6-dichlorobenzoic acid is outlined below. The causality behind each step is explained to highlight the critical process parameters.

Synthesis_Workflow start Start: 2,6-Dichlorobenzoic Acid step1 Step 1: Nitration start->step1 Reagents: HNO₃ / H₂SO₄ Rationale: Electrophilic aromatic substitution. Critical: Low temperature (-5 to 5°C) to control reaction rate and minimize byproducts. step2 Step 2: Isomer Separation step1->step2 Product: Mixture of nitro-isomers (e.g., 3-nitro and 4-nitro) Rationale: Separation is crucial before reduction. step3 Step 3: Reduction step2->step3 Isolated 3-Nitro-2,6-dichlorobenzoic Acid Reagents: Fe/HCl or H₂/Pd-C Rationale: Selective reduction of the nitro group to an amine. product Product: this compound step3->product Rationale: Final product isolation via precipitation and recrystallization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: Synthesize this compound from 2,6-dichlorobenzoic acid.

  • Nitration:

    • Slowly add 2,6-dichlorobenzoic acid (1.0 eq) to a stirred solution of concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C. The directing effects of the ortho,para-directing chloro groups and the meta-directing carboxylic acid group will lead to a mixture of isomers, primarily the 3-nitro and 4-nitro products.

    • After the addition is complete, stir the reaction for several hours, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product. Filter and wash with cold water until the filtrate is neutral.

  • Isomer Separation (Self-Validating System):

    • This is the most critical and challenging step. The separation of 3-nitro and 4-nitro isomers relies on differences in their physical properties.

    • Technique: Fractional crystallization.

    • Rationale: The isomers will likely have different solubilities in a given solvent system. A solvent screen (e.g., ethanol/water, acetic acid, toluene) is necessary.

    • Validation: Each crop of crystals must be analyzed by HPLC and/or ¹H NMR to determine the isomeric purity. The process is repeated until the desired isomer (3-nitro-2,6-dichlorobenzoic acid) is isolated with >98% purity.

  • Reduction:

    • Suspend the purified 3-nitro-2,6-dichlorobenzoic acid in ethanol or acetic acid.

    • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

    • Heat the reaction mixture under reflux until TLC or HPLC analysis shows complete consumption of the starting material.

    • Filter the hot reaction mixture to remove the catalyst or iron salts.

    • Cool the filtrate to crystallize the product. Adjusting the pH to the isoelectric point will maximize precipitation.

    • Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum to yield this compound.

Comparative Physicochemical Properties

The position of the substituents dramatically affects the molecule's electronic distribution, hydrogen bonding capability, and crystal lattice energy, which in turn dictates its macroscopic properties.[6][7] For example, intramolecular hydrogen bonding between an ortho-amino group and the carboxylic acid (as in 2-aminobenzoic acid) can significantly alter its acidity and solubility compared to its meta and para isomers.[6]

PropertyThis compound3-Amino-2,5-dichlorobenzoic acid2-Amino-3,5-dichlorobenzoic acid4-Amino-3,5-dichlorobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [1]206.03 g/mol [3]206.02 g/mol [8]206.03 g/mol [9]
CAS Number 50917-29-8[1]133-90-4[3]2789-92-6[8]2515-99-3[9]
Melting Point (°C) Not readily available194-197 (dec.)[3]Not readily available229-231
Appearance White/off-white solid (predicted)White crystalline powder[10]Crystalline solidWhite crystalline solid
pKa (Carboxyl) Predicted < 2.5~2.1 (predicted)Predicted ~2.0Predicted ~2.2
pKa (Amino) Predicted < 2.0~2.5 (predicted)Predicted ~2.0Predicted ~3.0

Note on pKa Prediction: The two strongly electron-withdrawing chlorine atoms are expected to significantly increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid) compared to unsubstituted aminobenzoic acid. The effect will be most pronounced when the chlorine atoms are ortho/para to the functional group.

Analytical Separation and Characterization

The successful use of any isomeric compound in research hinges on the ability to confirm its identity and purity. Due to their similar structures and properties, separating and identifying isomers of aminodichlorobenzoic acid requires sophisticated analytical techniques.

The Challenge and the Solution: Mixed-Mode Chromatography

Standard reversed-phase HPLC often fails to provide adequate resolution for closely related, polar isomers.[11] The key to successful separation lies in exploiting multiple chemical properties simultaneously. Mixed-mode chromatography, which combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms on a single stationary phase, is an ideal solution.[12] This approach magnifies the small differences in hydrophobicity and pKa among the isomers, enabling their separation.[11][13]

Protocol: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust analytical method.

HPLC_Method_Dev start Prepare Isomer Standard Mixture col_select 1. Column Selection (e.g., Coresep 100, Primesep 100) Rationale: Mixed-mode (RP/Cation-Exchange) is critical. start->col_select mp_select 2. Initial Mobile Phase (e.g., 20% ACN / 80% 0.1% H₃PO₄) Rationale: Acidic pH ensures amine is protonated for cation exchange. col_select->mp_select injection 3. Perform Initial Injection Detector: UV @ ~235-254 nm mp_select->injection eval 4. Evaluate Chromatogram (Resolution, Peak Shape) injection->eval optimize 5. Optimization Loop eval->optimize Resolution < 1.5? final Method Validated eval->final Resolution > 1.5? optimize->mp_select Adjust ACN% (retention) Adjust pH/Buffer Conc. (selectivity)

Caption: Workflow for developing an HPLC isomer separation method.

  • Column Selection: Choose a mixed-mode column such as a SIELC Primesep 100 or a Helix Coresep 100.[11][12] These columns possess both hydrophobic chains and ion-exchange groups.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Start with a low pH buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid). The low pH ensures the carboxylic acid is neutral and the amino group is protonated (-NH₃⁺), allowing for strong cation-exchange interactions.

    • Organic Component (B): Acetonitrile (ACN).

  • Initial Gradient: Run a scouting gradient from 10% to 50% ACN over 15-20 minutes. This will help determine the approximate organic solvent concentration needed to elute all isomers.

  • Optimization:

    • Retention: Adjust the isocratic ACN percentage or the gradient slope to bring all peaks into a suitable retention window.

    • Selectivity: This is the most critical parameter. Fine-tune the mobile phase pH and buffer concentration. A slight change in pH can alter the ionization state of the isomers differently, leading to changes in elution order and improved resolution.[12] Increasing buffer concentration can enhance ionic interactions and also affect selectivity.

  • Detection: Use a UV detector. The aromatic ring ensures strong absorbance, typically in the 230-260 nm range.[12] A photodiode array (PDA) detector is ideal for confirming peak purity.

Other Characterization Techniques
  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it confirms the molecular weight (206.03 Da) of the eluting peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer and provide unambiguous structural confirmation.

  • Infrared (IR) Spectroscopy: Provides information on the functional groups present (-COOH, -NH₂, C-Cl bonds).[4]

Relevance and Applications in Drug Development

While 3-Amino-2,5-dichlorobenzoic acid is known as an herbicide, the broader class of halogenated aminobenzoic acids are valuable scaffolds in medicinal chemistry.[5][14] The inclusion of chlorine atoms in a drug candidate can significantly enhance its therapeutic profile by:

  • Increasing Lipophilicity: Facilitating passage through biological membranes.

  • Blocking Metabolic Sites: Improving metabolic stability and prolonging the drug's half-life.

  • Modulating Binding Affinity: Halogen bonding can provide additional, specific interactions with target proteins.[15]

The functional groups of aminodichlorobenzoic acids serve as versatile chemical handles.[16] The carboxylic acid can be converted to esters or amides, while the amino group can be acylated or used as a nucleophile in the construction of heterocyclic ring systems, which are prevalent in modern pharmaceuticals.[8][17] These isomers are therefore excellent starting points for generating libraries of diverse small molecules for screening against various biological targets.

Conclusion

The isomers of this compound represent a microcosm of the challenges and opportunities inherent in modern chemical research. Their synthesis requires a masterful control of regioselectivity, and their separation demands advanced analytical strategies like mixed-mode chromatography. For researchers and drug development professionals, a thorough understanding of these nuances is not merely academic; it is a prerequisite for success. By leveraging the distinct physicochemical properties of each isomer, and by applying robust synthetic and analytical methodologies, the scientific community can unlock the full potential of these valuable chemical scaffolds to build the next generation of therapeutic agents.

References

  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. [Link]

  • HELIX Chromatography. HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. [Link]

  • Stenutz. 3-amino-2,5-dichlorobenzoic acid. [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • PMC - NIH. 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. [Link]

  • Fisher Scientific. 2-Amino-3,6-dichlorobenzoic acid, 95%, Thermo Scientific Chemicals. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • NIST. Benzoic acid, 3-amino-2,5-dichloro-. [Link]

  • ResearchGate. (PDF) Synthesis, physicochemical and antioxidant properties of some metal complexes of isomeric amino benzoic acids. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • OSTI.GOV. Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy (Journal Article). [Link]

  • Pharmaffiliates. CAS No : 50917-29-8 | Product Name : this compound. [Link]

  • SlidePlayer. Physicochemical Properties in Relation to Biological Activities. [Link]

  • PubChem. 2,6-Dichlorobenzoic acid. [Link]

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. [Link]

  • PubChem. 2-Amino-6-chlorobenzoic acid. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Springer Nature Experiments. Separation of Enantiomers by Thin-Layer Chromatography. [Link]

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Methodological & Application

Application Notes & Protocols: The Utility of 3-Amino-2,6-dichlorobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Halogenated Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The 3-amino-2,6-dichlorobenzoic acid moiety represents a versatile and strategically valuable starting point for medicinal chemists. Its rigid, substituted phenyl ring, featuring an amine for synthetic elaboration and a carboxylic acid for modulating physicochemical properties, is further enhanced by the presence of two chlorine atoms at the 2- and 6-positions. This specific substitution pattern is not arbitrary; it serves to lock the conformation of the ring and its substituents, a feature that has proven instrumental in the design of potent and selective inhibitors for challenging targets, most notably protein kinases.[1]

This guide provides an in-depth exploration of this compound as a key building block. We will delve into its role as a precursor for kinase inhibitors, provide detailed, field-proven protocols for its synthesis and derivatization, and outline a standard biochemical assay for evaluating the resulting compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Critical Safety Protocols

This compound is a crystalline solid that requires careful handling in a laboratory setting.[2][3] Its properties make it a versatile intermediate in organic synthesis.[4]

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 20776-52-7
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Off-white to light brown crystalline powder[2]
Melting Point 194-197 °C (decomposes)
Solubility Low water solubility[2]
Mandatory Safety Protocol

Working with chlorinated aromatic compounds necessitates strict adherence to safety protocols to minimize exposure and risk. The following measures are derived from standard industry practices for handling similar chemical entities.[3][5]

Table 2: Essential Personal Protective Equipment (PPE) and Handling Guidelines

CategoryRequirementRationale
Engineering Controls Certified Chemical Fume HoodPrevents inhalation of dust or vapors.[3]
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles. Causes serious eye irritation.[2][5]
Hand Protection Nitrile or neoprene glovesPrevents skin contact. Causes skin irritation.[2]
Body Protection Lab coatProtects against incidental skin contact.
Respiratory Not required with proper fume hood useIf weighing outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.
Handling Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3]Prevents ingestion and cross-contamination.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]Ensures chemical stability and prevents release.
Disposal Dispose of via an approved waste disposal plant.[5]Prevents environmental contamination.

Core Application: A Scaffold for Potent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[6] Kinase inhibitors often work by competing with ATP for its binding pocket on the enzyme.[8]

The 2,6-dichlorophenyl group, which can be derived from this compound, is a privileged motif in kinase inhibitor design. The two chlorine atoms act as "conformational anchors," forcing the phenyl ring into a nearly perpendicular orientation relative to the larger molecular scaffold it is attached to. This fixed geometry is highly effective at probing deep, hydrophobic pockets within the ATP-binding site of many kinases (e.g., Src family kinases), leading to enhanced potency and selectivity.[1]

kinase_inhibition cluster_pathway Normal Kinase Activity cluster_inhibition Inhibition Mechanism ATP ATP Kinase_A Kinase (Active Site) ATP->Kinase_A Substrate Substrate Protein Substrate->Kinase_A pSubstrate Phosphorylated Substrate Kinase_A->pSubstrate Phosphorylation ADP ADP Kinase_A->ADP Downstream\nSignaling Downstream Signaling pSubstrate->Downstream\nSignaling Inhibitor Inhibitor (e.g., Derivative of This compound) Kinase_I Kinase (Active Site) Inhibitor->Kinase_I Competitive Binding Blocked No Reaction Kinase_I->Blocked synthesis_workflow Start Start: 2,6-Dichlorobenzoic Acid Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Nitro_Intermediate Intermediate: 2,6-Dichloro-3-nitrobenzoic Acid Nitration->Nitro_Intermediate Isolate crude solid Reduction Step 2: Reduction (e.g., SnCl₂ / HCl) Nitro_Intermediate->Reduction Purification Step 3: Purification (Recrystallization) Reduction->Purification Isolate crude product Product Final Product: This compound Purification->Product

Figure 2: Workflow for the synthesis of the title compound.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Nitration:

    • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2,6-dichlorobenzoic acid (1.0 eq) to concentrated H₂SO₄ (5-10 vol).

    • Maintain the temperature below 10 °C while adding a pre-chilled mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ (2 vol) dropwise over 30 minutes.

    • Causality: The highly acidic environment and low temperature control the reaction rate and favor mono-nitration at the 3-position, which is activated by the carboxyl group and least sterically hindered.

    • Stir the reaction at 0-5 °C for 2-4 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, slowly pour the reaction mixture onto crushed ice, causing the nitro-intermediate to precipitate.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction:

    • Suspend the crude 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) in ethanol or concentrated HCl.

    • Add SnCl₂ dihydrate (3-5 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to reflux (70-80 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Causality: Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to amines in an acidic medium.

    • Cool the reaction to room temperature and then pour into an ice-water mixture.

    • Neutralize the mixture carefully by adding a saturated NaHCO₃ solution until the pH is ~7-8. This will precipitate tin salts.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Derivatization via Amide Coupling

This protocol details the coupling of the amino group with a carboxylic acid to form an amide bond, a cornerstone reaction in medicinal chemistry for building more complex molecules. HATU is used as the coupling agent for its high efficiency and mild reaction conditions.

coupling_workflow Acid Start 1: Carboxylic Acid (R-COOH) Activation Step 1: Activation (HATU, DIPEA) Acid->Activation Amine Start 2: 3-Amino-2,6-dichlorobenzoic acid methyl ester Coupling Step 2: Coupling Amine->Coupling Activation->Coupling Active Ester Formation Workup Step 3: Aqueous Workup Coupling->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product Final Product: Amide Derivative Purification->Product

Figure 3: Workflow for a standard amide coupling reaction.

Materials:

  • This compound (esterified to methyl ester to protect the carboxyl group)

  • A carboxylic acid of interest (R-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (R-COOH) in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Causality: HATU reacts with the carboxylic acid in the presence of the base (DIPEA) to form a highly reactive O-acylisourea active ester, which is susceptible to nucleophilic attack.

    • Add a solution of the this compound methyl ester (1.2 eq) in DMF to the mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the final amide product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target protein kinase. It relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted in the presence of the inhibitor. Second, a luciferase-based reagent is added. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Target Kinase and its specific Substrate

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay Buffer (specific to the kinase)

  • A commercial ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Create a serial dilution of the inhibitor compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the assay buffer.

    • Add this mix to the wells containing the compounds.

    • Prepare a separate ATP solution in assay buffer.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes.

    • Add the second reagent (Kinase Detection Reagent), which contains luciferase and its substrate to generate light from the newly synthesized ADP. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Representative Data Summary

The ultimate goal of synthesizing derivatives is to establish a Structure-Activity Relationship (SAR). Data is typically summarized to compare the potency of different analogs.

Table 3: Example Data - In Vitro Inhibitory Activity of Hypothetical Amide Derivatives Against Src Kinase

Compound IDR-Group (Coupled to Amine)Src Kinase IC₅₀ (nM)
Parent H>10,000
Ex-01 4-Methoxybenzoyl850
Ex-02 4-(Trifluoromethyl)benzoyl125
Ex-03 Thiophene-2-carbonyl45
Ex-04 Cyclohexanecarbonyl1,500

This data is illustrative and intended to demonstrate typical data presentation.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent conformational constraints, conferred by the 2,6-dichloro substitution pattern, make it an ideal starting point for the synthesis of potent kinase inhibitors and other targeted therapeutics. The protocols outlined in this guide provide a reliable framework for synthesizing, derivatizing, and evaluating compounds based on this valuable scaffold, empowering drug discovery professionals to leverage its unique properties in the development of next-generation medicines.

References

  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Akmal, M., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. PMC - NIH. Retrieved from [Link]

  • Hentemann, M. F., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][4]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Retrieved from [Link]

  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • PMC - PubMed Central. (2018). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • PubMed. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • PubMed. (1976). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Retrieved from [Link]

  • MDPI. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • PMC. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • PMC - NIH. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Retrieved from [Link]

Sources

The Versatile Virtuoso: Harnessing 3-Amino-2,6-dichlorobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Chemical Synthesis

3-Amino-2,6-dichlorobenzoic acid is a multifaceted building block that has garnered significant attention in the realms of pharmaceutical and materials science. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic carboxylic acid, and two sterically encumbering and electronically withdrawing chlorine atoms on an aromatic ring, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed application notes and robust protocols for its derivatization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The strategic placement of the functional groups in this compound dictates its reactivity. The carboxylic acid moiety is a prime handle for esterification and amidation reactions, allowing for the modulation of solubility, lipophilicity, and metabolic stability of the resulting derivatives. The amino group, a potent nucleophile, can readily participate in acylation and alkylation reactions, and serves as a key component in the construction of various heterocyclic systems. Furthermore, the two chlorine atoms not only influence the acidity of the carboxylic acid and the basicity of the amine but also provide reactive sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to the aromatic core. This versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery.

Core Synthetic Transformations and Protocols

This section details key synthetic transformations involving this compound, providing step-by-step protocols and the scientific rationale behind the chosen methodologies.

Amide Bond Formation: Crafting Bioactive Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The amino group of this compound can be acylated with a variety of carboxylic acids or their activated derivatives to generate a library of N-acylated products with diverse biological activities.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures to drive off water. To circumvent this, the carboxylic acid is typically "activated" to enhance the electrophilicity of the carbonyl carbon. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and increase efficiency. The choice of coupling agent and base is critical to prevent side reactions such as racemization if chiral carboxylic acids are used.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid (R-COOH) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group of this compound is a straightforward method to enhance its lipophilicity and modify its pharmacokinetic profile. The classic Fischer-Speier esterification is a reliable method for this transformation.

This acid-catalyzed esterification is an equilibrium-controlled process. To drive the reaction towards the ester product, Le Chatelier's principle is applied by either using a large excess of the alcohol (which often serves as the solvent) or by removing the water formed during the reaction, typically through azeotropic distillation. Concentrated sulfuric acid is a common and effective catalyst for this reaction.

Protocol 2: Fischer-Speier Esterification with Methanol

This protocol details the synthesis of methyl 3-amino-2,6-dichlorobenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 3-amino-2,6-dichlorobenzoate, which can be further purified by recrystallization or column chromatography.

Harnessing Palladium Catalysis: Advanced Derivatization Strategies

The presence of two chlorine atoms on the aromatic ring of this compound opens the door to a plethora of palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[1][2] To utilize this compound in this reaction, the carboxylic acid and amino groups often require protection to prevent interference with the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, particularly with sterically hindered or electronically deactivated substrates.

Protocol 3: Suzuki-Miyaura Coupling of a Protected 3-Amino-2,6-dichlorobenzoate Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected derivative of this compound with an arylboronic acid.

Materials:

  • Protected 3-amino-2,6-dichlorobenzoate derivative (e.g., methyl 3-(tert-butoxycarbonylamino)-2,6-dichlorobenzoate)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a Schlenk flask, combine the protected 3-amino-2,6-dichlorobenzoate derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the amino and/or carboxyl groups using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection, LiOH for ester hydrolysis).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3][4][5] This reaction can be used to further functionalize the aromatic ring of this compound derivatives.

The success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides, heavily relies on the choice of a suitable palladium catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active nucleophile.

Protocol 4: Buchwald-Hartwig Amination of a 3-Amino-2,6-dichlorobenzoate Derivative

This protocol provides a general procedure for the coupling of a protected 3-amino-2,6-dichlorobenzoate derivative with a primary or secondary amine.

Materials:

  • Protected 3-amino-2,6-dichlorobenzoate derivative

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the protected 3-amino-2,6-dichlorobenzoate derivative and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer, and purify the residue by column chromatography.

  • Perform deprotection steps as needed.

Data Presentation

The following tables summarize typical reaction conditions for the transformations discussed.

Table 1: Representative Conditions for Amide Bond Formation

Carboxylic AcidCoupling ReagentBaseSolventTemperatureTime (h)Yield (%)
Acetic AcidHATUDIPEADMFRoom Temp6>90
Benzoic AcidEDC/HOBtDIPEADCMRoom Temp1285-95
Boc-Gly-OHHATUDIPEADMFRoom Temp8>90

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012
Buchwald-HartwigMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene11018
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-CuI (4), Et₃NTHF606

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic workflow and a fundamental catalytic cycle.

G cluster_0 Synthesis of a Biaryl Amide Derivative A This compound B Protection (e.g., Boc₂O) A->B Step 1 C Esterification (e.g., MeOH, H₂SO₄) B->C Step 2 D Protected Ester C->D E Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) D->E Step 3 F Biaryl Ester Derivative E->F G Deprotection (e.g., TFA, LiOH) F->G Step 4 H Final Biaryl Amide Product G->H

Caption: A representative workflow for the synthesis of a biaryl amide derivative from this compound.

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)Ln Ar-Pd(II)(Nu)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Nu)Ln Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Pd(II)(Nu)Ln->Pd(0)Ln Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)Ln->Ar-Nu

Sources

Application Notes and Protocols for the Utilization of 3-Amino-2,6-dichlorobenzoic Acid as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-2,6-dichlorobenzoic Acid in Modern Synthesis

This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its chemical architecture, featuring a carboxylic acid, an aniline-type amino group, and two chlorine atoms ortho and para to the amine, provides a versatile scaffold for the construction of complex molecular entities. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group modulates the reactivity of the aromatic ring, while the amino group serves as a key handle for a variety of chemical transformations. This unique combination of functional groups allows for a stepwise and regioselective approach to the synthesis of novel compounds, particularly heterocyclic systems and highly substituted aromatic derivatives.[1]

These application notes will provide detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of two important classes of compounds: quinazolinones and novel bi-aryl compounds via Palladium-catalyzed cross-coupling.

Part 1: Synthesis of Novel 5,7-Dichloro-4(3H)-quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The following protocol outlines a robust method for the synthesis of novel 5,7-dichloro-4(3H)-quinazolinone derivatives starting from this compound. This two-step procedure is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.

Causality Behind Experimental Choices:

The synthesis proceeds through two key transformations: an initial acylation of the amino group, followed by a dehydrative cyclization to form the quinazolinone ring. The choice of a two-step process, proceeding through a benzoxazinone intermediate, is crucial for achieving high yields and purity. The initial acylation is a standard amide bond formation, and the subsequent cyclization with a primary amine allows for the introduction of diverse substituents at the N-3 position of the quinazolinone core.

Experimental Workflow Diagram:

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis start This compound acyl_chloride Acyl Chloride (R-COCl) Pyridine start->acyl_chloride Acylation benzoxazinone 5,7-Dichloro-2-substituted- 4H-3,1-benzoxazin-4-one acyl_chloride->benzoxazinone primary_amine Primary Amine (R'-NH2) Glacial Acetic Acid benzoxazinone->primary_amine Condensation/ Cyclization quinazolinone 5,7-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one primary_amine->quinazolinone purification Purification (Filtration & Recrystallization) quinazolinone->purification final_product Pure Quinazolinone Derivative purification->final_product

Caption: Workflow for the synthesis of quinazolinone derivatives.

Protocol 1: Synthesis of 5,7-Dichloro-2-substituted-4H-3,1-benzoxazin-4-one

This protocol details the formation of the benzoxazinone intermediate.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Drying tube (CaCl2)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise with vigorous stirring. The use of a slight excess of the acyl chloride ensures complete consumption of the starting benzoic acid.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.

Protocol 2: Synthesis of 5,7-Dichloro-2,3-disubstituted-quinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product.

Materials:

  • 5,7-Dichloro-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of the 5,7-dichloro-2-substituted-4H-3,1-benzoxazin-4-one in glacial acetic acid.

  • Add 1.2 equivalents of the desired primary amine. The slight excess of the amine drives the reaction to completion.

  • Heat the mixture to reflux (approximately 118 °C) for 6-8 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted amine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5,7-dichloro-2,3-disubstituted-quinazolin-4(3H)-one.

ParameterProtocol 1Protocol 2
Key Reagents Acyl Chloride, PyridinePrimary Amine, Acetic Acid
Temperature 0 °C to Room Temp.Reflux (~118 °C)
Reaction Time 4-6 hours6-8 hours
Work-up Precipitation in ice-waterPrecipitation/Filtration
Purification WashingRecrystallization

Part 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The two chlorine atoms on the this compound scaffold are amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, or alkynyl moieties, leading to the synthesis of novel, highly functionalized compounds with potential applications in materials science and as pharmaceutical intermediates.

Causality Behind Experimental Choices:

Palladium-catalyzed cross-coupling reactions are the methods of choice for forming C-C bonds on aromatic rings due to their high functional group tolerance and generally mild reaction conditions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For the Suzuki-Miyaura coupling, a palladium(0) source, often generated in situ from a palladium(II) precursor, is used in combination with a phosphine ligand to facilitate the catalytic cycle. The base is required to activate the boronic acid. In the Sonogashira coupling, a copper(I) co-catalyst is typically employed to facilitate the reaction between the palladium complex and the terminal alkyne.

Catalytic Cycle Diagram (Suzuki-Miyaura Coupling):

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)2, Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the mono-arylation of this compound. Selective mono-arylation is often achievable by controlling the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-arylation), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add the base (e.g., K2CO3, 2.0-3.0 eq) and the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/Condition
Palladium Catalyst Pd(OAc)2 (2-5 mol%)
Ligand PPh3 (4-10 mol%)
Base K2CO3 (2-3 eq)
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C
Reaction Time 12-24 hours

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile precursor for the synthesis of a diverse range of novel compounds. The protocols detailed herein for the synthesis of quinazolinones and for palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold. The strategic and sequential functionalization of the amino, carboxylic acid, and chloro groups opens up a multitude of possibilities for creating libraries of compounds for screening in various biological assays and for the development of new materials with unique properties. Further exploration of other transformations, such as reactions involving the carboxylic acid group or alternative cross-coupling methodologies, will undoubtedly continue to expand the utility of this important synthetic building block.

References

  • Hassan, S. S. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. Available from: [Link]

  • Al-Obaid, A. M., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available from: [Link]

  • Takashima, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, L., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. Available from: [Link]

  • Wang, X., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available from: [Link]

  • Li, W., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Pharmaceuticals. Available from: [Link]

  • Hussein, M. A., et al. (2014). Synthesis and anticancer activity of 3-[5-amino-6-(2,3-dichlorophenyl)-[1][2][6] triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-one. Medicinal Chemistry Research. Available from: [Link]

  • Li, Q., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available from: [Link]

  • Kollar, L., et al. (2013). Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. Current Organic Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Amino-2,6-dichlorobenzoic Acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Amino-2,6-dichlorobenzoic Acid as a Versatile Scaffold

This compound is a synthetically versatile building block poised for strategic deployment in medicinal chemistry and drug discovery programs. Its unique trifunctionalized aromatic core—comprising a nucleophilic aniline, an electrophilic carboxylic acid, and two sterically and electronically influential chlorine atoms—offers a rich platform for the generation of diverse chemical entities. The dichloro-substitution pattern not only influences the pKa of the amino and carboxylic acid moieties but also provides a metabolic shield, potentially enhancing the pharmacokinetic profile of derivative compounds.

These inherent properties make this compound an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways. This guide provides detailed protocols for the derivatization of this scaffold into a representative N-substituted benzamide and outlines subsequent experimental workflows for the evaluation of its potential anticancer and antimicrobial activities.

Part 1: Synthesis of a Representative N-Aryl Benzamide Derivative

The transformation of this compound into its corresponding benzamide derivatives is a cornerstone of its application in drug discovery. The following protocol details the synthesis of a representative N-aryl benzamide, a common motif in pharmacologically active compounds.

Causality Behind Experimental Choices:
  • Activation of the Carboxylic Acid: The direct amidation of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more reactive species. The use of thionyl chloride (SOCl₂) to form an acyl chloride is a classic and highly effective method for this transformation.

  • Reaction with the Amine: The resulting acyl chloride is highly electrophilic and readily reacts with a primary or secondary amine to form the stable amide bond. The choice of the amine partner is critical as it will dictate a significant portion of the final compound's structure-activity relationship (SAR).

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the highly reactive acyl chloride intermediate by atmospheric moisture.

Experimental Workflow: Synthesis of N-(4-methoxyphenyl)-3-amino-2,6-dichlorobenzamide

A This compound C 3-Amino-2,6-dichlorobenzoyl Chloride (Acyl Chloride Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) in Anhydrous Toluene E N-(4-methoxyphenyl)-3-amino-2,6-dichlorobenzamide (Final Product) C->E Amide Bond Formation D 4-Methoxyaniline in Anhydrous Toluene A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ H->I A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Application Note & Protocols: Strategic Derivatization of 3-Amino-2,6-dichlorobenzoic Acid for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic chemical derivatization of 3-Amino-2,6-dichlorobenzoic acid, a key building block in medicinal chemistry and materials science. We provide an in-depth analysis of the molecule's reactivity, focusing on its three primary functional sites: the carboxylic acid, the aromatic amine, and the chlorinated phenyl ring. This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols for critical transformations including esterification, amidation, and N-acylation. Each protocol is accompanied by a discussion of the underlying chemical principles, the rationale for reagent and condition selection, and expected outcomes, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Strategic Overview

This compound is a bi-functional aromatic compound of significant interest, particularly as a scaffold for the synthesis of complex organic molecules. Its structure is characterized by a carboxylic acid and an amino group, both of which are influenced by the strong electron-withdrawing and steric effects of the two chlorine atoms positioned ortho to each functional group. This unique electronic and steric profile dictates the reactivity of the molecule and presents both challenges and opportunities for the synthetic chemist.

  • The Carboxylic Acid (-COOH): This group is a prime target for modifications such as esterification and amidation. However, the flanking chlorine atom introduces significant steric hindrance, which can impede reactivity and necessitate carefully optimized reaction conditions or more potent activating agents.

  • The Amino Group (-NH₂): As a substituted aniline, this group is nucleophilic, though its reactivity is attenuated by the electron-withdrawing effects of the adjacent chloro and carboxyl substituents. It readily undergoes acylation and can participate in more complex C-N bond-forming reactions like the Ullmann condensation, a key step in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).

  • The Aromatic Ring: The dichlorinated benzene ring is generally deactivated towards electrophilic aromatic substitution. Reactions at this site are less common and require harsh conditions, placing the focus of derivatization squarely on the amino and carboxyl moieties.

This application note provides validated protocols for selectively targeting the carboxylic acid and amino groups to generate a diverse range of derivatives.

Logical Workflow for Derivatization

The choice of which functional group to modify first is a critical strategic decision. Protecting one group while reacting the other is a common and effective approach. The following diagram illustrates the primary derivatization pathways.

G cluster_0 Carboxyl Group Derivatization cluster_1 Amino Group Derivatization A This compound B Ester Derivative (R-COOR') A->B Esterification (Fischer-Speier) C Amide Derivative (R-CONHR') A->C Amidation (Peptide Coupling) D N-Acyl Derivative (R'-CONH-R) A->D N-Acylation (Schotten-Baumann) E N-Aryl Derivative (Ar-NH-R) A->E N-Arylation (Ullmann Condensation)

Caption: Primary derivatization pathways for this compound.

Derivatization of the Carboxylic Acid Group

Modifying the carboxylic acid is a common first step to prevent its interference in subsequent reactions or to build more complex molecular architectures.

Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is effective for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and to achieve high yields, it is driven forward by using a large excess of the alcohol, which often serves as the solvent.[1][2]

Causality and Experimental Rationale: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. For aminobenzoic acids, a stoichiometric amount of the acid catalyst is necessary because the basic amino group will be protonated, forming an ammonium salt, which would otherwise consume the catalyst.[3] The reaction is heated to reflux to increase the reaction rate.[4]

Materials and Reagents:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in the desired anhydrous alcohol (20-40 eq).

  • Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate of the ammonium sulfate salt may form.

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solid should dissolve as the reaction proceeds.

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 10 volumes).

  • Slowly add 10% sodium carbonate solution dropwise to the stirred mixture until the evolution of CO₂ gas ceases and the pH of the solution is ~8.[5] The ester product will precipitate as a solid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Protocol: Amide Formation via Carbodiimide Coupling

Directly reacting a carboxylic acid and an amine typically results in an acid-base reaction forming a stable salt, not an amide.[6] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid, enabling amide bond formation under mild conditions.[7]

Causality and Experimental Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the EDC byproduct (a water-soluble urea), thus forming the amide bond.[8] The addition of 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral centers are present.[9] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge any protons released during the reaction, ensuring the amine remains nucleophilic.

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., benzylamine, glycine methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in the reaction solvent and add DIPEA (1.5 eq). Add this amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization.

Derivatization of the Amino Group

The amino group is a versatile handle for introducing a wide array of functionalities. Due to the presence of the acidic carboxyl group, reactions targeting the amine often require a base.

Protocol: N-Acylation with Acyl Halides

N-acylation is a robust method for forming an amide bond at the amino group. The Schotten-Baumann reaction conditions, which involve an acyl halide and a base, are commonly employed.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is essential. It serves to neutralize the HCl that is generated as a byproduct. Without the base, the HCl would protonate the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[10] The reaction is typically run at a low temperature initially to control the exothermic reaction between the acyl chloride and the amine.

Materials and Reagents:

  • This compound

  • Acyl Halide (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine (2.5 eq). Note that the starting material may not fully dissolve.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2-4 hours. Monitor completion by TLC.

  • Work-up and Isolation: Quench the reaction by slowly adding water. Acidify the mixture to pH ~2 with 1M HCl. This will protonate the excess pyridine and the product's carboxylic acid, aiding in precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove pyridinium hydrochloride.

  • Dry the solid under vacuum to yield the N-acyl derivative. Further purification can be achieved by recrystallization.

Comparative Summary of Reaction Conditions

The following table summarizes typical conditions for the described derivatization strategies.

Derivatization ReactionTarget GroupKey ReagentsSolventTemperatureTypical Time
Fischer Esterification Carboxylic AcidAlcohol (excess), H₂SO₄AlcoholReflux4-6 h
Amide Coupling Carboxylic AcidAmine, EDC, HOBt, DIPEADCM or DMFRoom Temp.12-24 h
N-Acylation Amino GroupAcyl Chloride, PyridineDCM0 °C to RT2-4 h

Advanced Application: C-N Cross-Coupling for NSAID Scaffolds

A particularly valuable derivatization of the amino group is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction between an amine and an aryl halide. This reaction is fundamental to the synthesis of diarylamine structures, which are core components of several pharmaceuticals, including the NSAID Diclofenac.[11]

Reaction Scheme: Ullmann Condensation

Caption: Generalized Ullmann condensation for N-arylation.

Causality and Experimental Rationale: Traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C).[12] Modern protocols utilize a catalytic amount of a copper(I) source, such as CuI, in combination with a ligand. The ligand (e.g., a diamine or an amino acid) accelerates the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[13][14] A base is required to deprotonate the amine, forming the copper-amide intermediate. The reaction is typically performed in a high-boiling polar aprotic solvent like DMF to ensure all components remain in solution at the required temperature. While a detailed protocol is beyond the scope of this note, this strategy represents a powerful method for creating complex, drug-like molecules from the this compound scaffold.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. (1992). Google Patents (WO1992022522A1).
  • Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. (2012). Google Patents (US8133996B2).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (1995). PubMed. Retrieved January 22, 2026, from [Link]

  • N-Acylation in combinatorial chemistry. (2004). ARKAT USA, Inc. Retrieved January 22, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1995). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014). Stack Exchange. Retrieved January 22, 2026, from [Link]

  • Mechanism of amide formation with DCC. (2013). YouTube. Retrieved January 22, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation. (2022). Thieme Group. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Three-Component Pd-Catalyzed N-Acylation of Amino Acid Esters Using Mo(CO)6 as a CO Surrogate. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (2021). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 22, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of 3-Amino-2,6-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity and accurate quantification of this molecule is critical for process optimization, quality control, and regulatory compliance. We present two robust and validated analytical methodologies: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a chlorinated aromatic carboxylic acid whose structural features, including an amino group and two chlorine atoms, make it a versatile building block in organic synthesis.[1] Its purity and concentration in reaction mixtures and final products are critical quality attributes that can significantly impact the yield, efficacy, and safety of the resulting compounds. Therefore, reliable and accurate analytical methods for its quantification are essential.

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in many quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying moderately concentrated analytes.[2] For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological or environmental matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4]

This application note provides detailed, step-by-step protocols for both HPLC-UV and LC-MS/MS analysis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing effective analytical methods.

PropertyValueSource
Chemical Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Off-white to light brown powder-
Solubility Sparingly soluble in water, soluble in methanol, ethanol, and acetonitrile.General chemical knowledge
pKa Estimated ~2-3 (carboxylic acid), ~3-4 (amino group)-
UV λmax Estimated ~210 nm and ~250-290 nmBased on similar structures[5][6]

The presence of the carboxylic acid and amino groups makes the compound's retention in reversed-phase chromatography pH-dependent. The aromatic ring and chlorine substituents provide a chromophore for UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, process intermediates, and formulations where the concentration is expected to be in the µg/mL range or higher.

Rationale for Method Design

The selected reversed-phase HPLC method utilizes a C18 column, which is a versatile stationary phase for separating moderately polar compounds.[5][6] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The buffer (ammonium acetate) and the pH adjustment with formic acid are critical for achieving good peak shape and consistent retention times by suppressing the ionization of the carboxylic acid group. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities. UV detection at 210 nm is chosen as it is a common wavelength for the analysis of aromatic carboxylic acids and is likely to provide a strong signal.[5][6]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2.3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 3.0 with formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter if necessary.

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 3.0B: Acetonitrile
Gradient 0-1 min: 20% B1-10 min: 20% to 80% B10-12 min: 80% B12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

  • System Suitability: Inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (Aqueous & Organic) HPLC HPLC System (Pump, Autosampler, Oven) MobilePhase->HPLC Standards Prepare Standard Solutions (Stock & Working) Standards->HPLC Sample Prepare Sample Solution (Dissolve & Filter) Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity, high-selectivity quantification of this compound, making it ideal for trace analysis in complex matrices such as environmental samples, biological fluids, or for impurity profiling.

Rationale for Method Design

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[3] A "dilute and shoot" approach is often feasible for cleaner samples, while more complex matrices may require a protein precipitation or solid-phase extraction (SPE) step.[3][7] Electrospray ionization (ESI) in positive mode is chosen as the amino group is readily protonated. The method employs Multiple Reaction Monitoring (MRM) for quantification, which involves monitoring a specific precursor ion to product ion transition, significantly reducing background noise and improving selectivity. A stable isotope-labeled internal standard, if available, is recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

  • Same as HPLC-UV method, but with LC-MS grade solvents and reagents.

  • (Optional) Stable isotope-labeled internal standard for this compound.

4.2.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4.2.3. Sample Preparation

  • Simple Matrix (e.g., process solution): Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • Complex Matrix (e.g., plasma, soil extract):

    • Protein Precipitation (for biological fluids): Add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet precipitated proteins. Analyze the supernatant.[7]

    • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., mixed-mode cation exchange or reversed-phase) to clean up and concentrate the analyte from the sample.

4.2.4. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B0.5-5 min: 5% to 95% B5-6 min: 95% B6.1-8 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor Ion (m/z): 206.0Product Ion (m/z): 188.0 (quantifier), 160.0 (qualifier)Note: These transitions are predicted based on fragmentation patterns of similar molecules and should be optimized on the specific instrument.
Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard (if used) against a calibration curve prepared in a matrix-matched diluent to account for potential matrix effects.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Prep Dilution / Protein Precipitation / SPE Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS MRM_Data Acquire MRM Data MS->MRM_Data Integration Peak Integration MRM_Data->Integration Quantification Quantify Analyte Integration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Method Performance Comparison

The choice of method depends on the specific analytical requirements. The following table summarizes the expected performance characteristics of the two methods, based on typical values for similar analytes.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 50 - 100 ng/mL0.05 - 1 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL0.15 - 3 ng/mL
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 90 - 110%98 - 102%
Precision (% RSD) < 5%< 2%
Selectivity ModerateVery High
Sample Throughput ModerateHigh
Cost LowHigh

Conclusion

This application note provides two comprehensive and robust methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, offering a balance of performance and cost-effectiveness. The LC-MS/MS method provides superior sensitivity and selectivity, making it the ideal choice for trace-level analysis and applications in complex matrices. The detailed protocols and rationale provided herein should enable researchers and analytical scientists to successfully implement these methods in their laboratories. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH) to ensure the suitability of the chosen method for its intended purpose.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Satyanarayana, B., & Suresh, K. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of chromatographic science, 50(5), 440–445. Retrieved from [Link]

  • Idris, A. M., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved from [Link]

  • ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for Analytical Method Development. Retrieved from [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). A review on analytical method development. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analysis of Residues in Environmental Samples. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • PubMed. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • PubMed. (2019). Amino-modified covalent organic framework as solid phase extraction absorbent for determination of carboxylic acid pesticides in environmental water samples. Retrieved from [Link]

  • Save My Exams. (n.d.). Chromatography is used to identify amino acid sequences in compounds. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Retrieved from [Link]

  • Center for Stable Isotope. (n.d.). Employing amino acid δ13C analysis to quantify environmental change in a Late Holocene nearshore ecosystem. Retrieved from [Link]

  • eScholarship.org. (2018). Quantitative analysis of changes in amino acids levels for cucumber (Cucumis sativus) exposed to nano copper. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 3-Amino-2,6-dichlorobenzoic acid using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. This document provides a detailed methodology, including sample preparation, chromatographic conditions, and a protocol for forced degradation studies to ensure the method's specificity and stability-indicating properties.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both an acidic carboxylic group and a basic amino group, along with two chlorine atoms, presents unique analytical challenges. A robust and reliable analytical method is crucial for monitoring its purity, stability, and for quantifying it in various sample matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[2] This application note describes a stability-indicating RP-HPLC method developed and validated for this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may be formed under various stress conditions.

Physicochemical Properties of this compound

  • Chemical Structure:

  • Molecular Formula: C₇H₅Cl₂NO₂

  • Molecular Weight: 206.03 g/mol [3]

  • CAS Number: 50917-29-8[4]

  • UV Absorbance: Aromatic compounds like this compound are expected to have strong UV absorbance. Based on the UV spectrum of the structurally similar 3-aminobenzoic acid, which shows absorption maxima at approximately 226 nm and 272 nm, a detection wavelength in this range is appropriate.[6]

Experimental

Materials and Reagents
  • Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Formic acid (analytical grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water: Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Method Development Choices:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds.[2]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides good separation efficiency for many organic molecules. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[7]

  • Gradient Elution: A gradient elution is employed to ensure the elution of both the main compound and any potential, more or less polar, degradation products within a reasonable run time.

  • Detection Wavelength: A detection wavelength of 230 nm is chosen as it is a common wavelength for the detection of aromatic compounds and is close to one of the expected absorption maxima of the analyte.[6]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a drug substance:

  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8][9] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105°C for 24 hours. Cool, dissolve in the diluent to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 24 hours. Dissolve in the diluent to a final concentration of approximately 100 µg/mL.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis neutralize Neutralize/Dilute acid->neutralize base Base Hydrolysis base->neutralize oxidation Oxidation oxidation->neutralize thermal Thermal thermal->neutralize photo Photolytic photo->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity

Caption: Workflow for forced degradation studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. The developed reversed-phase HPLC method is simple, specific, and stability-indicating, making it suitable for routine quality control and stability testing in the pharmaceutical and chemical industries. The provided forced degradation protocol ensures the method's ability to separate the analyte from its potential degradation products, a critical requirement for regulatory compliance.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Taylor & Francis Online. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50917-29-8 | Product Name : this compound. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2011). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

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Application Notes: Investigating the Agrochemical Potential of 3-Amino-2,6-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Case for a Novel Synthetic Auxin Candidate

In the continuous search for novel herbicides with improved efficacy and selectivity, the family of benzoic acid derivatives has proven to be a fertile ground for discovery.[1][2] While compounds like Chloramben (3-amino-2,5-dichlorobenzoic acid) and Dicamba are well-established synthetic auxins, their structural analogs remain a subject of interest for developing new active ingredients.[3][4] This document focuses on 3-Amino-2,6-dichlorobenzoic acid , a structural analog of known auxinic herbicides, which is utilized as a versatile synthetic intermediate in the development of new agrochemicals due to the phytotoxic activity of its related structures.[5][6]

Due to its close structural resemblance to benzoic acid herbicides, it is hypothesized that this compound functions as a synthetic auxin . These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable in plants.[7] At herbicidal concentrations, they overwhelm the plant's natural hormonal balance, leading to uncontrolled growth, disruption of multiple physiological processes, and ultimately, death of susceptible species, particularly broadleaf weeds.[1][8]

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an agrochemical. We will detail the hypothesized mechanism of action and provide robust, field-tested protocols for evaluating its herbicidal efficacy and confirming its mode of action.

Section 1: Mechanistic Hypothesis - The Synthetic Auxin Pathway

Synthetic auxins act by hijacking the plant's primary auxin signaling pathway.[9] The core of this pathway involves the TIR1/AFB family of F-box proteins, which function as auxin receptors.[10][11]

The Hypothesized Mechanism:

  • Receptor Binding: this compound is presumed to enter the plant cell and bind to the TIR1/AFB receptor protein.[10]

  • Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein.[10]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[9]

  • Gene Expression Activation: With the repressor removed, Auxin Response Factors (ARFs) are liberated to activate the transcription of a cascade of auxin-responsive genes.[9]

  • Physiological Disruption: The massive, unregulated expression of these genes leads to downstream effects like ethylene production, cell wall loosening, uncontrolled cell division, and epinastic growth, culminating in plant death.[1][8]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (this compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA ARF ARF Transcription Factor AuxIAA->ARF Represses DNA Auxin Response Element (DNA) ARF->DNA Genes Auxin-Responsive Genes DNA->Genes Activates Transcription Response Uncontrolled Growth & Phytotoxicity Genes->Response

Figure 1: Hypothesized auxin signaling pathway disruption.

Section 2: Protocol 1 - Whole-Plant Bioassay for Herbicidal Activity

This foundational protocol is designed to determine if this compound possesses phytotoxic activity and to identify its spectrum of activity (i.e., efficacy on broadleaf vs. grass species).

Senior Application Scientist Insight: A whole-plant bioassay is the most direct method to assess real-world herbicidal potential.[12] It integrates all physiological factors, including uptake, translocation, and metabolism.[13] Using both a susceptible dicot (e.g., Brassica napus) and a monocot (e.g., Zea mays) is crucial for early-stage selectivity assessment.[14]

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20

  • Potting medium (e.g., peat:vermiculite:perlite mix)

  • Planting pots (4-inch diameter)

  • Seeds of a susceptible broadleaf species (e.g., Canola - Brassica napus) and a grass species (e.g., Corn - Zea mays)

  • Controlled environment growth chamber or greenhouse

  • Laboratory balance and sprayer

Methodology:

  • Plant Propagation:

    • Fill pots with soil medium and sow 3-4 seeds of each species per pot.

    • Grow plants in a controlled environment (e.g., 25°C day / 18°C night, 16:8h photoperiod).

    • Thin seedlings to one uniform plant per pot after emergence.

    • Grow plants until they reach the 2-4 true leaf stage.

  • Test Solution Preparation:

    • Prepare a stock solution by dissolving this compound in a small amount of acetone.

    • Create the final spray solution by diluting the stock solution in water to the desired concentration (e.g., 1000 g a.i./ha equivalent). Add Tween® 20 to a final concentration of 0.1% (v/v) as a surfactant.

    • Prepare a "vehicle control" solution containing only acetone and Tween® 20 at the same concentrations.

  • Herbicide Application:

    • Arrange pots in a randomized complete block design. Include at least 4 replicates per treatment group (Vehicle Control, Test Compound).

    • Calibrate a laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Spray the plants uniformly with the prepared solutions.

  • Data Collection and Analysis:

    • Return plants to the growth chamber.

    • Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT). Use a 0-100% scale where 0% is no injury and 100% is complete plant death.

    • At 21 DAT, harvest the above-ground biomass. Measure the fresh weight immediately.

    • Dry the biomass at 60°C for 72 hours and measure the dry weight.

    • Calculate the percent reduction in biomass compared to the vehicle control.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sow Seeds (Dicot & Monocot) B Grow to 2-4 Leaf Stage A->B D Randomize & Arrange Pots B->D C Prepare Herbicide & Control Solutions E Apply Treatments (Spray Application) C->E D->E F Return to Growth Chamber E->F G Visual Assessment (7, 14, 21 DAT) F->G H Harvest Biomass (21 DAT) G->H I Measure Fresh & Dry Weight H->I J Calculate % Biomass Reduction I->J

Figure 2: Workflow for the whole-plant herbicidal bioassay.

Section 3: Protocol 2 - Dose-Response Analysis and EC₅₀ Determination

Once herbicidal activity is confirmed, this protocol quantifies the potency of the compound by determining the Half Maximal Effective Concentration (EC₅₀).[15] This is the concentration required to inhibit growth by 50%.[16]

Senior Application Scientist Insight: An EC₅₀ value is a critical metric for comparing the potency of different compounds.[15][17] Using a sensitive species identified in Protocol 1 is key. A petri dish root elongation assay with Arabidopsis thaliana is a high-throughput, sensitive, and reproducible method for generating robust dose-response curves.[18]

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype)

  • Murashige and Skoog (MS) basal salt medium, including vitamins

  • Sucrose and Agar

  • Petri dishes (100 mm)

  • Sterilization equipment (autoclave, laminar flow hood)

  • This compound dissolved in DMSO (sterile filtered)

Methodology:

  • Plate Preparation:

    • Prepare MS agar medium (0.5x MS salts, 1% sucrose, 0.8% agar). Autoclave and cool to ~50°C.

    • In a laminar flow hood, add the test compound from a DMSO stock to create a series of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is constant and low (<0.1%) across all plates, including the control.

    • Pour the medium into petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 20% bleach for 10 min, and 3-5 rinses with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette ~10-15 seeds in a line onto the surface of each prepared MS plate.

  • Incubation and Measurement:

    • Seal the plates and place them vertically in a growth chamber with a 16:8h light/dark cycle.

    • After 7-10 days of growth, remove the plates.

    • Scan the plates at high resolution or photograph them.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Data Analysis and EC₅₀ Calculation:

    • For each concentration, calculate the average root length and standard deviation.

    • Normalize the data by expressing the average root length at each concentration as a percentage of the control (0 µM) average.

    • Plot the normalized root length (%) against the log of the herbicide concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using statistical software (e.g., R with the 'drc' package, GraphPad Prism) to calculate the EC₅₀ value.[19][20]

Table 1: Example Data Structure for Dose-Response Analysis

Concentration (µM)Log(Concentration)Replicate 1 Root Length (mm)Replicate 2 Root Length (mm)...Avg. Root Length (mm)% of Control
0 (Control)-50.251.5...50.8100.0%
0.01-2.0049.850.1...49.998.2%
0.1-1.0045.146.3...45.790.0%
1.00.0024.925.8...25.450.0%
10.01.005.36.1...5.711.2%
100.02.001.11.4...1.32.6%

Section 4: Protocol 3 - Mechanistic Validation with an Auxin-Responsive Reporter

This protocol aims to validate that the observed phytotoxicity is mediated through the auxin signaling pathway using a transgenic plant line that reports on auxin response.

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Senior Application Scientist Insight: Using a DR5::GUS reporter line is the gold standard for visualizing auxin response in planta.[21][22] The DR5 promoter is a synthetic sequence containing multiple auxin response elements (AuxREs) that strongly drives the expression of a reporter gene (in this case, β-glucuronidase or GUS) in the presence of auxin or synthetic auxins.[23] A positive result provides strong evidence for an auxinic mode of action.[24]

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line

  • Materials for the Arabidopsis root elongation assay (from Protocol 2)

  • GUS histochemical staining solution (e.g., X-Gluc in a phosphate buffer with potassium ferricyanide and potassium ferrocyanide)

  • Microscope

Methodology:

  • Seedling Growth:

    • Grow DR5::GUS Arabidopsis seedlings on MS agar plates containing various concentrations of this compound, as described in Protocol 2.

    • Include a negative control (0 µM) and a positive control (e.g., 1 µM IAA or 2,4-D).

    • Grow seedlings for 5-7 days.

  • GUS Staining:

    • Carefully remove whole seedlings from the agar and immerse them in GUS staining solution in a multi-well plate.

    • Apply a vacuum for 5-10 minutes to facilitate substrate infiltration.

    • Incubate the samples overnight at 37°C.

  • Microscopy and Imaging:

    • After incubation, replace the staining solution with 70% ethanol to clear chlorophyll and stop the reaction.

    • Mount the seedlings on a microscope slide in a drop of glycerol.

    • Observe the pattern and intensity of the blue staining under a light microscope. The blue color indicates where the DR5 promoter has been activated.

    • Compare the staining patterns of the test compound-treated seedlings to the negative and positive controls. Increased blue staining in characteristic auxin-response zones (e.g., root tip, lateral root primordia) relative to the negative control confirms auxin-like activity.

Reporter_Gene_Concept cluster_construct Reporter Gene Construct cluster_process Cellular Process DR5 DR5 Promoter (Synthetic AuxREs) GUS GUS Reporter Gene DR5->GUS Drives Expression Of GUS_Protein GUS Enzyme GUS->GUS_Protein Produces Auxin Synthetic Auxin ARF Activated ARF Auxin->ARF Activates ARF->DR5 Binds to Blue Blue Precipitate GUS_Protein->Blue Cleaves XGluc X-Gluc (Colorless Substrate) XGluc->GUS_Protein

Figure 3: Principle of the DR5::GUS auxin reporter system.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the initial investigation of this compound as a potential herbicide. Positive results from these assays—specifically, selective phytotoxicity against broadleaf species, a potent EC₅₀ value, and activation of the DR5 reporter—would build a strong case for its classification as a synthetic auxin herbicide.

Subsequent research should focus on structure-activity relationship (SAR) studies to optimize the molecule, detailed crop safety evaluations, and environmental fate studies to assess its persistence and mobility.[25] These steps are critical for advancing a promising candidate through the agrochemical development pipeline.

References

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The Strategic Role of 3-Amino-2,6-dichlorobenzoic Acid and its Analogs in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Halogenated Anthranilic Acid Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. Among these, halogenated aminobenzoic acids represent a class of privileged substructures, providing a unique combination of physicochemical properties that are highly advantageous for the development of new therapeutic agents. This application note focuses on the emerging potential of 3-amino-2,6-dichlorobenzoic acid and its closely related analogs as key building blocks in the synthesis of potential pharmaceuticals. While specific research on the 3-amino-2,6-dichloro isomer is still nascent, the broader family of chlorinated aminobenzoic acids has demonstrated significant utility in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of a wide array of bioactive molecules, including those with anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]

The strategic placement of chlorine atoms on the aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amino and carboxylic acid moieties, on the other hand, provide convenient handles for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening. This guide will delve into the synthetic strategies, key applications, and underlying medicinal chemistry principles of this promising class of compounds, with a specific focus on providing actionable protocols and insights for researchers in the field.

Physicochemical Properties and Structural Rationale

The utility of this compound and its isomers in drug design is rooted in their distinct physicochemical characteristics. The presence of two chlorine atoms imparts a significant degree of lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the halogens can modulate the pKa of the carboxylic acid and the basicity of the amino group, thereby influencing the compound's ionization state at physiological pH. This, in turn, can have a profound impact on its solubility, distribution, and target engagement.

PropertyValue (for 3-amino-2,5-dichlorobenzoic acid)Significance in Drug Design
Molecular FormulaC₇H₅Cl₂NO₂Defines the elemental composition.
Molecular Weight206.03 g/mol Influences diffusion and transport properties.
Melting Point194-197 °C (decomposes)Indicator of purity and stability.
Lipophilicity (LogP)Predicted to be higher than non-halogenated analogsAffects membrane permeability and protein binding.
pKa (Carboxylic Acid)Expected to be lower than benzoic acidInfluences ionization state and solubility at physiological pH.
pKa (Amine)Expected to be lower than anilineModulates basicity and potential for salt formation.

Table 1: Physicochemical Properties of a Representative Halogenated 3-Aminobenzoic Acid and their Implications in Medicinal Chemistry.

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The relative positions of the amino, carboxyl, and halogen groups create a specific three-dimensional pharmacophore that can be optimized for interaction with a particular biological target.

Applications in the Development of Potential Pharmaceuticals

While the direct application of this compound in approved drugs is not yet established, its structural motifs are present in a variety of compounds with demonstrated biological activity. The broader class of halogenated aminobenzoic acids has been explored for several therapeutic areas:

  • Anti-inflammatory Agents: The anthranilic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Halogenation can enhance the anti-inflammatory potency and modulate the cyclooxygenase (COX) enzyme selectivity of these compounds.[1]

  • Antimicrobial Agents: Derivatives of chlorinated aminobenzoic acids have been investigated for their antibacterial and antifungal properties. These compounds can serve as starting materials for the synthesis of novel heterocyclic systems with antimicrobial activity.[2][4][5]

  • Anticancer Agents: The aminobenzoic acid backbone has been incorporated into the design of various anticancer agents. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, including in oncology targets.

  • Herbicides and Agrochemicals: It is noteworthy that some derivatives of dichlorobenzoic acid have found applications as herbicides.[6] This highlights the broad biological activity of this chemical class and suggests that careful structural modification is necessary to achieve selectivity for pharmaceutical targets.

Protocols for Synthesis and Derivatization

The synthesis of halogenated 3-aminobenzoic acids typically involves multi-step sequences. Below is a representative protocol for the synthesis of 3-amino-2,5-dichlorobenzoic acid, which can be adapted for the synthesis of other isomers.

Protocol 1: Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

This protocol is based on the reduction of a nitro-substituted precursor.[7][8]

Materials:

  • 2,5-dichloro-3-nitrobenzoic acid

  • Granular tin

  • Concentrated hydrochloric acid

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2,5-dichloro-3-nitrobenzoic acid (0.20 mole), granular tin (0.326 mole), 200 mL of water, and 200 mL of concentrated hydrochloric acid.[7]

  • Heat the reaction mixture to 95°C with vigorous stirring for 4.5 hours.[7]

  • After the reaction is complete, pour the hot mixture over ice to precipitate the product.[7]

  • Collect the solid by filtration and wash it thoroughly with water.[7]

  • Dissolve the crude product in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the solid 3-amino-2,5-dichlorobenzoic acid.[7]

Expected Outcome: A solid product of 3-amino-2,5-dichlorobenzoic acid. The yield and purity should be determined by appropriate analytical techniques such as NMR and mass spectrometry.

Workflow for Derivatization and Biological Screening

The synthesized this compound can be further functionalized to create a library of potential drug candidates. The amino and carboxylic acid groups are amenable to a wide range of chemical transformations.

G cluster_0 Potential Mechanisms of Action cluster_1 Cellular Response cluster_2 Therapeutic Effect Derivative Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., COX, Kinases) Derivative->Enzyme_Inhibition Binding to active site Receptor_Modulation Receptor Modulation (e.g., GPCRs) Derivative->Receptor_Modulation Orthosteric/Allosteric binding Ion_Channel_Blockade Ion Channel Blockade Derivative->Ion_Channel_Blockade Pore blocking DNA_Intercalation DNA Intercalation Derivative->DNA_Intercalation Planar aromatic system Signal_Transduction Altered Signal Transduction Enzyme_Inhibition->Signal_Transduction Receptor_Modulation->Signal_Transduction Ion_Channel_Blockade->Signal_Transduction Apoptosis Apoptosis DNA_Intercalation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Signal_Transduction->Apoptosis Therapeutic_Outcome Anti-inflammatory, Antimicrobial, or Anticancer Effect Cell_Cycle_Arrest->Therapeutic_Outcome Apoptosis->Therapeutic_Outcome

Caption: A conceptual diagram illustrating potential mechanisms of action for pharmaceuticals derived from halogenated aminobenzoic acids.

The rigid, substituted aromatic ring can act as a scaffold to present functional groups in a defined spatial orientation, facilitating high-affinity binding to protein targets. The chlorine atoms can participate in specific halogen bonds with backbone carbonyls or other electron-rich residues in a binding pocket, contributing to both affinity and selectivity.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, class of building blocks for pharmaceutical development. Their unique physicochemical properties, conferred by the halogen substitution pattern, make them attractive starting points for the synthesis of novel therapeutic agents. While the current body of literature is more focused on isomers such as the 2,5-dichloro derivative, the synthetic principles and potential applications are likely to be transferable to the 2,6-dichloro isomer.

Future research should focus on the development of efficient and scalable synthetic routes to this compound, followed by the systematic exploration of its chemical space through the generation of diverse derivative libraries. Subsequent screening of these libraries against a range of biological targets will be crucial to unlocking the full therapeutic potential of this versatile scaffold. As our understanding of the subtle yet significant role of halogenation in medicinal chemistry continues to grow, it is anticipated that compounds derived from this compound will emerge as valuable leads in the ongoing quest for new and effective medicines.

References

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  • 3 amino 2 5 Dichlorobenzoic acid - SURU Chemical. (URL: [Link])

  • Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - MDPI. (URL: [Link])

  • Synthetic process of herbicide dicamba - Eureka | Patsnap. (URL: [Link])

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
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  • [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action] - PubMed. (URL: [Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
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Investigating the inhibitory activity of 3-Amino-2,6-dichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical Investigation of 3-Amino-2,6-dichlorobenzoic Acid Derivatives and Their Inhibitory Activities

Abstract

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its unique electronic and structural properties make it a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets. Derivatives of the closely related aminobenzoic acids have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured, rationale-driven approach to the investigation of novel this compound derivatives. We present a tiered experimental workflow, from initial broad-spectrum screening to detailed mechanistic studies, complete with step-by-step protocols and guidance on data interpretation. The aim is to equip researchers with the necessary tools to efficiently identify and characterize new bioactive compounds based on this promising chemical scaffold.

Scientific Rationale: The Therapeutic Potential of a Privileged Scaffold

The decision to focus on a specific chemical core in a drug discovery program is driven by evidence of its biological relevance. The this compound structure is noteworthy due to the established activities of its analogs and the strategic placement of its functional groups—an aromatic ring, an amino group, a carboxylic acid, and two chlorine atoms—which provide multiple points for chemical modification and interaction with biological macromolecules.

A Foundation for Diverse Bioactivity

Aminobenzoic acids and their derivatives are recognized as important building blocks in pharmaceutical development.[1] They are precursors to essential vitamins like folate and have been integrated into compounds showing efficacy against cancer, microbial infections, and metabolic disorders.[1] For instance, 2-amino-3-chlorobenzoic acid, a related compound isolated from Streptomyces coelicolor, has demonstrated potent anticancer properties by targeting the critical PI3K/AKT cell survival pathway.[2] Furthermore, the inclusion of a dichlorophenyl group is a common feature in potent kinase inhibitors, such as Src kinase inhibitors that have shown anti-tumor activity in preclinical models.[3] The core scaffold's established herbicidal activity also points towards its potential to disrupt fundamental biological processes that may be conserved across species.[4]

Potential Biological Targets

Based on existing literature for related compounds, derivatives of this compound could foreseeably target a range of cellular components and pathways. This justifies a multi-faceted screening approach.

Core 3-Amino-2,6-dichlorobenzoic Acid Derivatives Cancer Oncology Core->Cancer Metabolic Metabolic Disorders Core->Metabolic Infectious Infectious Diseases Core->Infectious PI3K PI3K/AKT Pathway Cancer->PI3K Src Src Family Kinases Cancer->Src VEGFR2 VEGFR-2 Cancer->VEGFR2 CellLines General Cytotoxicity (e.g., NCI-60 Panel) Cancer->CellLines Lipase Pancreatic Lipase Metabolic->Lipase Glucosidase α-Glucosidase Metabolic->Glucosidase Bacteria Gram-Positive & Gram-Negative Bacteria Infectious->Bacteria

Caption: Potential therapeutic targets for this compound derivatives.

A Tiered Strategy for Inhibitor Discovery

A logical, tiered approach is essential for the efficient use of resources in drug discovery. This workflow model prioritizes compounds based on demonstrated activity, moving from broad, high-throughput screens to more complex, low-throughput mechanistic studies.

A Derivative Library Synthesis & Characterization B Tier 1: Primary Screening Broad-Spectrum Cell Viability Assay (e.g., MTT against Cancer Cell Lines) A->B C Data Analysis: Calculate IC50 Prioritize 'Hits' (e.g., IC50 < 10 µM) B->C D Tier 2: Secondary Screening Target-Specific Assays (e.g., Kinase or Enzyme Inhibition) C->D  Active  Compounds E Data Analysis: Confirm IC50 Assess Target Potency D->E F Tier 3: Mechanistic Studies - Enzyme Kinetics (Mode of Inhibition) - Cellular Pathway Analysis (Western Blot) E->F  Potent  Hits G Structure-Activity Relationship (SAR) & Lead Optimization F->G cluster_0 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT (Inactive) Downstream Downstream Targets (Inhibit Apoptosis, Promote Proliferation) pAKT->Downstream Inhibitor Potential Site of Inhibition by Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Culture and treat cells with the test compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 6-24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.

    • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities. A potent inhibitor will show a significant decrease in the p-AKT band intensity compared to the vehicle-treated control, while the total AKT and loading control bands should remain relatively unchanged.

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the IC50 values from the primary and secondary screens in a table. This allows for direct comparison of the potency and selectivity of the synthesized derivatives.

Table 1: Inhibitory Activity of this compound Derivatives

Compound ID Modification Cell Viability IC50 (µM) (MDA-MB-231) α-Glucosidase IC50 (µM)
Parent 3-amino-2,6-dichloro- > 100 > 100
DERIV-01 -COOH -> -COOCH₃ 55.2 ± 4.1 89.7 ± 6.3
DERIV-02 -NH₂ -> -NH-acetyl 22.1 ± 2.5 > 100
DERIV-03 -NH₂ -> -NH-benzyl 8.7 ± 1.1 45.3 ± 3.9
DERIV-04 -NH-glycine ethyl ester 5.2 ± 0.8 15.6 ± 2.1
Doxorubicin Positive Control 0.9 ± 0.2 N/A
Acarbose Positive Control N/A 639.0 ± 4.6 [5]

(Note: Data are hypothetical and for illustrative purposes only)

Building the Structure-Activity Relationship (SAR)

From the hypothetical data in Table 1, one can begin to build an SAR. For example:

  • Esterification of the carboxylic acid (DERIV-01) slightly increases activity, but the effect is modest.

  • Modification of the amino group appears more critical for cytotoxic activity. Acetylation (DERIV-02) improves activity, while adding a larger benzyl group (DERIV-03) provides a significant boost.

  • Coupling an amino acid ester (DERIV-04) results in the most potent compound in this series, suggesting that leveraging amino acid transporters could be a viable strategy for improving cellular uptake and efficacy. [6]

Conclusion

The this compound scaffold holds considerable promise for the development of novel inhibitors with therapeutic potential. By employing a systematic and rationale-driven screening cascade as outlined in this guide—progressing from broad cytotoxicity assays to specific enzyme and cellular pathway investigations—researchers can efficiently identify and characterize potent lead compounds. The protocols provided are designed to be robust and self-validating, ensuring high-quality, interpretable data. Subsequent investigation into the structure-activity relationships derived from these assays will be paramount in optimizing lead compounds for improved potency, selectivity, and drug-like properties.

References

  • PrepChem. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available from: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Akmal, W., et al. (2011). 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • BioAssay Systems. Lead Discovery Services. Available from: [Link]

  • de Mello, L.A., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Available from: [Link]

  • Pharmaffiliates. CAS No : 50917-29-8 | Product Name : this compound. Available from: [Link]

  • Al-Malki, A.L., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules. Available from: [Link]

  • ResearchGate. Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Available from: [Link]

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung. Available from: [Link]

  • Stefańska, J., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules. Available from: [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[4][7][8]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Silva, J.O., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals. Available from: [Link]

  • Tressler, C.M., & Zondlo, N.J. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most robust and widely applicable methods are Recrystallization and Acid-Base Extraction . Recrystallization is excellent for removing impurities with different solubility profiles.[1][2] Acid-base extraction is particularly powerful for this molecule because its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—allows for selective separation from neutral, acidic, or basic impurities.[3][4][5] Often, a combination of both techniques yields the highest purity.

Q2: What are the likely impurities in my crude sample?

A2: Impurities can originate from the synthetic route. Common contaminants include unreacted starting materials, positional isomers (e.g., 3-Amino-2,4-dichlorobenzoic acid or other isomers formed during chlorination/amination steps), and byproducts from side reactions such as decarboxylation. The purification strategy must be chosen based on the nature of these specific impurities.

Q3: How do the functional groups (-NH₂, -COOH, -Cl) on the molecule influence the purification strategy?

A3: The functional groups are central to designing a purification protocol:

  • -COOH (Carboxylic Acid): This acidic group allows the molecule to be deprotonated and dissolved in an aqueous basic solution (like NaHCO₃ or NaOH), separating it from neutral or basic impurities.[5]

  • -NH₂ (Amino Group): This basic group allows the molecule to be protonated and dissolved in an aqueous acidic solution (like HCl), separating it from neutral or acidic impurities.[4][5]

  • -Cl (Chloro Groups): These electron-withdrawing groups increase the acidity of the carboxylic acid and decrease the basicity of the amino group compared to unsubstituted aminobenzoic acid. They also impact the molecule's overall solubility in organic solvents.

Q4: Can I use standard silica gel column chromatography for purification?

A4: While possible, it is often challenging. The high polarity of both the amino and carboxylic acid groups can lead to strong adsorption on silica gel, resulting in significant tailing or "streaking" of the compound on the column and poor separation. If chromatography is necessary, consider using a mobile phase containing a small amount of an acid (like acetic acid) to suppress the deprotonation of the carboxylic acid or a base (like triethylamine) to interact with the acidic silica surface.[6] Reverse-phase chromatography (C18) is often a more suitable alternative for such polar compounds.

Q5: How do I select an appropriate solvent for recrystallization?

A5: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, good starting points for screening are water, ethanol, methanol, or aqueous mixtures of these alcohols. To screen, place a small amount of your crude material in a test tube, add a small volume of the solvent, and heat. If it dissolves completely when hot and precipitates upon cooling, it's a promising candidate. Avoid solvents in which the compound is highly soluble at room temperature or insoluble even when boiling.[1]

Troubleshooting & Optimization Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues
ProblemProbable Cause(s)Solution(s)
Low or No Crystal Formation After Cooling 1. Too much solvent was used , preventing the solution from becoming supersaturated upon cooling.[1]2. The solution was cooled too rapidly , inhibiting crystal nucleation.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate excess solvent by gently heating the solution to increase the concentration, then allow it to cool again.2. Allow the solution to cool slowly to room temperature first, then move it to an ice bath for maximum recovery.3. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.4. Re-evaluate your solvent choice or try a multi-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure mixture).2. High concentration of impurities is depressing the melting point significantly.1. Switch to a lower-boiling point solvent .2. Add slightly more solvent and reheat to ensure complete dissolution before attempting to cool again.3. Purify the material first by another method (like acid-base extraction) to remove the bulk of impurities before attempting recrystallization.
Product is Still Colored After Recrystallization 1. Colored impurities are co-crystallizing with the product.2. The impurity has a very similar solubility profile to the product.1. Perform a decolorization step. After dissolving the crude product in the hot solvent, add a very small amount (spatula tip) of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal before cooling the solution. Caution: Charcoal can adsorb your product, leading to yield loss.[7]2. Perform a second recrystallization on the purified material.
Acid-Base Extraction Issues
ProblemProbable Cause(s)Solution(s)
Emulsion Forms at the Organic/Aqueous Interface 1. Vigorous shaking of the separatory funnel, especially with chlorinated solvents.2. Presence of insoluble particulate matter. 1. Allow the funnel to stand undisturbed for a longer period.2. Gently swirl the funnel instead of shaking vigorously.3. Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which helps break up emulsions.[5]4. Filter the entire mixture through a pad of Celite or glass wool to remove particulates.
Poor Recovery After Precipitation 1. Incomplete pH adjustment. The compound will not precipitate if the pH is not adjusted to its isoelectric point where it has minimum solubility.2. The aqueous solution is too dilute. 1. Use a pH meter for accurate measurement. Slowly add acid (to a basic solution) or base (to an acidic solution) until the maximum amount of precipitate is observed. For an amphoteric compound, this will be near its isoelectric point.2. Reduce the volume of the aqueous solution via gentle heating or rotary evaporation before precipitation.3. Cool the solution in an ice bath for at least 30 minutes to maximize precipitation.[3][8]
Product Remains Dissolved in the Aqueous Layer 1. The compound has some residual water solubility even after pH adjustment.2. The volume of the aqueous layer is too large. 1. Perform a back-extraction. After adjusting the pH to precipitate the product, extract the entire aqueous suspension with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[9]2. Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound ("salting out") before filtration or back-extraction.

Experimental Protocol: Purification via Acid-Base Extraction & Recrystallization

This protocol is designed to separate this compound from potential neutral, acidic, and basic impurities.

Workflow Overview

G cluster_0 Step 1: Initial Dissolution & Basic Impurity Removal cluster_1 Step 2: Product Isolation cluster_2 Step 3: Precipitation & Final Purification A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Wash with aq. HCl A->B C Separate Layers B->C D Aqueous Layer 1 (Basic Impurities as Salts) C->D Isolate & Discard E Organic Layer 1 (Contains Product, Acidic & Neutral Impurities) C->E F Wash Organic Layer 1 with aq. NaHCO3 E->F G Separate Layers F->G H Organic Layer 2 (Neutral Impurities) G->H Isolate & Discard I Aqueous Layer 2 (Contains Product as Sodium Salt) G->I J Acidify Aqueous Layer 2 with HCl to pH ~3-4 I->J K Precipitate Forms J->K L Filter & Wash Solid K->L M Recrystallize Solid from Ethanol/Water L->M N Pure Crystalline Product M->N

Caption: Workflow for purifying this compound.

Step-by-Step Methodology
  • Dissolution: Dissolve ~2.0 g of crude this compound in ~40 mL of a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Removal of Basic Impurities:

    • Add 20 mL of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

    • Allow the layers to separate completely. Drain the lower aqueous layer (containing protonated basic impurities) and discard it.

  • Separation of the Amphoteric Product:

    • To the remaining organic layer, add 20 mL of 5% aqueous sodium bicarbonate (NaHCO₃).

    • Shake vigorously with venting. The carboxylic acid group of your product will be deprotonated, forming a sodium salt that dissolves in the aqueous layer.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product.

    • Repeat the extraction with another 20 mL of NaHCO₃ solution and combine the aqueous extracts to ensure complete recovery.

    • The remaining organic layer contains any neutral impurities and can be discarded.

  • Precipitation of the Product:

    • Cool the combined aqueous extracts in an ice bath.

    • While stirring, slowly add 6 M HCl dropwise. You will see a precipitate form as the sodium salt is neutralized back to the free carboxylic acid.

    • Continue adding HCl until the solution is acidic (test with pH paper, aiming for a pH of ~3-4).

    • Keep the mixture in the ice bath for 20-30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Allow the solid to air dry on the filter paper.

  • Recrystallization (Final Purification):

    • Transfer the semi-dry solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently until the solid just dissolves.

    • If the solution is colored, remove it from the heat, add a minuscule amount of activated charcoal, and re-heat to boiling for 1 minute. Perform a hot filtration to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Reddit. (2016). Getting Rid of Benzoic Acid post benzoylation. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Reddit. (2021). Help with purification of benzoic acid by extraction. Details below. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50917-29-8 | Product Name : this compound. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for addressing the solubility issues of 3-Amino-2,6-dichlorobenzoic acid. This technical guide is designed to provide you with a deep understanding of the challenges and, more importantly, the practical solutions for effectively working with this compound. We will move beyond simple protocols to explain the "why" behind each technique, ensuring your success in the lab.

Core Challenge: The Intrinsic Poor Solubility of this compound

This compound is a multifaceted molecule with inherent properties that make it challenging to dissolve in aqueous solutions. Its aromatic benzene ring, substituted with two chlorine atoms, imparts a significant hydrophobic character. While the amino (-NH₂) and carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding, their influence is often outweighed by the nonpolar regions of the molecule, leading to low water solubility.

For a closely related isomer, 3-Amino-2,5-dichlorobenzoic acid, the aqueous solubility is reported to be approximately 700 mg/L at 25°C[1]. This provides a valuable benchmark for the expected low solubility of the 3-Amino-2,6-dichloro isomer.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am unable to dissolve this compound in neutral water for my experiment. What is the first troubleshooting step?

A1: The most effective initial approach is to leverage the amphoteric nature of the molecule by adjusting the pH of your solvent. This compound has both a basic amino group and an acidic carboxylic acid group, allowing it to exist in different ionic forms with significantly different solubilities.

  • Under Basic Conditions (pH > pKa of -COOH): By adding a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group to form a carboxylate salt (-COO⁻). This negatively charged species is much more polar and, therefore, more soluble in water.

  • Under Acidic Conditions (pH < pKa of -NH₂): Conversely, adding an acid (e.g., HCl) will protonate the amino group to form an ammonium salt (-NH₃⁺). This positively charged ion also exhibits increased aqueous solubility.[2][3]

Experimental Protocol: pH-Mediated Dissolution

  • Prepare a Suspension: Add the weighed this compound to your desired aqueous buffer or water and stir to create a uniform suspension.

  • Titrate with Acid or Base:

    • For Basic Dissolution: Slowly add a stock solution of a strong base (e.g., 1 M NaOH) dropwise while continuously monitoring the pH. Stir until the solid completely dissolves.

    • For Acidic Dissolution: Alternatively, add a stock solution of a strong acid (e.g., 1 M HCl) dropwise to achieve a clear solution.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental value. Be cautious, as the compound may precipitate if the pH approaches its isoelectric point where the neutral, less soluble form predominates.

Self-Validation: The visual confirmation of the solid dissolving as the pH is adjusted provides immediate feedback on the success of this technique.

Caption: pH Adjustment Decision Workflow for Solubilization.

Q2: For non-aqueous applications or preparing concentrated stock solutions, what are the recommended organic solvents?

A2: When aqueous conditions are not a prerequisite, polar aprotic solvents are generally the most effective for dissolving this compound and its analogs.

Recommended Organic Solvents for this compound

SolventTypeRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticAn excellent and widely used solvent for poorly soluble compounds. It is often used for preparing high-concentration stock solutions for biological assays. The isomer 3-Amino-2,5-dichlorobenzoic acid is sparingly soluble in DMSO[1].
Dimethylformamide (DMF) Polar AproticA good alternative to DMSO with similar solubilizing properties.
Methanol (MeOH) Polar ProticCan be effective, particularly with gentle warming. The related compound 2-Amino-3,5-dichlorobenzoic acid is soluble in hot methanol.
Ethanol (EtOH) Polar ProticSimilar to methanol and often preferred due to its lower toxicity.

Experimental Protocol: Preparing a Concentrated Stock in DMSO

  • Weighing: Accurately weigh the desired mass of this compound in a sterile, appropriate container (e.g., a glass vial).

  • Solvent Addition: Add a small volume of high-purity DMSO to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (30-40°C) can be applied if necessary, but ensure the compound's stability at these temperatures.

  • Final Volume: Once dissolved, add DMSO to reach the final desired concentration and volume.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am conducting a cell-based assay and need to use a DMSO stock solution. What are the critical considerations regarding cytotoxicity?

A3: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. The tolerance to DMSO is cell-line specific.

Key Guidelines for Using DMSO in Cell Culture:

  • Final Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid significant cytotoxic effects. Ideally, the concentration should be kept at or below 0.1%.[4][5] Some sensitive cell lines, especially primary cells, may require even lower concentrations[4].

  • Vehicle Control: It is imperative to include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your treated samples to differentiate the effects of the compound from the effects of the solvent.

  • Determine Cell Line Specific Tolerance: If you need to use a higher DMSO concentration, it is essential to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line[4][6].

Caption: Workflow for Safe Use of DMSO in Cell-Based Assays.

Q4: Are there advanced techniques to enhance aqueous solubility without resorting to extreme pH or organic solvents?

A4: Yes, for more advanced applications, particularly in formulation science, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound.

  • Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent (a co-solvent) to increase the solubility of a hydrophobic drug. The co-solvent reduces the polarity of the aqueous system, making it more favorable for the drug to dissolve.[7] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[7].

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8][9][10] This effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent solubility[9][10][11]. β-cyclodextrin is a commonly used and cost-effective option[9].

Authoritative Grounding: The use of co-solvents and cyclodextrins are well-established and widely documented strategies in the pharmaceutical sciences for enhancing the solubility and bioavailability of poorly water-soluble drugs[7][10].

References

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Process for preparing aromatic carboxylic acids.
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. National Institutes of Health. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. ProQuest. [Link]

  • Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Cheméo. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis Online. [Link]

  • pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above: methanol (hollow triangles), ethanol (diamonds), acetic acid (circles), ethyl acetate (hollow squares), 2-propanol (triangles), acetonitrile (squares) and 50% methanol–water (hollow circles) for F a (blue) and F b (red), with corresponding regression curves. ResearchGate. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. CONICET Digital. [Link]

  • 3-Amino-2,4-dichlorobenzoic acid. PubChem. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health. [Link]

  • 4-Aminobenzoic acid. Solubility of Things. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • 3-Amino-2,5-dichlorobenzoic acid. ChemBK. [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. ACS Publications. [Link]

  • Challenges to the Dissolution Test Including Equipment Calibration. Dissolution Technologies. [Link]

  • Structures of Amino Acids. Chemistry LibreTexts. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility comparison in dichloromethane. ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

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Technical Support Center: Optimizing the Synthesis of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-2,6-dichlorobenzoic acid. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common challenges and significantly improve your reaction yields and product purity.

Section 1: Synthesis Overview & Key Transformations

The most established and reliable industrial route to this compound is a two-step process commencing from 2,6-dichlorobenzoic acid.[1] This pathway involves:

  • Regioselective Nitration: The electrophilic nitration of 2,6-dichlorobenzoic acid to introduce a nitro group (-NO₂) at the C3 position, yielding 2,6-dichloro-3-nitrobenzoic acid.[1]

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group to an amino group (-NH₂), affording the final target molecule.[1]

This sequence is favored due to the availability of the starting material and the high-yielding nature of the transformations when properly controlled.

Synthesis_Workflow Start Starting Material: 2,6-Dichlorobenzoic Acid Nitration Step 1: Regioselective Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate Intermediate: 2,6-Dichloro-3-nitrobenzoic Acid Nitration->Intermediate Reduction Step 2: Nitro Group Reduction (e.g., SnCl₂ / HCl) Intermediate->Reduction Purification Purification (Recrystallization) Reduction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My nitration step resulted in a low yield and a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?

A: This is a critical and frequent challenge. Low yield and poor regioselectivity in the nitration of 2,6-dichlorobenzoic acid are almost always linked to reaction temperature and the concentration of the nitrating mixture.

  • Causality: The two chlorine atoms at the C2 and C6 positions are ortho, para-directing and deactivating. However, the carboxylic acid group is a meta-directing deactivator. The desired C3 position is meta to the carboxyl group and ortho to the C2-chloro substituent. The primary competing isomer is the 6-nitro product.[2] The reaction is highly exothermic, and elevated temperatures provide the activation energy needed to overcome the steric hindrance at other positions and can lead to unwanted byproducts.

  • Expert Recommendations:

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C, especially during the dropwise addition of the nitrating agent (a mixture of fuming nitric acid and concentrated sulfuric acid).[3][4] An ice-salt bath is recommended for precise control.

    • Slow, Controlled Addition: Add the nitrating agent very slowly to the solution of 2,6-dichlorobenzoic acid in sulfuric acid. This prevents localized temperature spikes that can drive the formation of undesired isomers.

    • Reagent Stoichiometry: Use a carefully measured, slight excess of fuming nitric acid. A significant excess can lead to over-nitration or oxidative side reactions. A Chinese patent highlights that a highly selective and high-yield synthesis can be achieved with precise control over these conditions.[1]

    • Post-Reaction Quenching: Pour the reaction mixture onto crushed ice after completion (monitored by TLC).[3] This helps to precipitate the product quickly and cleanly, minimizing its solubility in the acidic aqueous layer.

Q2: The reduction of the nitro group is incomplete or sluggish. What factors should I investigate?

A: Incomplete reduction is typically due to insufficient reducing agent activity, poor mass transfer, or premature termination of the reaction.

  • Causality: The reduction of an aromatic nitro group is a heterogeneous reaction if using metals like tin (Sn) or iron (Fe), or a catalytic one with Pd/C. The efficiency depends on the surface area of the metal, the acidity of the medium, and the reaction time.

  • Expert Recommendations:

    • Choice of Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is a very effective and common method.[3] Ensure you use a sufficient molar excess (typically 3-4 equivalents).[3]

    • Activation of Metal: If using tin or iron powder in acid, ensure the metal is activated and has a high surface area. Granular tin is often used.[5]

    • Reaction Monitoring: Do not rely solely on time. The most reliable way to determine completion is through Thin-Layer Chromatography (TLC). The product, this compound, will have a different Rf value than the starting nitro-intermediate. The disappearance of the starting material spot indicates the reaction is complete.

    • Temperature and Time: For SnCl₂ reductions, refluxing the mixture for 3-5 hours is generally sufficient.[3] For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.

Q3: I'm having difficulty removing tin salts during the workup of the stannous chloride reduction. What is the best procedure?

A: This is a classic workup problem in SnCl₂ reductions. The formation of tin hydroxides can result in a gelatinous precipitate that traps the product, making filtration difficult and lowering the isolated yield.

  • Causality: After the reduction, the reaction mixture contains tin in various oxidation states. Upon neutralization with a base like sodium hydroxide, these tin species precipitate as tin(II) and tin(IV) hydroxides/oxides.

  • Expert Recommendations:

    • Cool Before Neutralization: After the reaction is complete, cool the mixture thoroughly in an ice bath.

    • Concentrated Base Neutralization: Slowly and carefully add a cold, concentrated solution of sodium hydroxide (NaOH). The key is to raise the pH significantly to precipitate all tin salts.[3] Be cautious, as this is a highly exothermic neutralization.

    • Filtration: Filter the mixture to remove the precipitated tin salts. The desired amino acid product should remain in the aqueous filtrate as its sodium salt.

    • Product Precipitation: Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point of the amino acid to precipitate the pure product.

    • Wash the Tin Salts: The initial precipitate of tin salts can be washed with a small amount of dilute NaOH solution to recover any trapped product, and this washing can be combined with the main filtrate before acidification.

Q4: My final product has low purity after initial isolation. What are the recommended purification techniques?

A: Low purity can result from residual starting materials, isomeric byproducts, or salts from the workup. Recrystallization is the most effective method for purification.

  • Causality: The solubility of this compound and its impurities will differ in various solvents and at different temperatures. Recrystallization exploits these differences.

  • Expert Recommendations:

    • Solvent Selection: Ethanol or acetic acid are commonly cited as effective solvents for the recrystallization of related aminobenzoic acids.[3] You may need to perform solvent screening with small amounts of crude product to find the optimal system (e.g., ethanol/water, acetic acid/water).

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery, then collect the crystals by filtration.

    • Washing: Wash the filtered crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified product thoroughly under vacuum.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

A: The most direct and industrially relevant starting material is 2,6-dichlorobenzoic acid . This precursor is commercially available and leads directly to the required 2,6-dichloro-3-nitrobenzoic acid intermediate in a single, well-documented nitration step.[1][4]

Q2: Are there alternative reducing agents to stannous chloride, and what are their pros and cons?

A: Yes, several alternatives exist. The best choice depends on your scale, available equipment, and waste disposal considerations.

Reducing AgentProsCons
Stannous Chloride (SnCl₂/HCl) Highly effective, reliable, and works well at lab scale.[3]Generates significant tin waste, which can be difficult to remove and requires proper disposal.
Iron (Fe/HCl or Fe/CH₃COOH) Inexpensive and environmentally benign metal.Can require longer reaction times; iron sludge can be cumbersome to handle.
Catalytic Hydrogenation (H₂/Pd-C) Very clean reaction; the only byproduct is water. High yielding.[1]Requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive and is pyrophoric.
Hydrazine Hydrate (N₂H₄·H₂O) Can be used with catalysts like Raney-Ni or iron salts for high yields.[6]Hydrazine is highly toxic and carcinogenic; requires careful handling.
Q3: How can I effectively monitor the progress of both the nitration and reduction reactions?

A: Thin-Layer Chromatography (TLC) is the most practical and effective method for monitoring both steps.

  • Setup: Use silica gel TLC plates.

  • Mobile Phase (Eluent): A good starting point for a mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. A 1:1 or 2:1 mixture of Hexane:Ethyl Acetate is often a suitable starting point. You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings of the starting material, intermediate, and product are all UV-active.

  • Interpretation:

    • Nitration: The product, 2,6-dichloro-3-nitrobenzoic acid, will have a different Rf from the starting 2,6-dichlorobenzoic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.

    • Reduction: The product, this compound, is more polar than the nitro-intermediate due to the amino group. Therefore, it will have a lower Rf value. The reaction is complete when the spot for the nitro-intermediate has disappeared.

Q4: What are the critical safety precautions for handling the reagents in this synthesis?

A: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Concentrated Acids (H₂SO₄, HNO₃): These are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. When preparing mixtures, always add acid to water (or the less concentrated component), never the other way around , to control the exothermic process.

  • Fuming Nitric Acid: This is a strong oxidizing agent and is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stannous Chloride & Hydrochloric Acid: Corrosive and irritating. Avoid inhalation of HCl fumes.

  • General Precautions: Ensure all glassware is dry and free of contaminants. Be prepared for exothermic reactions by having an ice bath readily available. Have appropriate spill kits and emergency procedures in place.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 2,6-dichloro-3-nitrobenzoic acid (Nitration)

This protocol is based on established methods emphasizing temperature control for high regioselectivity.[3][4]

Materials:

  • 2,6-dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90% or higher)

  • Crushed ice and water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2,6-dichlorobenzoic acid (1 eq.).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 4 eq. by volume) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid. Cool this mixture as well.

  • Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice and stir until the ice has melted.

  • A precipitate of 2,6-dichloro-3-nitrobenzoic acid will form. Collect the solid by vacuum filtration.

  • Wash the filtered solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield the desired intermediate. A purity of >98% can be expected.[4]

Protocol 2: Optimized Synthesis of this compound (Reduction)

This protocol uses the stannous chloride method, a reliable lab-scale procedure.[3][5]

Materials:

  • 2,6-dichloro-3-nitrobenzoic acid

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (37%)

  • Concentrated sodium hydroxide solution (e.g., 10 M)

  • Ethanol (optional, as co-solvent)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Suspend 2,6-dichloro-3-nitrobenzoic acid (1 eq.) in a round-bottom flask. You can use ethanol as a co-solvent if desired.[3]

  • In a separate beaker, dissolve stannous chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid.

  • Add the stannous chloride solution to the suspension of the nitro compound.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring for 3-5 hours.[3][5]

  • Monitor the reaction by TLC. The reaction is complete upon the disappearance of the starting material.

  • After completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully add a cold, concentrated sodium hydroxide solution to the mixture until the pH is strongly basic (pH > 10). A thick, white precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts. Wash the precipitate with a small amount of dilute NaOH.

  • Combine the filtrate and washings. The product is now dissolved as its sodium salt.

  • Cool the filtrate in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~3-4), at which point the product will precipitate.

  • Collect the solid this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • For highest purity, recrystallize the product from a suitable solvent like ethanol.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Low Overall Yield nitration_check Problem in Nitration Step? start->nitration_check reduction_check Problem in Reduction Step? nitration_check->reduction_check No isomer_issue Isomer Mixture Detected by NMR/TLC? nitration_check->isomer_issue Yes workup_check Problem in Workup/Purification? reduction_check->workup_check No reduction_incomplete Nitro-Intermediate Remaining? reduction_check->reduction_incomplete Yes low_recovery Low Recovery After Precipitation? workup_check->low_recovery Yes nitration_incomplete High Amount of Starting Material? isomer_issue->nitration_incomplete No sol_nitration1 Lower Reaction Temperature (<10°C) Slow Down Nitrating Agent Addition isomer_issue->sol_nitration1 Yes nitration_incomplete->reduction_check No sol_nitration2 Increase Reaction Time Check Reagent Stoichiometry nitration_incomplete->sol_nitration2 Yes reduction_incomplete->workup_check No sol_reduction1 Increase Molar Eq. of Reducing Agent Increase Reflux Time Monitor Closely with TLC reduction_incomplete->sol_reduction1 Yes impure_product Final Product Impure? low_recovery->impure_product No sol_workup1 Check pH During Neutralization/Acidification Wash Tin Salts/Filter Cake Thoroughly low_recovery->sol_workup1 Yes sol_workup2 Perform Recrystallization Select Appropriate Solvent impure_product->sol_workup2 Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. Benchchem.
  • This compound|Research Chemical. Benchchem.
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.
  • 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6. Benchchem.
  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. PubMed.
  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic Chemistry Portal.
  • Sandmeyer reaction. Wikipedia.
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Reduction of nitrobenzoic acid. Google Patents.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.

Sources

Technical Support Center: 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-2,6-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. We will address common questions and troubleshooting scenarios to help you maintain the integrity of your materials and the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The primary goals of these conditions are to minimize exposure to moisture, atmospheric oxygen, and light. While stable under normal ambient temperatures, prolonged storage at elevated temperatures is not recommended.[1][3] For long-term storage, maintaining a controlled environment is key.

Q2: Why is a "dry" environment so critical for this compound?

A2: A dry environment is crucial because the compound, like many fine chemicals, can be hygroscopic. Absorbed moisture can lead to several issues:

  • Hydrolysis: Although the molecule is generally stable, long-term exposure to water could potentially lead to slow hydrolysis, though this is less common for the solid form.

  • Physical Changes: Moisture can cause the powder to clump or cake, making it difficult to weigh accurately for experiments.

  • Accelerated Degradation: The presence of water can accelerate other degradation pathways, especially if other contaminants are present.

Therefore, always store the compound in a desiccator or a controlled low-humidity environment.

Q3: The Safety Data Sheet (SDS) mentions incompatibility with "strong oxidizing agents." What does this mean in a practical lab setting?

A3: Incompatibility with strong oxidizing agents means that this compound can react vigorously and dangerously with substances like peroxides, permanganates, and concentrated nitric acid.[1][4][5] The amino group (-NH2) on the benzene ring is susceptible to oxidation. This reaction can degrade the compound, produce potentially hazardous byproducts, and in some cases, generate heat. In the lab, this means you must never store this compound near bottles of oxidizing agents and should avoid using solvents or reagents that may contain peroxide impurities unless they have been freshly tested and purified.

Q4: Should I be concerned about light sensitivity?

A4: While not always highlighted as extremely light-sensitive, many aromatic amines exhibit some degree of photosensitivity, leading to discoloration (often turning yellow, brown, or purple) over time due to photo-oxidation. It is best practice to store the vial or container in a dark place, such as inside a cabinet or in an amber glass vial, to prevent potential degradation and ensure the highest purity for your experiments.

Q5: What is the recommended procedure for preparing a stock solution?

A5: Preparing a stable stock solution requires careful selection of a solvent and proper technique. Please refer to the detailed methodology in Section 3: Experimental Protocols for a step-by-step guide. The choice of solvent (e.g., DMSO, DMF, or a buffered aqueous solution) will depend entirely on your experimental needs. A solubility test is always recommended before preparing a large-volume stock solution.

Q6: How should I store solutions of this compound?

A6: Solutions are generally less stable than the solid compound. If you must store solutions, we recommend the following:

  • Use an appropriate solvent: Use a high-purity, anhydrous solvent if possible (e.g., DMSO).

  • Store at low temperatures: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound.

  • Protect from light: Use amber vials or wrap vials in foil to protect against light-induced degradation.

  • Purge with inert gas: For maximum stability, especially with oxygen-sensitive solvents, purging the headspace of the vial with argon or nitrogen before sealing can displace oxygen and prevent oxidation.

Section 2: Troubleshooting Guide

This guide provides a logical workflow for addressing common problems encountered during the use of this compound.

Observed Problem Potential Cause Recommended Action
The solid compound has discolored (e.g., turned from beige to brown). 1. Oxidation: Prolonged exposure to air (oxygen).2. Light Exposure: Degradation due to light.3. Contamination: Reaction with an unknown contaminant.1. Check the expiration date and storage history.2. If the discoloration is minor, the compound may still be usable for non-critical applications, but purity should be verified (e.g., by LC-MS or NMR).3. For sensitive assays, it is highly recommended to use a new, unopened vial of the compound.4. Review storage procedures to ensure the container is tightly sealed and protected from light.[2]
The compound will not fully dissolve in my chosen solvent. 1. Incorrect Solvent: The compound has low solubility in the selected solvent.2. Concentration Too High: The desired concentration exceeds the solubility limit.3. Low Purity: Impurities may be insoluble.4. Temperature: Solubility may be temperature-dependent.1. Verify the solubility of this compound in your solvent from literature or supplier data. It has slight solubility in water and better solubility in organic solvents like DMSO and methanol.[1][6]2. Try gentle warming or sonication to aid dissolution. Be cautious, as heat can degrade the compound.3. Prepare a more dilute solution.4. If the issue persists, consider an alternative solvent system.
Inconsistent experimental results using the same batch. 1. Compound Degradation: The stock solution may have degraded over time.2. Improper Aliquoting: Multiple freeze-thaw cycles of the main stock solution.3. Weighing/Pipetting Errors: Inaccurate measurement of the solid or solution.1. Always prepare fresh working solutions from a frozen stock aliquot for each experiment.2. If the stock is old, prepare a fresh stock solution from the solid material.3. Ensure your balance and pipettes are properly calibrated. Review your stock preparation protocol.
Troubleshooting Workflow: Compound Discoloration

The following diagram outlines a logical process for troubleshooting a discolored batch of this compound.

G start Problem: Compound has discolored check_storage Was the compound stored in a tightly sealed, dark, dry place? start->check_storage check_age Is the compound within its recommended use-by date? check_storage->check_age Yes improper_storage Root Cause: Improper Storage. Review handling protocols. check_storage->improper_storage No purity_analysis Consider purity analysis (e.g., LC-MS, NMR) to assess integrity. check_age->purity_analysis Yes age_related Root Cause: Potential age-related degradation. check_age->age_related No use_caution Use with caution for non-critical applications. purity_analysis->use_caution Purity Acceptable discard Procure a new batch for critical experiments. purity_analysis->discard Purity Compromised improper_storage->discard age_related->discard

Caption: Troubleshooting workflow for discolored compound.

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for experimental success.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution into aqueous buffers or media.

Materials:

  • This compound (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial with a screw cap

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Calculation: Determine the mass of the compound required. The molecular weight of this compound is approximately 206.03 g/mol . For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.03 g/mol * (1000 mg / 1 g) = 2.06 mg

  • Weighing: Carefully weigh out the calculated mass of the solid into a clean weighing boat or directly into the vial. Handle the solid in a well-ventilated area or chemical fume hood.[1]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the solid. For example, add 1 mL of DMSO for 2.06 mg of the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gentle warming (to 30-37°C) or brief sonication can be used to facilitate dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. A pale yellow color is acceptable, but a dark brown or turbid solution may indicate degradation or insolubility.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or below, protected from light.[2][7]

Workflow for Proper Compound Storage Upon Receipt

G receive 1. Receive Compound verify 2. Verify Certificate of Analysis (CoA) and match with container label. receive->verify log 3. Log the compound into inventory system (date, batch #). verify->log storage_conditions 4. Identify correct storage location: - Cool - Dry (Desiccated) - Dark - Away from oxidizers log->storage_conditions store 5. Place in designated storage and ensure container is sealed. storage_conditions->store

Caption: Standard workflow for receiving and storing the compound.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Merck KGaA. (2024). Safety Data Sheet. Retrieved from relevant supplier documentation. (Simulated reference based on common SDS content)

  • ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Derivatization Reactions of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-amino-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. The unique structural features of this compound, namely the sterically hindered and electronically deactivated amino group, and the sterically hindered carboxylic acid, present specific challenges in achieving successful derivatization. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during esterification, amide coupling, and N-acylation reactions.

I. Esterification of the Carboxylic Acid Group

Esterification of this compound can be challenging due to the steric hindrance around the carboxylic acid group from the two ortho-chloro substituents. This steric hindrance can significantly slow down the reaction rate and lead to low yields.

Frequently Asked Questions (FAQs) - Esterification

Question 1: My Fischer esterification of this compound is giving very low to no yield. What is going on?

Answer: The primary reason for the low yield in Fischer esterification of this substrate is the significant steric hindrance provided by the two chlorine atoms in the ortho positions to the carboxylic acid. This "ortho effect" makes it difficult for the alcohol nucleophile to attack the protonated carbonyl carbon.[1][2][3][4] Additionally, the amino group can be protonated by the strong acid catalyst, which can further complicate the reaction.

Troubleshooting Steps:

  • Choice of Alcohol: Use a less sterically hindered alcohol if possible. For example, methanol or ethanol will react more readily than isopropanol or tert-butanol.

  • Increase Reaction Time and Temperature: Due to the slow reaction rate, prolonged reflux times (24-48 hours or longer) may be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent can help to drive the equilibrium towards the product side.[5]

  • Alternative Esterification Methods: If Fischer esterification remains unsuccessful, consider alternative methods that are better suited for sterically hindered acids:

    • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) and react it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an aprotic polar solvent like DMF or acetonitrile.

    • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method activates the carboxylic acid for attack by the alcohol.

Question 2: I am observing significant starting material even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible reaction. To drive it to completion, you need to shift the equilibrium to the product side.[5]

Troubleshooting Steps:

  • Water Removal: The removal of water as it is formed is crucial. Use a Dean-Stark apparatus to azeotropically remove water if you are using a solvent like toluene. If using an excess of alcohol as the solvent, adding a dehydrating agent like molecular sieves can be effective.

  • Increase Catalyst Loading: While a catalytic amount of strong acid (e.g., H₂SO₄, p-TsOH) is typical, for very hindered substrates, a slightly higher catalyst loading might be beneficial. However, be cautious as excessive acid can lead to side reactions.

Question 3: I am getting a dark-colored reaction mixture and multiple spots on my TLC. What are the likely side reactions?

Answer: The amino group in this compound can undergo side reactions under harsh esterification conditions.

Potential Side Reactions and Solutions:

  • N-Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring or reaction with the amino group can occur.

    • Solution: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities.[6]

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Self-Polymerization: At high temperatures, there is a possibility of intermolecular amide bond formation between two molecules of the starting material, leading to oligomers.[7][8][9]

    • Solution: Use milder reaction conditions if possible. If high temperatures are necessary, ensure a high dilution to favor the intramolecular esterification over intermolecular reactions.

II. Amide Coupling Reactions

Amide bond formation with this compound can be challenging due to both the steric hindrance of the carboxylic acid and the electronic deactivation of the amine partner if the reaction is with another aniline derivative.

Frequently Asked Questions (FAQs) - Amide Coupling

Question 1: My amide coupling reaction with an amine is sluggish and gives a low yield. Which coupling reagents are best for this sterically hindered acid?

Answer: The steric hindrance from the ortho-chloro substituents makes the carboxylic acid less accessible. Therefore, you need robust coupling reagents that can effectively activate the carboxylic acid.

Recommended Coupling Reagents and Conditions:

Coupling ReagentAdditiveBaseSolventKey Considerations
HATU/HBTU HOBt/HOAtDIPEA, NMMDMF, NMPHighly efficient for sterically hindered couplings. HATU is generally considered more reactive than HBTU.[10][11]
EDC HOBt/OxymaDIPEADCM, DMFA common and cost-effective choice. The addition of HOBt or Oxyma is crucial to suppress side reactions and improve efficiency.[12]
PyBOP -DIPEADMFA phosphonium-based reagent that is also effective for hindered couplings. Avoids the formation of carcinogenic byproducts associated with older reagents like BOP.[10][11]
Acid Chloride -Pyridine, Et₃NDCM, THFCan be very effective but requires the initial conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This adds an extra step and requires careful handling of moisture-sensitive reagents.

Troubleshooting Workflow for Amide Coupling

G Start Low Amide Yield Q1 Is the amine sterically hindered or electron-deficient? Start->Q1 A1_Yes Use a more potent coupling reagent (HATU, PyBOP). Increase reaction temperature and time. Q1->A1_Yes Yes A1_No Standard coupling (EDC/HOBt) should be sufficient. Check other parameters. Q1->A1_No No Q2 Is the starting material fully dissolved? A1_Yes->Q2 A1_No->Q2 A2_No Change to a more suitable solvent (e.g., DMF, NMP). Consider gentle heating. Q2->A2_No No A2_Yes Proceed to check reaction conditions. Q2->A2_Yes Yes A2_No->Q2 Q3 Are you using an appropriate base? A2_Yes->Q3 A3_No Use a non-nucleophilic hindered base like DIPEA or NMM. Q3->A3_No No A3_Yes Consider potential side reactions. Q3->A3_Yes Yes A3_No->Q3 End Successful Amide Formation A3_Yes->End

Caption: Troubleshooting logic for low amide coupling yield.

Question 2: I am trying to couple this compound with a weakly nucleophilic aniline. The reaction is not proceeding. What can I do?

Answer: Coupling two electron-deficient partners is a known challenge in amide synthesis. The aniline is a poor nucleophile, and the carboxylic acid is sterically hindered.

Strategies for Coupling with Weakly Nucleophilic Amines:

  • High-Temperature and Microwave Conditions: Increasing the reaction temperature can often overcome the activation energy barrier. Microwave synthesis can be particularly effective in accelerating these difficult couplings.

  • Use of Additives that Enhance Reactivity: Additives like HOAt (1-hydroxy-7-azabenzotriazole), when used with coupling reagents like HATU, can be more effective than HOBt for challenging couplings.

  • Convert to Acid Chloride: As mentioned previously, converting the carboxylic acid to the highly reactive acid chloride can force the reaction with a weak nucleophile.

III. Derivatization of the Amino Group (N-Acylation)

The amino group of this compound is sterically hindered by one ortho-chloro substituent and electronically deactivated by both chlorine atoms. This can make N-acylation reactions challenging.

Frequently Asked Questions (FAQs) - N-Acylation

Question 1: My N-acylation reaction with an acid chloride or anhydride is very slow. How can I improve the reaction rate?

Answer: The reduced nucleophilicity of the amino group is the primary issue.

Troubleshooting Steps:

  • Use a Stronger Base: A stronger, non-nucleophilic base like pyridine or DMAP can be used to deprotonate the aniline, increasing its nucleophilicity. In some cases, a stronger base like lithium diisopropylamide (LDA) at low temperatures might be necessary, but this requires strict anhydrous conditions and protection of the carboxylic acid.

  • Increase Reaction Temperature: Heating the reaction mixture can help to overcome the activation energy.

  • Use a More Reactive Acylating Agent: If using an anhydride, switching to the corresponding acid chloride will increase the reactivity.

  • Protect the Carboxylic Acid: The carboxylic acid can interfere with the reaction, especially if a strong base is used. Protecting it as an ester (e.g., methyl or ethyl ester) prior to N-acylation can improve the outcome. The ester can be subsequently hydrolyzed if the free acid is desired.

Question 2: How can I selectively perform N-acylation without reacting with the carboxylic acid group?

Answer: This requires careful selection of reaction conditions and reagents.

Strategies for Selective N-Acylation:

  • Standard Acylation with a Base: Under standard conditions (e.g., acetyl chloride with pyridine), the amino group is generally more nucleophilic than the carboxylate anion that might form. This method often provides good selectivity for N-acylation.

  • Schotten-Baumann Conditions: This involves reacting the amine with an acyl chloride in a two-phase system of water and an organic solvent with a base like sodium hydroxide. The amine is more soluble in the organic phase where the reaction occurs, while the carboxylate stays in the aqueous phase, thus favoring N-acylation.

IV. Selective Derivatization and Use of Protecting Groups

For sequential or site-specific derivatization of the two functional groups, an orthogonal protection strategy is necessary.[5][13][14]

Frequently Asked Questions (FAQs) - Protecting Groups

Question 1: I want to first derivatize the carboxylic acid and then the amino group. How should I protect the amino group?

Answer: You need a protecting group for the amine that is stable to the conditions of carboxylic acid derivatization and can be removed selectively.

Recommended Amino Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl) Boc₂O, DMAPStrong acid (TFA, HCl in dioxane)Stable to base, hydrogenolysis
Cbz (Carboxybenzyl) Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)Stable to acid and base
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl, baseBase (e.g., piperidine in DMF)Stable to acid, hydrogenolysis

Workflow for Selective Derivatization (Example: Esterification then N-Acylation):

G Start This compound Protect Protect Amino Group (e.g., with Boc₂O) Start->Protect Esterify Esterify Carboxylic Acid Protect->Esterify Deprotect Deprotect Amino Group (e.g., with TFA) Esterify->Deprotect Acylate N-Acylate with desired acylating agent Deprotect->Acylate Final Final Product Acylate->Final

Caption: Workflow for selective derivatization.

Question 2: I want to first derivatize the amino group and then the carboxylic acid. How should I protect the carboxylic acid?

Answer: You need a protecting group for the carboxylic acid that is stable to the N-derivatization conditions.

Recommended Carboxylic Acid Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
Methyl or Ethyl Ester Fischer esterification (as discussed above)Saponification (e.g., LiOH, NaOH) or acidic hydrolysisStable to many coupling and acylation conditions
Benzyl Ester Benzyl bromide, baseCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions
tert-Butyl Ester Isobutylene, acid catalyst or Boc₂O, DMAPStrong acid (TFA, HCl)Stable to base, hydrogenolysis

Orthogonal Strategy Example:

If you protect the amino group with Fmoc (base-labile) and the carboxylic acid as a tert-butyl ester (acid-labile), you can selectively deprotect either group without affecting the other. This is an example of an orthogonal protection strategy.[5]

V. General Troubleshooting Tips

  • Purity of Starting Material: Ensure your this compound is pure. Impurities can interfere with the reaction.

  • Anhydrous Conditions: For many coupling reactions, especially those involving highly reactive intermediates (e.g., acid chlorides, carbodiimides), it is crucial to use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the reagents.

  • Reaction Monitoring: Always monitor the progress of your reaction by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any side products.

  • Purification: Due to the potential for side products, purification by column chromatography or recrystallization is often necessary to obtain the desired product in high purity.

This guide provides a starting point for troubleshooting your derivatization reactions of this compound. Given the challenging nature of this substrate, a systematic approach to optimizing reaction conditions is key to success.

References

  • Wikipedia. (2023). Ortho effect. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Studies of the ortho-Effect. Part I. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
  • Brainly.in. (2022, August 13). Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Quora. (2018, February 25). Why is Cl-Group ortho para directing but ring deactivating? Retrieved from [Link]

  • Lee, S. Y., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 365-376.
  • National Institutes of Health. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • Reddit. (2024, July 14). Do amides have a preference for para position as opposed to ortho position???? Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1954). 639. The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ACS Publications. (2010). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Universidad San Sebastián. (2003). Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Retrieved from [Link]

  • ResearchGate. (2016, January 5). (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

  • Filo. (2024, December 19). Acetylation of aniline reduces its activation effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). US3225011A - Process for preparing poly-para-aminobenzoic acid.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]

  • Springer. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]

  • IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for this compound:

  • Nitration and Subsequent Reduction: This common pathway involves the nitration of 2,6-dichlorobenzoic acid to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amine.

  • Direct Amination: This method involves the direct introduction of an amino group onto the aromatic ring of a precursor, typically through a copper-catalyzed amination (ammonolysis) of 2,6-dichlorobenzoic acid.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on available equipment, safety considerations, and desired scale. The nitration/reduction route is often preferred in a laboratory setting due to milder conditions for the reduction step, although the nitration can be hazardous if not controlled properly. The direct amination route often requires high pressure and temperature, making it more suitable for industrial-scale production with specialized equipment.

Q3: What are the critical safety precautions for these syntheses?

A3: Both routes have significant safety considerations:

  • Nitration: Nitrating agents (e.g., a mixture of nitric and sulfuric acid) are highly corrosive and can cause exothermic reactions. Strict temperature control is crucial to prevent runaway reactions and the formation of unstable byproducts.[1]

  • Reduction: If using catalytic hydrogenation, handling of hydrogen gas and pyrophoric catalysts like Raney Nickel requires specialized equipment and procedures.[2] Reductions with metals like tin or iron in acidic media generate hydrogen gas as a byproduct.

  • Amination: This reaction is often carried out at high temperatures and pressures in an autoclave, which poses significant explosion risks if not operated correctly.[3]

Q4: How can I purify the final product, this compound?

A4: Purification typically involves precipitation by adjusting the pH of the reaction mixture. The product is an amino acid and will have an isoelectric point at which it is least soluble. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4][5]

Troubleshooting Guide: Route 1 - Nitration and Reduction

This section addresses common issues encountered during the two-step synthesis of this compound from 2,6-dichlorobenzoic acid.

Workflow for Nitration and Reduction

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,6-Dichlorobenzoic Acid C Controlled Temperature (e.g., 0-10°C) A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Reaction Quench (Ice Water) C->D E Isolation of 3-Nitro-2,6-dichlorobenzoic Acid D->E F 3-Nitro-2,6-dichlorobenzoic Acid E->F Intermediate G Reducing Agent (e.g., Sn/HCl or H2/Pd-C) F->G H Reaction Monitoring G->H I Work-up and pH Adjustment H->I J Isolation of this compound I->J Start Low Conversion? Catalyst Check Catalyst System Start->Catalyst Yes Solvent Evaluate Solvent Catalyst->Solvent Catalyst OK Temp Optimize Temperature Solvent->Temp Solvent OK Base Verify Base Temp->Base Temp OK End High Yield Base->End Base OK

Sources

Common impurities in 3-Amino-2,6-dichlorobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2,6-dichlorobenzoic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensuring the safety, efficacy, and reproducibility of downstream applications.[1] This guide provides in-depth, field-proven insights into identifying and removing common impurities through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities in synthetically prepared this compound?

The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common manufacturing process involves the reduction of a nitrated precursor, 2,6-dichloro-3-nitrobenzoic acid.[2][3] Consequently, impurities can be categorized as follows:

  • Starting Material & Intermediates: The most common impurity is the unreacted 2,6-dichloro-3-nitrobenzoic acid . Incomplete reduction can also lead to the presence of intermediates like nitroso or hydroxylamino derivatives.

  • Isomeric Impurities: The electrophilic substitution reactions used to create the precursors (chlorination and nitration) are often not perfectly regioselective. This can lead to the formation of other positional isomers, such as 3-amino-2,5-dichlorobenzoic acid or other dichloro-isomers, which can be difficult to separate due to their similar physical properties.[3][4]

  • Reaction Byproducts: Depending on the reducing agent used (e.g., tin/HCl), residual inorganic salts or metal complexes may contaminate the final product.[2] Over-reduction or side reactions can also generate minor, unidentified organic byproducts.

  • Degradation Products: The amino group is susceptible to oxidation, especially when exposed to air and light over time, which can lead to discoloration and the formation of complex colored impurities.

Q2: How do these impurities affect my downstream experiments?

The presence of even minor impurities can have significant consequences:

  • Altered Reactivity: Unreacted nitro-precursors or isomeric aminobenzoic acids can compete in subsequent reactions, leading to a complex mixture of products, reduced yield of the desired compound, and complicated purification challenges.

  • Catalyst Poisoning: Residual metals or certain organic impurities can deactivate expensive catalysts used in cross-coupling or other synthetic transformations.

  • Inaccurate Biological Data: In drug development, impurities may exhibit their own biological activity or toxicity, leading to misleading structure-activity relationship (SAR) data and potentially masking the true profile of the target molecule.

  • Crystallization Issues: Impurities can inhibit the crystallization of the final product or lead to the formation of less stable polymorphs.

Q3: What are the most effective general strategies for purifying crude this compound?

There are three primary methods, often used in combination:

  • Recrystallization: This is the most common and cost-effective method for removing the majority of impurities, especially unreacted starting materials and byproducts with different solubility profiles.

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group) to separate it from neutral or non-amphoteric impurities.

  • Chromatography: Flash column chromatography or preparative HPLC is the most powerful method for separating closely related isomers but is more resource-intensive and less scalable than recrystallization.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter in the lab, providing both the rationale and a direct course of action.

Scenario 1: "My HPLC analysis shows a persistent peak for the 2,6-dichloro-3-nitrobenzoic acid precursor. How can I remove it?"
  • Underlying Cause: This is a clear indication of an incomplete reduction reaction. The nitro group is significantly more nonpolar than the amino group, making separation straightforward.

  • Recommended Solution: Recrystallization with Activated Charcoal. The difference in polarity and crystal lattice energy between the nitro- and amino- compounds makes recrystallization highly effective. The addition of activated charcoal helps remove colored degradation products.

    • Workflow Visualization:

      Crude Crude Product (Amine + Nitro Impurity) Dissolve Dissolve in Hot Solvent (e.g., Ethanol/Water) Crude->Dissolve Charcoal Add Activated Charcoal (Adsorbs color) Dissolve->Charcoal If colored Filter Hot Gravity Filtration (Removes Charcoal & Insolubles) Dissolve->Filter If not colored Charcoal->Filter Crystallize Cool Filtrate Slowly (Pure Amine Crystallizes) Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate

      Caption: Recrystallization workflow for precursor removal.

  • For a detailed methodology, see Experimental Protocol 1.

Scenario 2: "My product is discolored (yellow to brown) and my NMR shows a clean spectrum. What is causing the color and how do I fix it?
  • Underlying Cause: The discoloration is likely due to trace amounts of oxidized species or highly conjugated byproducts that are present in concentrations too low to be detected by standard NMR. The amino group on the aromatic ring is particularly susceptible to oxidation.

  • Recommended Solution: Activated Charcoal Treatment. As mentioned above, activated charcoal has a high surface area and is excellent at adsorbing the large, flat molecules that are often responsible for color. This is typically performed during recrystallization. If the color persists, a second recrystallization may be necessary.

Scenario 3: "My HPLC or LC-MS shows several closely eluting peaks with the same mass, suggesting isomeric impurities. Recrystallization isn't working."
  • Underlying Cause: Isomers of dichlorinated aminobenzoic acid were likely formed during the synthesis of the precursor.[3] Their similar polarity, size, and pKa values make separation by simple extraction or recrystallization extremely difficult.

  • Recommended Solution: Flash Column Chromatography. This is the definitive method for separating isomers.

    • Key Considerations:

      • Stationary Phase: Standard silica gel (SiO₂) is effective.

      • Mobile Phase: A gradient elution is typically required. Start with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. The slightly different polarities of the isomers will cause them to elute at different times.

      • Monitoring: Use TLC (Thin-Layer Chromatography) to identify the ideal solvent system before running the column and to track the separation during elution.

    • Logical Flow Diagram:

      start Isomeric Mixture tlc Develop TLC Method (e.g., 7:3 Hexane:EtOAc) start->tlc column Prepare Silica Column tlc->column load Load Crude Product column->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC/HPLC collect->analyze analyze->collect Separation Incomplete combine Combine Pure Fractions analyze->combine Purity Confirmed end Pure Isomer combine->end

      Caption: Decision workflow for purification by chromatography.

Scenario 4: "My product has poor solubility in common organic solvents, making purification difficult."
  • Underlying Cause: this compound is amphoteric and can form strong intermolecular hydrogen bonds (zwitterionic character), leading to high crystal lattice energy and low solubility in many solvents.

  • Recommended Solution: Acid-Base Chemistry. Temporarily converting the entire sample to its salt form can dramatically increase its solubility in aqueous solutions, allowing for extraction and removal of neutral organic impurities.

    • For a detailed methodology, see Experimental Protocol 2.

Data Summary Table

Impurity TypeLikely SourceKey IdentifierRecommended Primary Removal Method
Nitro-Precursor Incomplete ReductionSeparate peak in HPLC/TLC (less polar)Recrystallization
Isomeric Impurities Non-specific SynthesisClosely eluting HPLC peaks, same massFlash Column Chromatography
Colored Impurities Oxidation/ByproductsYellow/Brown/Orange AppearanceActivated Charcoal during Recrystallization
Inorganic Salts Reaction Reagents/WorkupInsoluble in organic solvents, high M.P.Aqueous Wash / Acid-Base Extraction
Neutral Byproducts Side ReactionsPeaks in HPLC with no acidic/basic characterAcid-Base Extraction

Experimental Protocols

Protocol 1: High-Purity Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, acetone, water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A solvent system, like Ethanol/Water, is often effective.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Charcoal Treatment (If Necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Stir the mixture for 2-5 minutes.

  • Hot Filtration: Set up a hot gravity filtration apparatus (a funnel with fluted filter paper over a clean flask, kept hot with steam or on a hot plate). Quickly pour the hot solution through the filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot filtrate until it just begins to turn cloudy (the saturation point). Re-heat gently to get a clear solution again. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Verify purity by HPLC and melting point analysis.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble salt. Any neutral or basic impurities will remain in the organic layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M HCl) while stirring. The protonated this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. This product can be further purified by recrystallization if needed.

References

  • PrepChem (2023). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Google Patents (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Stenutz, R. (2023). 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Organic Syntheses (2004). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Agilent Technologies (2010). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Holzgrabe, U. (2005). Impurity profile of amino acids?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this important synthesis. As a key intermediate in the development of various pharmaceutical compounds, ensuring a robust, efficient, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process starting from 2,6-Dichlorobenzoic acid.[1] This pathway is favored for its relatively accessible starting materials and well-understood transformations. The core strategy is:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position of the benzene ring.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

The overall workflow is visualized below.

G A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Step 1: Nitration (e.g., HNO₃ / H₂SO₄) C This compound B->C Step 2: Reduction (e.g., Catalytic Hydrogenation, Sn/HCl)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of each synthetic step.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

The introduction of the nitro group is a critical step that dictates the purity profile of the final product. The two chloro substituents are ortho, para-directing, but the carboxylic acid group is a meta-director. The combination of these effects and steric hindrance from the ortho chloro groups strongly favors nitration at the 3-position.

Q1: My nitration reaction is sluggish and results in a low yield. What are the likely causes and how can I fix them?

A: Low conversion is a common issue when scaling up. Several factors could be at play:

  • Insufficient Acid Strength or Amount: On a larger scale, ensuring a homogenous and sufficiently potent nitrating medium is crucial. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used.[1] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Ensure the ratio and concentration of your acids are correct.

  • Poor Temperature Control: While nitration is an exothermic reaction, some activation energy is still required. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation. A typical temperature range is between room temperature and 30°C.[1] Careful monitoring and controlled heating/cooling are essential.

  • Inefficient Mixing: In large reactors, inadequate agitation can create localized "hot spots" or areas of low reagent concentration. This leads to inconsistent reaction progress and potentially the formation of byproducts. Ensure your reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture.

Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the nitration?

A: While the 3-nitro isomer is the major product, other isomers can form. To maximize selectivity:

  • Control the Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product and minimizing energy-intensive pathways to other isomers.

  • Slow Reagent Addition: Adding the nitrating agent slowly and sub-surface allows for better heat dissipation and maintains a consistent concentration profile, reducing the chance of side reactions.

  • Choice of Nitrating Agent: Using a pre-formed mixed acid (H₂SO₄/HNO₃) provides a more controlled source of the nitronium ion compared to adding the acids separately to the reaction vessel.

Q3: The work-up by quenching on ice results in a very fine precipitate that is difficult to filter. Are there better methods for product isolation?

A: Quenching the reaction mixture in ice water is a standard procedure to precipitate the product. However, on a large scale, this can lead to filtration challenges. Consider these alternatives:

  • Controlled Crystallization: Instead of a rapid quench, try a slower, controlled addition of the reaction mixture to cold water with vigorous stirring. This can promote the growth of larger crystals that are easier to filter.

  • Solvent Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane.[1] The organic layers are then combined, washed to remove residual acid, and the solvent is removed under reduced pressure. This method can be more manageable for large quantities.

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

This step is often the most challenging to scale up due to the variety of available methods, each with its own set of safety, cost, and environmental considerations.

Q4: Which reduction method is most suitable for a large-scale synthesis?

A: The choice of reducing agent is a critical decision based on your facility's capabilities, budget, and safety protocols. Here is a comparison of common methods:

Reduction MethodReagents & ConditionsProsCons
Metal-Acid Reduction Granular Tin (Sn) or Iron (Fe) powder with concentrated HCl.[2] Heated to ~95°C.[2]Cost-effective, reliable, and well-documented.[2]Generates large amounts of metallic waste, which requires disposal. The reaction can be highly exothermic and requires careful temperature control.
Catalytic Hydrogenation H₂ gas with a catalyst (e.g., Pd/C, PtO₂, Raney-Ni) in a solvent like ethanol or methanol.[3]High yield and purity. Generates only water as a byproduct (clean process). The catalyst can often be recovered and reused.Requires specialized high-pressure hydrogenation equipment. Hydrogen gas is highly flammable and poses a safety risk. Catalyst can be expensive.
Hydrazine Reduction Hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Raney-Ni or Fe/C.[3]Avoids the use of high-pressure hydrogen gas. Can be run in standard reactors.Hydrazine is highly toxic and a suspected carcinogen. The reaction can be very exothermic and may have a vigorous induction period.

For many industrial applications, catalytic hydrogenation is preferred for its cleanliness and efficiency, despite the initial capital investment for specialized equipment. Metal-acid reduction remains a viable, lower-cost alternative if waste disposal is manageable.

Q5: My reduction reaction is stalling, leaving unreacted nitro starting material. How can I ensure the reaction goes to completion?

A: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation (Catalytic Hydrogenation): The catalyst may be poisoned by impurities (e.g., sulfur compounds) or become coated with product or byproducts. Ensure high-purity starting materials and solvents. If deactivation is suspected, adding more catalyst or filtering and replacing the catalyst may be necessary.

  • Insufficient Reducing Agent (Metal-Acid): Ensure a sufficient molar excess of the metal and acid is used to drive the reaction to completion.

  • pH Control: In some reduction methods, the pH of the reaction mixture can influence the reaction rate. For instance, when using stannous chloride, maintaining acidic conditions is crucial.[4]

  • Mass Transfer Limitation (Catalytic Hydrogenation): On a large scale, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas is critical. Increase agitation speed or improve the gas dispersion system in your reactor.

Q6: I'm concerned about the purity of my final product. What are the common impurities and how can I remove them?

A: The primary impurities often stem from the preceding nitration step (isomeric compounds) or from incomplete reduction. Over-reduction or side reactions like dechlorination can also occur, though they are less common under controlled conditions.

  • Purification Strategy: The most effective method for purifying the final product on a large scale is recrystallization .

    • Solvent Selection: An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble. Common solvents include ethanol, methanol, or aqueous mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, then allow the solution to cool slowly to promote the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent.

G Start Reduction of 2,6-Dichloro-3-nitrobenzoic Acid Incomplete? Catalyst Catalytic Hydrogenation? Start->Catalyst Yes Completion Reaction Complete Start->Completion No MetalAcid Metal/Acid Reduction? Catalyst->MetalAcid No CheckCatalyst Check Catalyst Activity. Consider adding more catalyst. Catalyst->CheckCatalyst Yes CheckReagents Verify stoichiometry. Ensure sufficient excess of metal and acid. MetalAcid->CheckReagents Yes CheckH2 Ensure adequate H₂ pressure and efficient mixing. CheckCatalyst->CheckH2 CheckH2->Completion CheckTemp Check reaction temperature. Is it within the optimal range? CheckReagents->CheckTemp CheckTemp->Completion

Caption: Troubleshooting workflow for incomplete reduction reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Nitration of 2,6-Dichlorobenzoic Acid
  • Materials:

    • 2,6-Dichlorobenzoic acid

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

    • Dichloromethane (for extraction work-up)

    • Ice

  • Procedure:

    • To a suitable reactor equipped with overhead stirring, a thermometer, and an addition funnel, add 2,6-dichlorobenzoic acid (1.0 eq).

    • Cool the vessel in an ice bath and slowly add concentrated sulfuric acid while maintaining the internal temperature below 20°C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid.

    • Slowly add the nitrating mixture to the solution of 2,6-dichlorobenzoic acid, ensuring the internal temperature does not exceed 30°C.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).

    • Work-up Option A (Precipitation): Slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum. This yields crude 2,6-dichloro-3-nitrobenzoic acid.

    • Work-up Option B (Extraction): Quench the reaction mixture on ice as above. Extract the aqueous slurry with dichloromethane (3x volumes).[1] Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction using Tin and Hydrochloric Acid
  • Materials:

    • 2,6-Dichloro-3-nitrobenzoic acid

    • Granular Tin (Sn)

    • Concentrated Hydrochloric Acid (37%)

    • Ethyl Acetate (for extraction)

    • Sodium Bicarbonate solution (for neutralization)

    • Ice

  • Procedure:

    • Charge a reactor with 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (approx. 1.6 eq).[2]

    • Add water and concentrated hydrochloric acid to the mixture with good agitation.[2]

    • Heat the stirred reaction mixture to approximately 95°C for 4-6 hours.[2] Monitor the reaction for the disappearance of the starting material.

    • Once complete, cool the reaction mixture and pour it over ice to precipitate the crude product.[2]

    • Filter the solid and wash it with water.

    • Dissolve the crude solid in ethyl acetate. Wash the organic solution with water and then with a saturated sodium chloride solution.[2]

    • Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid this compound.[2]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. URL: [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. URL: [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.
  • Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. URL: [Link]

  • 2,6-Dichlorobenzoic acid. PubChem. URL: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. URL: [Link]

  • 2,4-Dichloro-6-nitrobenzoic acid. IUCr Journals. URL: [Link]

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic Chemistry Portal. URL: [Link]

  • Reduction of nitrobenzoic acid. Google Patents.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.

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Handling and safety precautions for 3-Amino-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2,6-dichlorobenzoic Acid

This guide provides comprehensive handling, safety, and experimental troubleshooting information for this compound (CAS: 50917-29-8), tailored for researchers, scientists, and drug development professionals. As a versatile synthetic intermediate, its proper use is paramount for both experimental success and laboratory safety.[1] This document is structured to provide immediate access to critical safety data, followed by in-depth troubleshooting and procedural guides.

Part 1: Core Safety & Hazard Overview

This section serves as an immediate reference for the essential safety information and physical properties of this compound. Given the limited specific data for this exact isomer, hazard information is synthesized from safety data sheets of structurally similar chlorinated aminobenzoic acids.

Hazard Identification & GHS Classification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation (Category 2A) [2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , may cause respiratory irritation.[2][3][4][5][6]

  • Acute Toxicity, Oral (Category 4) , harmful if swallowed.[6]

Physical & Chemical Properties
PropertyValueSource
CAS Number 50917-29-8[7]
Molecular Formula C₇H₅Cl₂NO₂[7]
Molecular Weight 206.02 g/mol [7][8]
Appearance Solid, powder (form may vary)[4]
Storage 2-8°C, in a dry, well-ventilated place[7][9]
Solubility Data not widely available; likely soluble in polar organic solvents like DMSO and methanol.[10]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and experimental use of this compound in a direct question-and-answer format.

Q1: What are the mandatory Personal Protective Equipment (PPE) when handling this compound?

Answer: A comprehensive PPE protocol is non-negotiable. At a minimum, this includes:

  • Eye/Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory to prevent contact with dust particles.[11] A face shield should be worn over goggles if there is a significant risk of splashing.[12]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended based on data for similar compounds.[11][12] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.[11]

PPE_Protocol cluster_ppe Required PPE Ensemble researcher Researcher goggles Chemical Safety Goggles researcher->goggles Eyes gloves Nitrile/Neoprene Gloves researcher->gloves Hands coat Lab Coat researcher->coat Body respirator Respirator/Fume Hood (if dust is generated) researcher->respirator Lungs Spill_Response spill Spill Occurs alert Alert Colleagues & Isolate Area spill->alert ppe Don Full PPE alert->ppe contain Cover/Dampen Spill to Prevent Dust ppe->contain collect Collect Material into Labeled Waste Container contain->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Workflow for small solid spills.

Q2: What is the first aid procedure for accidental exposure?

Answer: Immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][9]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [9]If skin irritation occurs, get medical advice. [5]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [5]If the person feels unwell or has difficulty breathing, seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. [5][9]Rinse the mouth with water. [9]Seek immediate medical attention. [5][9]

Q3: What should I do in case of a fire involving this material?

Answer:

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [2][5]* Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA). [5][9]Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides and hydrogen chloride. [4][5]

Part 4: Standard Operating Procedure (SOP) for Solution Preparation

This SOP provides a standardized workflow for safely weighing the solid and preparing a stock solution.

Objective: To accurately prepare a solution of this compound while minimizing exposure risk.

Workflow:

  • Preparation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: chemical container, spatula, weigh paper/boat, volumetric flask, chosen solvent, and wash bottle.

    • Prepare a hazardous waste container for contaminated disposables.

  • Don PPE: Put on the full PPE ensemble as detailed in Part 2.

  • Weighing (inside fume hood):

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of the solid from its container to the weigh boat using a clean spatula. Avoid creating dust.

    • Close the primary chemical container immediately.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add a portion of the desired solvent (e.g., ~50% of the final volume).

    • Gently swirl the flask to dissolve the solid. If necessary, use sonication or gentle warming to aid dissolution.

    • Once dissolved, add the solvent to the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes into the designated hazardous waste container.

    • Clean the spatula and any non-disposable equipment.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

SOP_Workflow start Start: Prepare Solution prep 1. Assemble Materials in Fume Hood start->prep ppe 2. Don Full PPE prep->ppe weigh 3. Tare Balance & Weigh Solid Compound ppe->weigh transfer 4. Transfer Solid to Volumetric Flask weigh->transfer dissolve 5. Add Solvent & Mix (Swirl, Sonicate) transfer->dissolve final 6. Fill to Volume Mark & Homogenize dissolve->final cleanup 7. Dispose of Waste & Decontaminate Workspace final->cleanup end End: Solution Prepared cleanup->end

Caption: Standard workflow for preparing a solution.

References

  • Angene Chemical. (2024). Safety Data Sheet: 2-Amino-3,6-dichlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Amino-3,6-dichlorobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Topic: A Senior Application Scientist's Comparative Analysis of 3-Amino-2,6-dichlorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the intricate world of synthetic chemistry and drug development, the positional isomerism of a molecule is a critical determinant of its ultimate function. A subtle shift in the placement of a functional group on an aromatic scaffold can profoundly alter its physicochemical properties, reactivity, and biological activity. This guide offers a comprehensive comparison of 3-Amino-2,6-dichlorobenzoic acid and its key positional isomers, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for informed decision-making in their work.

The Isomeric Landscape: More Than Just a Permutation

The parent structure, aminodichlorobenzoic acid (C₇H₅Cl₂NO₂), can exist in several isomeric forms depending on the substitution pattern of the amino (-NH₂) and chloro (-Cl) groups on the benzoic acid ring. The steric and electronic environment of each isomer is unique, directly influencing its chemical behavior and potential applications. This guide will focus on the comparison between this compound and other commercially relevant or frequently studied isomers.

The location of the substituents dictates key molecular features. For example, the two chlorine atoms flanking the carboxylic acid in 2,6-dichlorinated isomers create significant steric hindrance, which can impede reactions involving the carboxyl group. Conversely, isomers with less hindered carboxyl groups may exhibit different reactivity profiles.

Comparative Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and bioavailability. Properties such as melting point and solubility are dictated by the intermolecular forces and crystal packing efficiency, which are highly sensitive to isomeric changes.

PropertyThis compound3-Amino-2,5-dichlorobenzoic acid2-Amino-3,6-dichlorobenzoic acid4-Amino-3,5-dichlorobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol 206.03 g/mol [1]206.02 g/mol [2]206.02 g/mol [3]
CAS Number 26951-38-8133-90-4[1]3032-32-4[2]2789-94-8
Appearance Data not readily availableWhite to off-white powderOff-white to beige powderWhite crystalline powder
Melting Point Data not readily available194-197 °C (decomposes)[1]150-154 °C[2]228-232 °C
Water Solubility Data not readily available700 mg/L (25 °C)[4]Insoluble[2]Data not readily available

Data compiled from supplier specifications and public chemical databases. Note the significant variations in melting point and solubility, which reflect differences in crystal lattice energy and hydrogen bonding capabilities.

Synthetic Pathways: Achieving Regiochemical Control

The synthesis of specific aminodichlorobenzoic acid isomers is a challenge of regioselectivity. A common strategy involves the chlorination of a suitable benzoic acid precursor, followed by nitration and subsequent reduction of the nitro group to an amine. The directing effects of the existing substituents on the ring are paramount in determining the position of the incoming nitro group.

For instance, the synthesis of 3-amino-2,5-dichlorobenzoic acid can be achieved by chlorinating benzoyl chloride, separating the desired 2,5-dichloro isomer, followed by nitration and reduction.[5] An alternative approach involves the direct amination of a dichlorobenzoic acid precursor at high temperatures and pressures in the presence of a copper catalyst.[6]

Caption: Generalized synthetic routes to aminodichlorobenzoic acid isomers.

Spectroscopic Differentiation: The Key to Isomer Identification

Unambiguous structural confirmation is essential. Spectroscopic techniques provide a "fingerprint" unique to each isomer. The causality behind spectral differences lies in the distinct electronic and spatial environment of each nucleus and bond.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly diagnostic. For example, in this compound, the two aromatic protons would likely appear as a doublet of doublets (or two distinct doublets), with their chemical shifts influenced by the ortho/meta/para relationship to the three different substituents. In contrast, 4-Amino-3,5-dichlorobenzoic acid possesses a single aromatic proton environment, which would result in a singlet in the ¹H NMR spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The number of unique signals directly corresponds to the number of chemically non-equivalent carbon atoms, which differs between isomers due to molecular symmetry. The chemical shifts are also highly sensitive to the electronic effects of the attached substituents.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies, such as the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), confirm the presence of these functional groups. The exact positions can be subtly influenced by intramolecular hydrogen bonding, which varies with the relative positions of the -NH₂ and -COOH groups.

Biological Activity & Structure-Activity Relationship (SAR)

The precise spatial arrangement of functional groups is what governs a molecule's interaction with biological targets like enzymes and receptors. Therefore, different isomers of aminodichlorobenzoic acid are expected to have divergent biological activities.

  • Herbicidal Activity: 3-Amino-2,5-dichlorobenzoic acid, widely known as Chloramben, is a pre-emergence herbicide.[4] Its mode of action involves inhibiting the growth of seedlings.[4] Other isomers may lack this specific activity or exhibit different herbicidal profiles.

  • Pharmaceutical Potential: Anthranilic acid (2-aminobenzoic acid) and its derivatives are important pharmacophores in medicinal chemistry.[7][8] Analogs have been investigated for antimicrobial, antioxidant, and cytotoxic activities.[7][8] For example, a study on 2-Amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor demonstrated potent antimicrobial and anticancer properties, highlighting its potential as a therapeutic agent.[9] It is plausible that the various isomers of aminodichlorobenzoic acid could serve as valuable intermediates for synthesizing drugs to treat cancer, infections, or heart disease.[10] The specific isomer used would be critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This principle is seen in other benzoic acid derivatives, where different dihydroxybenzoic acid isomers show markedly different abilities to dissociate Aβ oligomers, relevant to Alzheimer's disease research.[11][12]

Experimental Protocols: A Framework for Isomer Characterization

A Self-Validating Workflow for Isomer Identification and Purity Assessment

The following workflow ensures a high degree of confidence in the structural assignment and purity of an aminodichlorobenzoic acid isomer sample. Each step provides data that corroborates the findings of the others.

Caption: A comprehensive workflow for the definitive characterization of an aminodichlorobenzoic acid isomer.

Detailed Protocol: ¹H NMR Spectroscopy for Isomer Differentiation

This protocol outlines the steps for acquiring a high-quality proton NMR spectrum, a cornerstone of structural elucidation for these isomers.

  • Causality-Driven Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble to ensure a homogeneous solution for sharp NMR signals. DMSO-d₆ is often an excellent choice for aminobenzoic acids due to its high polarity and ability to solubilize both the amino and carboxylic acid functionalities. The acidic proton of the carboxyl group and the amine protons will be visible in DMSO-d₆, providing additional structural information.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminodichlorobenzoic acid isomer.

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, vortexing gently if necessary. Incomplete dissolution is a primary cause of poor spectral quality.

  • Instrumental Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming. This step is critical as it homogenizes the magnetic field across the sample volume, leading to sharp, well-resolved peaks, which is essential for accurate interpretation of coupling constants.

  • Acquisition:

    • Acquire a standard 1D proton spectrum. Use a 90° pulse angle to maximize signal for a given number of scans.

    • Set an appropriate relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve an excellent signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate the signals to determine the relative ratios of the aromatic, amine, and carboxylic acid protons. This serves as an internal validation of the structure.

    • Analyze the chemical shifts and coupling patterns (multiplicity and J-values) of the aromatic signals to deduce the substitution pattern on the ring.

  • Validation: Compare the obtained spectrum against published data or spectra from authenticated reference standards of the suspected isomers to provide definitive confirmation of the structure.

Conclusion

The positional isomerism of aminodichlorobenzoic acids is a defining factor in their chemical and biological identity. This guide has demonstrated that while isomers share the same molecular formula, they exhibit distinct physicochemical properties, require specific synthetic considerations, and possess unique spectroscopic fingerprints. For researchers in drug discovery and materials science, a thorough characterization using a multi-technique approach, as outlined here, is not merely procedural but essential for ensuring the validity and reproducibility of their work. Understanding the nuances between isomers like this compound and its counterparts is the first step toward harnessing their specific properties for targeted applications.

References

  • Al-Dhabi, N. A., et al. (2020). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • U.S. Patent 3,703,546. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from: [Link]

  • EXCLI Journal. (2012). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ramasamy, S. M., & Hurtubise, R. J. (1989). Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. Applied Spectroscopy. Available at: [Link]

  • U.S. Patent 5,233,083. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Retrieved from: [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from: [Link]

  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from: [Link]

  • Llewellyn, B. E., et al. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. Biochemistry. Available at: [Link]

  • Llewellyn, B. E., et al. (2012). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PMC - PubMed Central. Available at: [Link]

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A Comparative Analysis of the Biological Activities of 3-Amino-2,6-dichlorobenzoic Acid and 3-Amino-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the vast landscape of chemical compounds exhibiting biological activity, chlorinated benzoic acids represent a significant class, particularly in the realm of agriculture as plant growth regulators and herbicides. The precise positioning of substituent groups on the benzene ring can dramatically alter a molecule's interaction with biological targets, leading to vastly different outcomes. This guide provides an in-depth comparison of two structural isomers: 3-Amino-2,6-dichlorobenzoic acid and the more extensively studied 3-Amino-2,5-dichlorobenzoic acid, commercially known as Chloramben or Amiben.

This document is intended for researchers, scientists, and professionals in drug development and agrochemical research. It will explore the nuances of their biological activities, delve into the underlying mechanisms of action, and provide robust experimental protocols for their evaluation. Our focus is on synthesizing technical data with practical, field-proven insights to create a self-validating and authoritative resource.

Chemical Structures:

CompoundStructure
This compound
3-Amino-2,5-dichlorobenzoic acid

Part 1: Comparative Biological Activity and Mechanism of Action

The primary biological activity of these aminodichlorobenzoic acids is their effect on plant growth, where they function as synthetic auxins. Auxins are a class of plant hormones that, at appropriate concentrations, regulate a wide array of developmental processes. However, when supplied exogenously at high concentrations, synthetic auxins can induce unregulated and chaotic growth, ultimately leading to plant death. This principle is the foundation of their use as herbicides.[1][2][3]

3-Amino-2,5-dichlorobenzoic Acid (Chloramben): A Well-Characterized Auxinic Herbicide

3-Amino-2,5-dichlorobenzoic acid is a well-documented selective, pre-emergence herbicide.[4][5] It has been historically used to control annual grasses and broadleaf weeds in various crops, most notably soybeans.[4][6]

  • Mechanism of Action: Chloramben's herbicidal action stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][6] It acts as an auxin agonist, binding to auxin receptors and triggering a cascade of downstream signaling. This leads to an overload of the plant's hormonal system, causing abnormal growth, particularly the inhibition of root and shoot development in germinating seedlings, which ultimately proves fatal.[4][6] Studies have shown that compounds like Chloramben (referred to as Amiben) are effective growth promoters at certain concentrations but are less inhibitory to polar auxin transport compared to other compounds, which is characteristic of auxinic herbicides.[7][8]

  • Metabolism in Plants: Tolerant plants, such as soybeans, can detoxify Chloramben by metabolizing it, often through conjugation with glucose.[4][9] This metabolic inactivation prevents the compound from reaching lethal concentrations within the plant tissues.

This compound: A Less-Characterized Isomer

In contrast to its 2,5-dichloro counterpart, this compound is less extensively documented in scientific literature as a commercial herbicide. It is more commonly cited as a synthetic intermediate in the creation of more complex molecules in medicinal and organic chemistry.[10]

  • Inferred Mechanism of Action: While direct, comprehensive studies on its herbicidal efficacy are scarce, its structural similarity to other active chlorinated benzoic acids strongly suggests it also possesses phytotoxic properties.[10] The presence of the amino and carboxylic acid groups on the benzoic acid backbone is a hallmark of auxin-like molecules. The key difference lies in the positioning of the chlorine atoms. The chlorine at position 6 (ortho to the carboxylic acid) instead of position 5 (meta to the carboxylic acid) would significantly alter the molecule's three-dimensional shape and electronic distribution. This steric and electronic difference would, in turn, affect its binding affinity for the auxin receptor complex (TIR1/AFB proteins), likely resulting in a different potency and selectivity profile compared to Chloramben.

Structure-Activity Relationship (SAR): The Critical Role of Chlorine Positioning

The difference between these two molecules provides a classic example of structure-activity relationships. The herbicidal activity of synthetic auxins is highly dependent on the precise arrangement of substituents on the aromatic ring. The substitution at the 2, 5, and 6 positions influences how the molecule fits into the auxin co-receptor binding pocket. The 2,6-dichloro substitution creates a more sterically hindered environment around the carboxylic acid group, which is crucial for receptor interaction. This could either enhance or diminish its auxin-like activity, or alter which specific receptor proteins it binds to, thereby changing its effectiveness and the spectrum of weeds it can control. Further experimental validation is required to fully elucidate these differences.

Part 2: Quantitative Data Summary

The following table summarizes the key characteristics of the two compounds for direct comparison.

Feature3-Amino-2,5-dichlorobenzoic acidThis compound
Common Name Chloramben, Amiben[11]N/A
CAS Number 133-90-4[11]50917-29-8[12]
Molecular Formula C₇H₅Cl₂NO₂[11]C₇H₅Cl₂NO₂[12]
Molecular Weight 206.03 g/mol 206.02 g/mol [12]
Primary Biological Activity Selective, pre-emergence herbicide[4][5]Phytotoxic activity reported for analogs[10]
Mechanism of Action Synthetic Auxin (Auxin Agonist)[6][7][8]Inferred to be a Synthetic Auxin
Key Applications Control of annual grass and broadleaf weeds in crops like soybeans, corn, and vegetables.[4]Used as a versatile synthetic intermediate in organic and medicinal chemistry.[10]

Part 3: The Auxin Signaling Pathway

To understand the causality behind the herbicidal action of these compounds, it is essential to visualize the molecular pathway they hijack. Synthetic auxins like the aminodichlorobenzoic acids initiate a signal that leads to the degradation of transcriptional repressors, thereby activating genes that promote growth. At herbicidal concentrations, this activation becomes uncontrolled.

Mechanism:

  • Perception: The auxin molecule (natural or synthetic) enters the nucleus and binds to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[13]

  • Ubiquitination: This binding event stabilizes the interaction, allowing the SCFTIR1/AFB E3 ubiquitin ligase complex to tag the Aux/IAA protein with ubiquitin molecules.[13]

  • Degradation: The ubiquitinated Aux/IAA repressor is then targeted for destruction by the 26S proteasome.[13]

  • Gene Activation: With the Aux/IAA repressor removed, the AUXIN RESPONSE FACTOR (ARF) transcription factors are liberated to bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[1]

  • Physiological Response: The products of these genes lead to various physiological responses, including cell elongation, division, and differentiation. At herbicidal doses, this process is overstimulated, leading to cellular and tissue damage and eventual plant death.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 3-Amino-2,5-dichlorobenzoic acid) Auxin_N Synthetic Auxin Auxin->Auxin_N Enters Nucleus TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Complex TIR1_AFB->Aux_IAA Tags for Degradation (Ubiquitination) ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded DNA Auxin Response Genes ARF->DNA Cannot Bind ARF->DNA Binds & Activates Response Uncontrolled Growth & Plant Death DNA->Response Transcription & Translation Auxin_N->TIR1_AFB Binds & Stabilizes

Caption: The Auxin Signaling Pathway Hijacked by Synthetic Auxins.

Part 4: Experimental Protocol for Evaluating Auxin-like Activity

To empirically compare the biological activities of this compound and 3-Amino-2,5-dichlorobenzoic acid, a root growth inhibition assay using a model plant such as Arabidopsis thaliana is a highly effective and standard method.[2][14] This protocol is a self-validating system because it includes negative controls (no compound) and a dose-response evaluation to ensure the observed effects are directly attributable to the test compounds.

Objective: To quantify and compare the inhibitory effect of the two isomeric compounds on primary root elongation, allowing for the determination of metrics like the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Seeds of Arabidopsis thaliana (Col-0 ecotype).

  • Test Compounds: this compound and 3-Amino-2,5-dichlorobenzoic acid.

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solutions.

  • Growth Medium: Murashige and Skoog (MS) medium with 0.8% (w/v) agar and 1% (w/v) sucrose, pH 5.7.

  • Square Petri dishes (100x100 mm).

  • Sterile water and 70% ethanol.

  • Micropipettes and sterile tips.

  • Growth chamber with controlled light (16h light/8h dark cycle) and temperature (22°C).

  • Image analysis software (e.g., ImageJ).

Step-by-Step Methodology:

  • Stock Solution Preparation (Causality: High concentration stocks in a solvent like DMSO are necessary as these compounds may have low aqueous solubility. This allows for accurate serial dilutions into the aqueous growth medium.)

    • Prepare 100 mM stock solutions of each test compound by dissolving the required weight in sterile DMSO. Store at -20°C.

  • Working Solution and Plate Preparation (Causality: Testing a range of concentrations is critical to observe a dose-dependent effect. This confirms the biological activity and allows for the calculation of an IC₅₀ value, a key metric for comparing potency.)

    • Autoclave the MS agar medium and allow it to cool to approximately 50-55°C.

    • While the medium is cooling, prepare working dilutions from the stock solutions. For a final plate concentration range of 0.1 µM to 100 µM, serially dilute the stock into sterile water.

    • Add the appropriate volume of each working solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate containing an equivalent amount of DMSO without any test compound.

    • Immediately pour the medium into the square Petri dishes and allow them to solidify in a sterile environment.

  • Seed Sterilization and Plating (Causality: Sterilization is a mandatory step to eliminate fungal and bacterial contaminants that would otherwise interfere with seedling growth and confound the results.)

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with a drop of Tween-20, and finally rinsing 4-5 times with sterile water.

    • Using a sterile pipette tip, carefully place 10-15 seeds in a straight line on the surface of the agar in each plate, approximately 1 cm from the top edge.

  • Incubation and Growth (Causality: A cold stratification step synchronizes germination. Placing plates vertically ensures roots grow straight down along the agar surface due to gravity, making length measurements accurate and straightforward.)

    • Seal the plates with breathable tape and place them at 4°C in the dark for 2-3 days (stratification) to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically so that the seeds are at the top. Incubate for 5-7 days.

  • Data Collection and Analysis (Causality: Imaging and software analysis provide objective and precise measurements of root length, removing user bias and increasing the trustworthiness of the data.)

    • After the incubation period, scan or photograph the plates at high resolution.

    • Using ImageJ or similar software, measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

    • For each concentration, calculate the average root length and standard deviation.

    • Express the data as a percentage of the control group's growth (% Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100).

    • Plot the % inhibition against the log of the compound concentration and use a non-linear regression model (dose-response curve) to calculate the IC₅₀ value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Stock Solutions (100 mM in DMSO) B 2. Prepare MS Agar Plates with Test Compound Concentrations (0.1 µM to 100 µM) A->B D 4. Plate Seeds on Prepared Agar Plates B->D C 3. Surface Sterilize Arabidopsis Seeds C->D E 5. Stratify at 4°C (2-3 days) D->E F 6. Incubate Vertically in Growth Chamber (5-7 days) E->F G 7. Image Plates F->G H 8. Measure Primary Root Length (ImageJ) G->H I 9. Calculate % Inhibition vs. Control H->I J 10. Plot Dose-Response Curve & Determine IC₅₀ I->J

Caption: Workflow for the Root Growth Inhibition Assay.

Conclusion

The comparison between 3-Amino-2,5-dichlorobenzoic acid and this compound serves as a compelling illustration of the principles of structure-activity relationships in chemical biology. While both molecules possess the core structure of a synthetic auxin, the seemingly minor shift of a single chlorine atom from position 5 to position 6 is predicted to have a profound impact on biological activity.

3-Amino-2,5-dichlorobenzoic acid (Chloramben) is a well-established herbicidal agent with a clear auxin-mimicking mechanism of action. Its efficacy and crop selectivity are well understood.

This compound , conversely, is primarily known as a chemical intermediate. While it is highly likely to exhibit phytotoxicity through a similar auxin-like pathway, its potency, selectivity, and overall herbicidal profile remain to be thoroughly characterized through empirical testing. The steric hindrance imparted by the 2,6-dichloro substitution pattern is the key structural feature that differentiates it from its 2,5-isomer, and this difference is the logical starting point for any investigation into its unique biological properties. The experimental protocol detailed herein provides a robust framework for such a comparative investigation.

References

  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 33(4), 281–287. Available at: [Link]

  • Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Available at: [Link]

  • Katekar, G. F. (1976). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Phytochemistry, 15(10), 1421-1424. Available at: [Link]

  • Katekar, G. F. (1976). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. National Institutes of Health. Available at: [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Kvesitadze, G., Khatisashvili, G., Sadunishvili, T., & Ramsden, J. J. (2007). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. PubChem. Available at: [Link]

  • Tan, Z., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Nature Communications. Available at: [Link]

  • PhytoTech Labs. (n.d.). Plant Growth Regulators. Available at: [Link]

  • European Patent Office. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Patent 2947985. Available at: [Link]

  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Rehman, A. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • Charoen-amorn, T., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants. Available at: [Link]

  • Al-Dhabi, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules. Available at: [Link]

  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Available at: [Link]

  • AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. CAS No: 50917-29-8. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung. Available at: [Link]

  • Tan, X., et al. (2019). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany. Available at: [Link]

  • Uchida, N., & Takahashi, K. (2020). Chemical Biology in Auxin Research. Plant and Cell Physiology. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.

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A Guide to Spectroscopic Differentiation of Dichlorinated Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and drug development, the unambiguous identification of constitutional isomers is a foundational requirement for success. Dichlorinated aminobenzoic acids, a class of compounds with potential applications in pharmaceutical synthesis, present a common yet critical analytical challenge. While sharing the same molecular formula (C₇H₅Cl₂NO₂), the varied placement of the amino and chloro substituents on the benzoic acid core results in distinct physicochemical and spectroscopic properties.

This guide provides an in-depth comparison of three representative isomers, demonstrating how a multi-technique spectroscopic approach can be used for their definitive identification. We will move beyond simple data reporting to explain the underlying chemical principles that govern the observed spectral differences, offering a framework for analyzing similar substituted aromatic systems.

The isomers chosen for this comparative analysis are:

  • 2-Amino-3,5-dichlorobenzoic acid

  • 3-Amino-2,5-dichlorobenzoic acid

  • 4-Amino-3,5-dichlorobenzoic acid

Isomeric Structures Overview

The relative positioning of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and chloro (-Cl) groups is the primary determinant of their unique spectroscopic signatures.

G cluster_0 2-Amino-3,5-dichlorobenzoic acid cluster_1 3-Amino-2,5-dichlorobenzoic acid cluster_2 4-Amino-3,5-dichlorobenzoic acid 2A_s 2A_s 3A_s 3A_s 4A_s 4A_s

Caption: Chemical structures of the three dichlorinated aminobenzoic acid isomers under review.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on an aromatic ring. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the electronic environment and connectivity.

Expertise & Experience: The Causality Behind NMR Shifts

The differentiation of these isomers hinges on understanding the interplay of substituent effects. The -COOH and -Cl groups are electron-withdrawing and deshielding, while the -NH₂ group is electron-donating and shielding. Protons ortho and para to the -NH₂ group will experience an upfield shift (lower δ), whereas protons ortho to the -COOH and -Cl groups will experience a downfield shift (higher δ). The number of remaining aromatic protons (two for the 2- and 4-amino isomers, two for the 3-amino isomer) and their splitting patterns (singlets, doublets) are key identifiers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Scientist's Note: DMSO-d₆ is an excellent choice as it solubilizes these polar compounds well and allows for the observation of exchangeable protons from the -COOH and -NH₂ groups, which appear as broad singlets.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a standard 30° or 45° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

Data Interpretation & Comparison
IsomerAromatic ProtonsExpected Chemical Shifts (δ, ppm) & MultiplicityRationale
2-Amino-3,5-dichloro- 2HH-4: ~7.5 ppm (d, J ≈ 2-3 Hz)H-6: ~7.8 ppm (d, J ≈ 2-3 Hz)H-6 is ortho to the deshielding -COOH group. H-4 is para to the shielding -NH₂ group but flanked by two -Cl atoms. The two protons are meta to each other, resulting in a small doublet splitting.
3-Amino-2,5-dichloro- 2HH-4: ~7.3 ppm (d, J ≈ 2 Hz)H-6: ~7.6 ppm (d, J ≈ 2 Hz)H-4 is ortho to the shielding -NH₂ group. H-6 is para to the -COOH group and ortho to a -Cl atom. The protons are meta to each other.
4-Amino-3,5-dichloro- 2HH-2 & H-6: ~7.9 ppm (s)The two protons (H-2 and H-6) are chemically and magnetically equivalent due to the molecule's symmetry. They are ortho to the strongly deshielding -COOH group, resulting in a significant downfield shift. They appear as a singlet as they are not coupled to any other protons.

Note: These are estimated values. Actual shifts may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The key vibrations for these molecules are the N-H stretches from the amino group, the broad O-H and sharp C=O stretches from the carboxylic acid, and vibrations from the chlorinated aromatic ring.

Expertise & Experience: The Causality Behind IR Frequencies

The positions of the -NH₂ and -COOH stretching frequencies are highly sensitive to hydrogen bonding.

  • Intramolecular H-Bonding: In the 2-amino isomer, the adjacent amino and carboxyl groups can form a strong intramolecular hydrogen bond. This typically weakens the C=O bond (lowering its stretching frequency) and broadens the N-H and O-H stretching regions.

  • Intermolecular H-Bonding: The 3-amino and 4-amino isomers cannot form this internal hydrogen bond and will primarily exhibit intermolecular hydrogen bonding, leading to different spectral features, particularly in the solid state. The broad O-H stretch from the carboxylic acid dimer is a hallmark feature.[2] The position of the C=O stretch is also influenced by the electronic effect of the substituents on the ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply firm, even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000–400 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically perform the ATR correction and present the data in absorbance or transmittance units.

Data Interpretation & Comparison
IsomerKey Expected IR Peaks (cm⁻¹)Rationale for Differentiation
2-Amino-3,5-dichloro- N-H: ~3450, ~3350O-H: Very broad, ~3200-2500C=O: ~1660-1675 (Lower freq.)The key differentiator is the C=O stretch, which is shifted to a lower wavenumber due to strong intramolecular H-bonding between the ortho -NH₂ and -COOH groups. The N-H and O-H regions will be complex and broad.
3-Amino-2,5-dichloro- [4]N-H: ~3480, ~3380O-H: Broad, ~3000-2500C=O: ~1680-1700 Lacks intramolecular H-bonding. The C=O frequency will be in the typical range for an aromatic carboxylic acid, influenced by the electronic effects of the meta amino group and ortho/para chloro groups.
4-Amino-3,5-dichloro- [5]N-H: ~3470, ~3370O-H: Broad, ~3000-2500C=O: ~1680-1700 Similar to the 3-amino isomer, it relies on intermolecular H-bonding. The C=O frequency will be influenced by the para amino group, which can donate electron density via resonance, potentially slightly lowering the frequency compared to a non-aminated analog.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. For these isomers, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Expertise & Experience: The Causality Behind Fragmentation

All three isomers will show a molecular ion (M⁺˙) peak corresponding to the molecular weight (206.03 g/mol for C₇H₅³⁵Cl₂NO₂). The key to differentiation lies in the relative abundance of fragment ions.[6] Common fragmentations for benzoic acids include:

  • Loss of -OH (M-17): Formation of an acylium ion.

  • Loss of -COOH (M-45): Loss of the entire carboxyl group.

  • Decarboxylation (Loss of CO₂): This is often preceded by the loss of another group.

The stability of the resulting fragment ions, which is dictated by the substituent positions, will determine the most prominent peaks in the spectrum. For example, the loss of a chlorine atom from the molecular ion of the 4-amino isomer could be stabilized by the para-amino group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation & Comparison

All isomers have a molecular formula of C₇H₅Cl₂NO₂ and a monoisotopic mass of 204.97 u . The mass spectrum will show a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

IsomerMolecular Ion (M⁺˙) m/zKey Expected Fragments (m/z)Rationale for Differentiation
2-Amino-3,5-dichloro- 205/207/209188 (M-OH), 160 (M-COOH)The ortho effect may lead to unique fragmentation pathways, such as the loss of water involving both functional groups.
3-Amino-2,5-dichloro- [4]205/207/209188 (M-OH), 160 (M-COOH)Fragmentation will be driven by standard cleavages (loss of OH, COOH) with the relative intensities influenced by the meta-amino group's moderate stabilizing effect.
4-Amino-3,5-dichloro- [5]205/207/209188 (M-OH), 160 (M-COOH), 170 (M-Cl)The para-amino group can effectively stabilize a positive charge on the ring through resonance. This may lead to a more prominent peak corresponding to the loss of a chlorine atom (M-Cl) compared to the other isomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Expertise & Experience: The Causality Behind λₘₐₓ

The electronic spectrum of benzoic acid is altered by the substituents. The amino group is a strong auxochrome (color-enhancing) that, when conjugated with the benzene ring and carbonyl group, causes a bathochromic (red) shift to longer wavelengths. The extent of this shift is highly dependent on the isomer.[7]

  • 4-Amino isomer: The direct para conjugation between the electron-donating -NH₂ group and the electron-withdrawing -COOH group creates an extended π-system, resulting in the longest wavelength of maximum absorption (λₘₐₓ).

  • 2-Amino isomer: Significant conjugation also exists, but steric hindrance and intramolecular hydrogen bonding can affect the planarity and thus the electronic transitions, often leading to a λₘₐₓ at a slightly shorter wavelength than the 4-amino isomer.

  • 3-Amino isomer: The amino group is meta to the carboxyl group, meaning there is no direct resonance conjugation between them. This results in a less significant shift, and its λₘₐₓ will be at the shortest wavelength among the three isomers.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a UV-transparent solvent such as methanol or ethanol.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank cuvette.

  • Data Acquisition:

    • Scan the sample across a range of wavelengths, typically from 400 nm down to 200 nm.

    • The instrument will plot absorbance versus wavelength.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation & Comparison
IsomerExpected λₘₐₓ (nm)Rationale for Differentiation
2-Amino-3,5-dichloro- ~320-335Strong conjugation between ortho -NH₂ and -COOH groups, leading to a significant red shift.
3-Amino-2,5-dichloro- ~270-290Lack of direct conjugation between meta -NH₂ and -COOH groups results in the least red-shifted absorption, appearing at the shortest wavelength.
4-Amino-3,5-dichloro- ~285-300Direct para conjugation between -NH₂ and -COOH results in the most effective extension of the chromophore, leading to the longest wavelength absorption.

Note: These are estimated values based on the parent aminobenzoic acids.[8] The chlorine atoms will cause additional small shifts.

Summary and Workflow

A systematic approach combining these techniques provides a robust method for isomer identification. The following workflow is recommended for an unknown sample.

Caption: Recommended workflow for the spectroscopic identification of dichlorinated aminobenzoic acid isomers.

By systematically applying NMR, IR, MS, and UV-Vis spectroscopy and understanding the chemical principles that drive the spectral differences, researchers can confidently and accurately distinguish between these challenging isomers.

References

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Efficacy of 3-Amino-2,6-dichlorobenzoic Acid Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, benzoic acid derivatives have emerged as a promising class of compounds, warranting in-depth investigation. This guide provides a comprehensive comparison of 3-amino-2,6-dichlorobenzoic acid derivatives and related aminobenzoic acid analogs as potential anticancer agents. We will delve into their synthesis, mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, grounded in scientific integrity and practical insights.

Introduction: The Therapeutic Potential of Aminobenzoic Acid Scaffolds

The aminobenzoic acid framework is a versatile building block in medicinal chemistry, lending itself to a variety of structural modifications that can modulate its biological activity.[1][2] The presence of both an amino and a carboxylic acid group on the aromatic ring allows for the synthesis of a diverse library of derivatives, including esters and amides. The strategic placement of substituents, such as the dichloro groups in this compound, is hypothesized to enhance lipophilicity and potentially influence interactions with biological targets, thereby augmenting anticancer activity. While extensive data on a broad series of this compound derivatives is still emerging, studies on structurally related compounds, such as other chloro-substituted and regioisomeric aminobenzoic acids, provide valuable insights into their therapeutic promise.

Comparative Efficacy of Aminobenzoic Acid Derivatives

The anticancer potential of aminobenzoic acid derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, we can draw comparative insights from related structures.

One notable study on 2-amino-3-chlorobenzoic acid (a structural isomer) demonstrated potent cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours of treatment, respectively. This highlights the potential of chloro-substituted aminobenzoic acids as anticancer agents.

Derivatives of para-aminobenzoic acid (PABA) have also been extensively studied, with some compounds exhibiting significant anticancer activity. For instance, certain benzamide derivatives of PABA have shown IC50 values as low as 4.53 µM and 5.85 µM, outperforming the standard chemotherapeutic drug 5-Fluorouracil in some cases.[1] Other PABA derivatives have demonstrated potent growth inhibition against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the range of 21.3 to 28.3 µM.[1]

Table 1: Comparative in vitro Anticancer Activity of Selected Aminobenzoic Acid Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chloro-substituted Aminobenzoic Acid2-amino-3-chlorobenzoic acidMDA-MB-2315 (at 48h)
para-Aminobenzoic Acid (PABA)Benzamide DerivativeVarious4.53 - 5.85[1]
para-Aminobenzoic Acid (PABA)Quinazolinone DerivativeMCF-7, HCT-11621.3 - 28.3[1]
para-Aminobenzoic Acid (PABA)Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-223.31[1]
para-Aminobenzoic Acid (PABA)Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateMCF-772.22[1]
para-Aminobenzoic Acid (PABA)Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateHepG253.29[1]

This table is a compilation of data from various sources on related aminobenzoic acid derivatives to provide a comparative context due to the limited availability of a comprehensive dataset for a series of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound can be achieved through standard organic chemistry reactions. The carboxylic acid moiety is the primary site for derivatization.

Esterification

Ester derivatives can be synthesized via Fischer-Speier esterification. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is heated to drive the equilibrium towards the formation of the ester.

Amide Synthesis

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Synthesis_Workflow A This compound B Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) A->B Esterification D Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->D Acyl Chloride Formation C Ester Derivative B->C E Acyl Chloride Intermediate D->E F Amine (R'-NH₂) or (R'₂-NH) E->F Amidation G Amide Derivative F->G Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition STAT3->Proliferation Derivative 3-Amino-2,6-dichlorobenzoic acid derivative Derivative->PI3K Inhibition Derivative->STAT3 Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC Assay)

This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct and extensive comparative data on the anticancer efficacy of a wide range of this compound derivatives remains to be fully elucidated in the public domain, the available evidence from structurally similar compounds is highly encouraging. The aminobenzoic acid scaffold, particularly with halogen substitutions, presents a promising avenue for the development of novel anticancer agents. Future research should focus on synthesizing and screening a broader library of this compound esters and amides to establish a clear structure-activity relationship. Furthermore, in-depth mechanistic studies are required to identify their precise molecular targets and to validate their efficacy in preclinical in vivo models. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to build upon in their pursuit of more effective cancer therapies.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Saavedra, J. E., et al. (2007). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. Journal of Medicinal Chemistry, 50(22), 5573-5582. [Link]

  • Jampilek, J., et al. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 20(12), 21960-21970. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Ahmed, K. (2021). Design and synthesis of novel anticancer and antifibrosis compounds. [Link]

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Comparative Analysis of the Antimicrobial Potential of Compounds Derived from 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, with their activity being highly dependent on the nature and position of substituents on the aromatic ring.[1][2][3] This guide focuses on 3-amino-2,6-dichlorobenzoic acid, a versatile synthetic intermediate, as a promising but underexplored scaffold.[4] Its structure, featuring two electron-withdrawing chloro groups and a reactive amino group, presents a unique platform for creating a diverse library of derivatives. This document provides a comparative framework for evaluating the potential antimicrobial activity of such derivatives, grounded in established structure-activity relationship (SAR) principles.[5][6] We present detailed experimental protocols for synthesis and standardized antimicrobial susceptibility testing, alongside a representative analysis of hypothetical derivatives to guide future research in this area.

Introduction: The Rationale for this compound as a Core Scaffold

The benzoic acid core is a privileged scaffold in medicinal chemistry.[1] Its antimicrobial effect is generally attributed to its ability as a lipophilic acid to diffuse across the microbial cell membrane.[3] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cell's interior, which disrupts essential metabolic processes and leads to cell death.[2][7]

The parent compound, this compound, offers several strategic advantages for derivatization:

  • Electron-Withdrawing Groups: The two chlorine atoms are strong electron-withdrawing groups, which can significantly increase the acidity of the carboxylic acid and influence the electronic properties of the entire molecule, a factor known to modulate antimicrobial potency.[1]

  • Reactive Handle: The amino group at the 3-position serves as a versatile nucleophilic handle for synthesizing a wide array of derivatives, including amides, Schiff bases, and sulfonamides, allowing for systematic exploration of the chemical space.[8][9]

  • Structural Rigidity and Lipophilicity: The dichlorinated phenyl ring provides a rigid and lipophilic core, which can be optimized to enhance membrane penetration and interaction with microbial targets.

This guide will explore how these features can be leveraged to design and evaluate novel antimicrobial agents.

Synthesis of a Representative Amide Derivative

To investigate the antimicrobial potential, a library of derivatives must first be synthesized. Amide bond formation is a robust and common strategy.[10] The following protocol details a standard procedure for synthesizing an N-aryl amide derivative from this compound, a common approach for enhancing biological activity.[8]

Experimental Protocol: Synthesis of 3-Amino-N-(4-methoxyphenyl)-2,6-dichlorobenzamide

This two-step protocol first activates the carboxylic acid by converting it to an acyl chloride, followed by coupling with an amine.

Step 1: Synthesis of 3-Amino-2,6-dichlorobenzoyl chloride

  • Reagents & Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-amino-2,6-dichlorobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling with 4-methoxyaniline

  • Reagents & Setup: In a separate 100 mL flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (TEA, 1.5 eq, as an acid scavenger) in anhydrous DCM (30 mL).

  • Coupling: Cool the amine solution to 0 °C. Add a solution of the crude 3-amino-2,6-dichlorobenzoyl chloride (1.0 eq) in DCM (10 mL) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure amide.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Used for its effectiveness in converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles ideal for amide formation. The byproducts (SO₂ and HCl) are gaseous, simplifying work-up.

  • Triethylamine (TEA): A non-nucleophilic base used to neutralize the HCl generated during the acylation reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Anhydrous Conditions: Essential because the acyl chloride intermediate is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C Reflux (2-3h) A->C B Thionyl Chloride (SOCl₂) in DCM B->C D Crude 3-Amino-2,6-dichlorobenzoyl chloride C->D F Stir at RT (4-6h) D->F Add dropwise at 0 °C E 4-Methoxyaniline + TEA in DCM E->F G Crude Product H Purification (Chromatography) G->H I Final Product: 3-Amino-N-(4-methoxyphenyl)-2,6-dichlorobenzamide H->I

Caption: General workflow for the synthesis of an N-aryl benzamide derivative.

Comparative Antimicrobial Activity: A Predictive Framework

While comprehensive experimental data for derivatives of this compound is not yet widely published, we can construct a predictive comparison based on established SAR principles from related benzoic acid analogs.[6][11] The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values for a representative set of derivatives. These values are intended to guide the prioritization of synthetic targets.

Table 1: Predicted Antimicrobial Activity (MIC in µg/mL) of Hypothetical Derivatives

Compound IDDerivative TypeR GroupS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)SAR Rationale
Parent Carboxylic Acid-H>256>256>256The parent acid is expected to have weak activity.
DA-01 Amide-CH₂CH₃ (Ethyl)128256128Small alkyl amides may slightly increase lipophilicity and activity.
DA-02 Amide (Anilide)-C₆H₅ (Phenyl)6412864Aromatic substitution often enhances antimicrobial effects.[8]
DA-03 Amide (Anilide)-C₆H₄-OCH₃ (4-Methoxyphenyl)326432Electron-donating groups on the N-phenyl ring can improve potency.
DA-04 Amide (Anilide)-C₆H₄-Cl (4-Chlorophenyl)163216Electron-withdrawing groups can enhance binding or membrane transport.[6]
DSB-01 Schiff Base=CH-C₆H₅ (Benzylidene)6412864The azomethine (-N=CH-) group is a known pharmacophore for antimicrobial activity.[9][12]
DSB-02 Schiff Base=CH-C₆H₄-OH (Salicylidene)326432The hydroxyl group can act as a hydrogen bond donor, potentially improving target interaction.[9]
Ciprofloxacin (Control) -0.5 0.25 N/A Standard antibacterial drug for comparison.
Fluconazole (Control) -N/A N/A 2 Standard antifungal drug for comparison.

Note: These values are illustrative and serve as a hypothesis for guiding experimental work. Actual MIC values must be determined empirically.

Standardized Protocol for Antimicrobial Susceptibility Testing

To ensure reproducible and comparable results, antimicrobial activity must be assessed using a standardized method. The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI) M07 guideline, is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14][15]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07)

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of each synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microbial Inoculum: Culture bacteria or fungi overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • 96-Well Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Add 50 µL of appropriate growth medium to all wells of the 96-well plate. Add 50 µL of the compound stock solution (e.g., DA-04) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient of the test compound.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing medium and inoculum only (no compound).

    • Sterility Control: Wells containing medium only (no inoculum or compound).

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

    • Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin) serially diluted.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness through Self-Validation: The inclusion of positive, negative, and sterility controls is critical. The sterility control ensures the medium is not contaminated, the growth control confirms the viability of the inoculum, and the positive control validates the assay's sensitivity to a known antimicrobial agent.

Diagram of Antimicrobial Screening Workflow

G A Prepare Compound Stock Solutions (in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum (~5 x 10^5 CFU/mL) D Inoculate Wells with Microbes B->D C->D E Include Controls (Growth, Sterility, Positive) D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Read Plates & Determine MIC (Lowest concentration with no growth) F->G

Caption: Standard workflow for MIC determination via broth microdilution.

Potential Mechanism of Action

While the precise mechanism for novel derivatives must be elucidated experimentally, the primary mode of action for many benzoic acid derivatives involves the disruption of the microbial cell membrane and intracellular pH homeostasis.[2][7][16] Halogenated aromatic compounds, in particular, may exhibit enhanced activity due to increased lipophilicity, facilitating easier passage through the lipid-rich cell membranes of bacteria and fungi.[6] Further studies, such as flow cytometry with membrane potential-sensitive dyes or assays measuring cytoplasmic pH, would be required to confirm this mechanism for any promising lead compounds.[16]

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for the development of new antimicrobial agents. The predictive SAR analysis presented in this guide suggests that N-aryl amide derivatives, particularly those bearing electron-withdrawing substituents on the N-phenyl ring (e.g., DA-04), are promising initial targets for synthesis and evaluation. The formation of Schiff bases also presents a viable route to active compounds.

Future work should focus on the synthesis of a focused library of these derivatives and their systematic evaluation against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and pathogenic fungi using the standardized protocols detailed herein. Promising lead compounds should then be subjected to further mechanistic studies and evaluated for cytotoxicity against mammalian cell lines to assess their therapeutic potential.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed. (URL: [Link])

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (URL: [Link])

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (URL: [Link])

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (URL: [Link])

  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH. (URL: [Link])

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - MDPI. (URL: [Link])

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • M07-A8 - Regulations.gov. (URL: [Link])

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (URL: [Link])

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (URL: [Link])

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (URL: [Link])

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Studies of 3-Aminobenzoic Acid Schiff Bases Synthesis and Antimicrobial Studies of 3-Aminobenzoic Acid Schiff Bases and their Structure Activity Relationship - ResearchGate. (URL: [Link])

  • Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic - JOCPR. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2,6-dichlorobenzoic Acid Analogs as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 3-Amino-2,6-dichlorobenzoic acid analogs, focusing on their structure-activity relationship (SAR) as synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with field-proven insights to elucidate the chemical nuances that drive herbicidal efficacy. We will explore the mechanism of action, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Legacy and Potential of Chlorinated Benzoic Acid Herbicides

Benzoic acid and its derivatives are a cornerstone in the development of a wide array of pharmacologically and biologically active compounds.[1] Within this class, chlorinated aminobenzoic acids have carved out a significant niche as potent herbicides.[2] These molecules, acting as synthetic auxins, disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death.[2] The parent compound, this compound, serves as a valuable scaffold for developing novel agrochemicals due to the significant phytotoxic activity demonstrated by its analogs.[3] Understanding the intricate relationship between the molecular structure of these analogs and their herbicidal activity is paramount for the rational design of new, more effective, and selective herbicides.

Mechanism of Action: Mimicking a Natural Growth Hormone

The primary mode of action for this compound and its analogs is the mimicry of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural growth regulation, causing a cascade of physiological disruptions.[2] This interference with normal cell division, elongation, and differentiation ultimately leads to the demise of the target weed.[2] The core components of the auxin signaling pathway, including the TIR1/AFB F-box protein receptors, are the ultimate targets of these synthetic molecules.[4]

The following diagram illustrates the generalized signaling pathway of synthetic auxins:

Synthetic Auxin Mechanism of Action cluster_0 In the absence of high auxin levels cluster_1 With high synthetic auxin levels SA Synthetic Auxin (e.g., 3-Amino-2,6-dichlorobenzoic acid analog) TIR1_AFB TIR1/AFB Auxin Receptor SA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding of ARF Auxin Response Factor (Transcription Factor) Aux_IAA->ARF Represses ubiquitination Ubiquitination & Degradation Aux_IAA->ubiquitination ARG Auxin-Responsive Genes ARF->ARG Activates transcription of Growth Uncontrolled Growth & Plant Death ARG->Growth

Caption: Synthetic auxin signaling pathway.

Structure-Activity Relationship: A Comparative Analysis

Key Structural Features Influencing Herbicidal Activity:

  • The Carboxylic Acid Group: The acidic proton is crucial for activity, as it is believed to be involved in binding to the auxin receptor. Esterification or conversion to an amide can modulate the compound's uptake, translocation, and metabolism within the plant, sometimes acting as a pro-herbicide.

  • The Amino Group: The presence and position of the amino group are critical. Acetylation or other substitutions on the amino group can significantly alter the herbicidal activity and selectivity. For the related 3-amino-2,5-dichlorobenzoic acid, the free amino group is essential for its broad-spectrum phytotoxicity.[5]

  • Halogen Substitution: The number, type, and position of halogen atoms on the benzene ring profoundly impact herbicidal efficacy. The two chlorine atoms in the 2 and 6 positions of the parent compound are key for its activity. Changes in this substitution pattern will undoubtedly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor.

Comparative Data of Related Benzoic Acid Herbicides:

To illustrate the impact of substitution patterns, the following table presents qualitative activity data for some chlorinated benzoic acid herbicides.

Compound NameStructureKey SubstitutionsGeneral Herbicidal Activity
This compound 3-Amino, 2,6-DichloroParent compound of interest. Analogs show significant phytotoxic activity.[3]
Chloramben (3-Amino-2,5-dichlorobenzoic acid) 3-Amino, 2,5-DichloroIsomer of the parent compound. A selective, pre-emergence herbicide.[1]
Dicamba 2-Methoxy, 3,6-DichloroMethoxy group instead of amino. Broadleaf herbicide.[6]
2,3,6-Trichlorobenzoic acid 2,3,6-TrichloroLacks the amino group, has an additional chlorine. Active as a synthetic auxin.[6]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to produce analogs of this compound often starts with a suitably substituted dichlorobenzoic acid. A common strategy involves a nitration step followed by reduction of the nitro group to an amine.

Example Protocol: Synthesis of this compound from 2,6-Dichlorobenzoic Acid

This protocol is a representative method and may require optimization for specific analogs.

  • Nitration of 2,6-Dichlorobenzoic Acid:

    • Carefully add 2,6-dichlorobenzoic acid to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Stir the mixture at this temperature for a specified time to allow for the regioselective nitration at the 3-position.

    • Pour the reaction mixture over ice and filter the resulting precipitate, which is primarily 2,6-dichloro-3-nitrobenzoic acid.

    • Wash the solid with cold water and dry.

  • Reduction of the Nitro Group:

    • Suspend the 2,6-dichloro-3-nitrobenzoic acid in a suitable solvent, such as ethanol or acetic acid.

    • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Heat the reaction mixture as required to drive the reduction to completion.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Wash, dry, and evaporate the solvent to yield this compound.

The following diagram outlines this synthetic workflow:

Synthesis of this compound Start 2,6-Dichlorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Nitration Intermediate 2,6-Dichloro-3-nitrobenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Evaluation of Herbicidal Activity: Root Elongation Bioassay

A common and effective method to quantify the auxin-like activity of herbicides is the root elongation bioassay, often using a sensitive plant species like Arabidopsis thaliana or cress.

Step-by-Step Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution in the plant growth medium to achieve the desired final concentrations for testing.

    • Include a negative control (growth medium with solvent) and a positive control (a known auxin herbicide like Dicamba).

  • Seed Plating:

    • Sterilize the seeds of the chosen plant species (e.g., Arabidopsis thaliana).

    • Aseptically place the sterilized seeds on agar plates containing the plant growth medium and the various concentrations of the test compounds.

  • Incubation:

    • Seal the plates and place them in a growth chamber with controlled light, temperature, and humidity for a period of 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the primary root length of the seedlings for each treatment.

    • Calculate the percent inhibition of root elongation for each concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve.

    • From the dose-response curve, determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Conclusion

The this compound scaffold holds significant promise for the development of novel synthetic auxin herbicides. The structure-activity relationship is finely tuned by the nature and placement of substituents on the aromatic ring, as well as modifications to the amino and carboxylic acid functionalities. While quantitative comparative data for a comprehensive series of analogs remains elusive in publicly accessible literature, the established principles of synthetic auxin activity provide a strong foundation for rational design. The experimental protocols outlined in this guide offer a validated framework for the synthesis and evaluation of new analogs, enabling researchers to systematically explore the chemical space around this potent herbicidal core. Future investigations should focus on generating comprehensive SAR data to build robust quantitative structure-activity relationship (QSAR) models, which will undoubtedly accelerate the discovery of next-generation herbicides with improved efficacy and selectivity.

References

  • Keitt, G. W., & Baker, K. F. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 41(9), 1561–1569.
  • BenchChem. (2025). In-Depth Technical Guide: Exploring the Synthetic Auxin Activity of Chloramben-Diolamine.
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms.
  • Song, L., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE, 9(7), e101892.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707–735.

Sources

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

3-Amino-2,6-dichlorobenzoic acid is a vital chemical intermediate, serving as a foundational building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring both electron-withdrawing chloro groups and an electron-donating amino group, provides a versatile scaffold for creating complex, high-value molecules.[1] However, the utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, isomeric impurities, or reaction by-products can have profound consequences, leading to aberrant downstream reactions, reduced yields, and the generation of potentially toxic impurities in the final active ingredient.

For researchers, scientists, and drug development professionals, the rigorous validation of this compound's purity is not a perfunctory quality control step but a cornerstone of scientific validity and product safety. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring that each analysis constitutes a self-validating system for trustworthy and reproducible results.

Context: The Synthetic Landscape and Potential Impurities

To effectively validate purity, one must first understand the potential impurities that can arise during synthesis. A common pathway to this compound involves a two-step process: the nitration of 2,6-dichlorobenzoic acid, followed by the reduction of the resulting nitro-intermediate.[1]

Start 2,6-Dichlorobenzoic Acid (Starting Material) Intermediate 3-Nitro-2,6-dichlorobenzoic Acid (Intermediate) Start->Intermediate Nitration (H₂SO₄, HNO₃) Impurity1 Unreacted Starting Material Start->Impurity1 Product This compound (Final Product) Intermediate->Product Reduction (e.g., Sn/HCl or H₂, Pd/C) Impurity2 Unreacted Intermediate Intermediate->Impurity2 Impurity3 Isomeric By-products Intermediate->Impurity3

Caption: General synthesis route and common impurity sources.

This pathway can introduce several classes of impurities:

  • Starting Material: Incomplete nitration can lead to residual 2,6-dichlorobenzoic acid in the intermediate.

  • Intermediate: Incomplete reduction is a common issue, leaving 3-Nitro-2,6-dichlorobenzoic acid in the final product.

  • Regioisomers: If the initial nitration is not perfectly regioselective, other nitro-isomers can form and be subsequently reduced, leading to isomeric impurities (e.g., 4-Amino-2,6-dichlorobenzoic acid).[2]

An effective purity validation strategy must be capable of separating and detecting these structurally similar compounds.

Comparative Analysis of Purity Validation Methodologies

No single analytical technique provides a complete purity profile. A multi-faceted, or orthogonal, approach is the most robust strategy. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (a packed column, typically C18) and a liquid mobile phase.[3] For this compound and its likely impurities, a reversed-phase method is ideal, where more polar compounds elute earlier than less polar ones. Purity is quantified by measuring the relative area of the main compound peak against all other peaks detected, typically by UV absorbance.

Expertise & Causality: The choice of a C18 column is deliberate; its nonpolar surface provides strong retention for the aromatic ring structure. The mobile phase must be acidic (e.g., buffered to pH 2.5-3.5) to suppress the ionization of the carboxylic acid group.[4] This ensures a consistent, neutral form of the molecule, leading to sharp, symmetrical peaks and reproducible retention times—a critical aspect of a self-validating method.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep1 Weigh Sample (1 mg) Prep2 Dissolve in Diluent (e.g., 1 mL ACN/H₂O) Prep1->Prep2 Inject Inject Sample (5 µL) Prep2->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Main / Area Total) Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm.[4]

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

Data Interpretation: A pure sample will exhibit a single major peak. Impurities will appear as separate, smaller peaks. The nitro-intermediate, being less polar, will have a longer retention time, while the starting material (lacking the amino group) will be more polar and elute earlier.

CompoundExpected Retention Time (min)Hypothetical Area % (Impure Sample)
2,6-Dichlorobenzoic Acid~4.50.3%
This compound ~6.8 98.9%
3-Nitro-2,6-dichlorobenzoic Acid~9.20.8%
NMR Spectroscopy (¹H and ¹³C)

Principle of Operation: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and number of different types of atoms.[1] For purity analysis, the ¹H NMR spectrum is particularly powerful; the integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities if their signals are resolved from the main compound.

Expertise & Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not interfere with key aromatic or amine signals.[5] Unlike chromatography, NMR provides structural information on all soluble components simultaneously, making it a powerful tool for identifying unknown impurities. A ¹³C NMR spectrum, while less sensitive, confirms the carbon backbone and is crucial for distinguishing between isomers which may have very similar proton spectra.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region (7-8 ppm), amine protons (variable, ~5-6 ppm), and carboxylic acid proton (very broad, >12 ppm) are of key interest.[5][6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • Analysis: Carefully integrate the peaks in the ¹H spectrum. Look for small peaks that do not correspond to the main product. Compare the ¹³C chemical shifts to predicted values or reference spectra to confirm the correct isomeric structure.

Data Interpretation: For pure this compound in DMSO-d₆, one would expect:

  • ¹H NMR: Two distinct signals in the aromatic region, a broad signal for the NH₂ protons, and a very broad signal for the COOH proton.

  • ¹³C NMR: Seven distinct signals (five for the aromatic ring carbons, one for the carboxyl carbon).

The presence of an impurity like the nitro-intermediate would introduce a completely different set of aromatic proton signals, typically shifted further downfield due to the strong electron-withdrawing effect of the nitro group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry.[7] GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint (mass spectrum) for identification.

Expertise & Causality: this compound is a non-volatile solid with both acidic and basic functional groups, making it unsuitable for direct GC analysis. A critical, expertise-driven step is derivatization . The carboxylic acid must be converted to a more volatile ester (e.g., a methyl or silyl ester) to allow it to travel through the GC column.[8][9] This choice is causal to obtaining any useful data. While this adds a sample preparation step, the payoff is immense: the mass spectrometer provides structural data that can help identify unknown impurities definitively, a significant advantage over HPLC with simple UV detection.

Experimental Protocol: Derivatization GC-MS

  • Derivatization (Esterification):

    • Place ~1 mg of the sample in a vial.

    • Add 200 µL of Methanolic HCl (or a silylating agent like BSTFA).

    • Heat at 60°C for 30 minutes to form the methyl ester.

    • Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • MS Detector: Scan from m/z 50 to 400.

  • Analysis: Analyze the resulting chromatogram. Identify the main peak corresponding to the derivatized product. Examine the mass spectra of any smaller peaks and compare them to spectral libraries (like NIST) to identify impurities.

Data Interpretation: The mass spectrum of the derivatized product will show a clear molecular ion peak and a characteristic fragmentation pattern. Impurities, once derivatized, will have different retention times and unique mass spectra, allowing for their identification. For example, the unreduced nitro-intermediate would show a significantly different molecular weight.

Melting Point Analysis

Principle of Operation: This classical technique relies on the physical property that pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range over which it melts to broaden.

Expertise & Causality: While seemingly simple, a properly executed melting point determination is a powerful, self-validating check. The key is to heat the sample slowly (1-2°C per minute) near the expected melting point to allow for thermal equilibrium. A sharp melting range (e.g., 1-2°C) is a strong indicator of high purity, while a broad range (e.g., >5°C) definitively indicates the presence of impurities. The melting point of a similar compound, 3-amino-2,5-dichlorobenzoic acid, is reported to be around 200°C.[10][11]

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

Summary and Comparative Guide

The following table summarizes the strengths and weaknesses of each technique for the specific task of validating this compound purity.

TechniquePrimary InformationSensitivitySpecificityThroughputKey AdvantageKey Limitation
HPLC-UV Quantitative PurityHighModerate-HighHighExcellent for quantifying known impurities and isomers.[4][12]Cannot identify unknown impurities without a mass spec detector.
NMR Structural ConfirmationModerateVery HighLowUnambiguous structure proof and isomer identification.[1]Less sensitive to trace impurities; requires more sample.
GC-MS Impurity IdentificationVery HighVery HighModerateIdentifies unknown volatile/derivatizable impurities via mass spectra.[7][13]Requires derivatization; not suitable for non-volatile impurities.
Melting Point Qualitative PurityLowLowHighFast, inexpensive indicator of overall purity.Non-specific; provides no information on impurity identity.

Recommended Validation Workflow

For comprehensive and trustworthy validation, an orthogonal approach is recommended.

cluster_screening Initial Screening cluster_quant Quantification & Separation cluster_confirm Structural Confirmation cluster_investigate Impurity Investigation (If Needed) Start Synthesized Batch of This compound MP Melting Point Analysis Start->MP TLC Thin Layer Chromatography (TLC) Start->TLC Decision1 Pass? MP->Decision1 TLC->Decision1 HPLC HPLC for % Purity and Isomer Separation Decision2 Purity >99%? HPLC->Decision2 NMR ¹H and ¹³C NMR for Structural Identity Final Batch Released for Downstream Use NMR->Final LCMS LC-MS / GC-MS for Unknown Impurity ID Decision1->HPLC Yes Decision1->LCMS No Decision2->NMR Yes Decision2->LCMS No

Caption: Recommended orthogonal workflow for purity validation.

  • Initial Screening: Begin with rapid, inexpensive tests like Melting Point and TLC to quickly assess if the batch is grossly impure. A sharp melting point is a good sign.

  • Quantitative Analysis: Use a validated HPLC method as the primary tool for quantifying purity and separating key potential impurities (starting material, intermediate, isomers). This should be the main release-testing method.

  • Definitive Identification: For a new synthesis route or a reference standard, full characterization by ¹H and ¹³C NMR is mandatory to confirm the molecular structure is correct and that the major peak in the HPLC is indeed the desired product.

  • Impurity Investigation: If HPLC analysis shows significant unknown impurities (>0.1%), employ techniques with mass spectrometry detectors (LC-MS or GC-MS) to elucidate their structures.

This hierarchical and orthogonal approach ensures that this compound is not only pure by percentage but is also structurally correct, providing the highest level of confidence for its use in demanding research and development applications.

References

  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Kivrak, I. (2013). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki, Department of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]

  • German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). AMINES, AROMATIC: METHOD 2002. NIOSH Manual of Analytical Methods. Available at: [Link]

  • NIOSH. (1994). Amines, Aromatic 2002. Centers for Disease Control and Prevention. Available at: [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Supporting Information. (n.d.). General procedure for the Ni-catalyzed carboxylation of aryl halides. Available at: [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • AHH Chemical Co., Ltd. (n.d.). 3-Amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Pharmaffiliates. (n.d.). This compound. CAS No: 50917-29-8. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Available at: [Link]

  • ChemRxiv. (2024). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids in Fermented Food and Drinks. Shimadzu Application News No.L292A. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Available at: [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Available at: [Link]

  • MDPI. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available at: [Link]

  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • ResearchGate. (2019). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Available at: [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Amino-2,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of small molecules is a critical aspect of experimental success. When developing assays for specific analytes, particularly in complex matrices, understanding the potential for cross-reactivity with structurally similar molecules is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of derivatives of 3-Amino-2,6-dichlorobenzoic acid, a versatile synthetic intermediate.[1] We will explore both immunoassay and chromatographic approaches, providing not just the "how" but the critical "why" behind our experimental choices.

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of bioanalysis, specificity is the cornerstone of reliable data. Cross-reactivity, the phenomenon where an assay intended for a specific analyte also detects other, structurally related compounds, can lead to significant analytical errors, including false positives and over-quantification.[2][3] For small molecules like this compound and its derivatives, which may only differ by the position of a single substituent, the potential for cross-reactivity in immunoassays is particularly high.[3] Therefore, rigorous cross-reactivity testing is not merely a validation step but a fundamental component of assay development.

This guide will focus on a selection of structurally related 3-Amino-dichlorobenzoic acid derivatives to illustrate the principles and methodologies of cross-reactivity assessment:

  • Target Analyte: this compound

  • Potential Cross-Reactants:

    • 3-Amino-2,4-dichlorobenzoic acid[4]

    • 3-Amino-2,5-dichlorobenzoic acid

    • 2-Chlorobenzoic acid[5]

    • 3-Aminobenzoic acid

Method 1: The Immunological Approach - Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for the sensitive detection of small molecules. For haptens like our target analyte, a competitive ELISA format is most appropriate.[6] In this setup, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of specific antibody sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte from the antibody.

The "Why" Behind the Competitive ELISA Protocol

Our experimental design prioritizes the generation of a robust and self-validating system. The choice of a monoclonal antibody is deliberate; while polyclonal antibodies can offer higher sensitivity, monoclonal antibodies generally provide greater specificity by recognizing a single epitope, which is crucial for minimizing inherent cross-reactivity.[2] The concentration of the coating antigen and the antibody are optimized to ensure that the assay operates in the competitive range, where a measurable signal decrease is observed in the presence of the target analyte.

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coat Coat Plate with Analyte-Protein Conjugate wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard and Primary Antibody wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_secondary Add HRP-Conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance at 450 nm stop->read HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile/Water/Acid) degas Degas Mobile Phase prep_mobile->degas equilibrate Equilibrate C18 Column degas->equilibrate prep_sample Prepare Sample Mixture of Analytes filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample filter_sample->inject equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify and Assess Resolution integrate->quantify

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of complex molecular building blocks is paramount. 3-Amino-2,6-dichlorobenzoic acid is a key intermediate whose structural motifs are found in a variety of biologically active compounds. The economic and environmental viability of producing these end-products is intrinsically linked to the efficiency of the synthetic routes used to obtain such pivotal intermediates.

This guide provides an in-depth, objective comparison of two distinct synthetic pathways for the production of this compound. By examining the underlying chemical principles, detailed experimental protocols, and comparative performance data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Route 1: Nitration of 2,6-Dichlorobenzoic Acid Followed by Reduction

A classic and widely adopted strategy for the introduction of an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the nitro group. This two-step sequence is a robust and well-understood pathway in organic synthesis.

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid. The carboxylic acid and the two chlorine atoms are deactivating groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. The subsequent reduction of the nitro group to an amine is a fundamental transformation, achievable through various reducing agents.

Experimental Protocols

Step 1: Nitration of 2,6-Dichlorobenzoic Acid to 2,6-Dichloro-3-nitrobenzoic Acid

  • Materials: 2,6-Dichlorobenzoic acid, 92% Concentrated Sulfuric Acid, 95% Fuming Nitric Acid, Dichloromethane.

  • Procedure:

    • Under a nitrogen atmosphere, a mixture of 100g (0.5235 mol) of 2,6-dichlorobenzoic acid and 70g (0.657 mol) of 92% concentrated sulfuric acid is prepared.

    • A pre-configured mixed acid solution of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid is added dropwise to the reaction mixture.

    • The reaction is allowed to proceed at room temperature for 5 hours, with progress monitored by HPLC until the starting material is consumed (<0.2%).

    • The reaction mixture is then cooled to 0-10°C.

    • The product is extracted twice with dichloromethane.

    • The combined organic phases are washed with water at 0-10°C until the pH of the aqueous phase is 2-3.

    • The organic solvent is removed under reduced pressure to yield the intermediate, 2,6-dichloro-3-nitrobenzoic acid.[1]

  • Yield and Purity: This process has been reported to yield 116.8g of 2,6-dichloro-3-nitrobenzoic acid, corresponding to a yield of 94.5% with a chemical purity of 98.3% as determined by HPLC.[1]

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid to this compound

  • Materials: 2,6-Dichloro-3-nitrobenzoic acid, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Water, Ethyl Acetate, Anhydrous Sodium Sulfate, Saturated Aqueous Sodium Chloride solution.

  • Procedure:

    • To a flask containing 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid, add 40.0 grams (0.326 mole) of granular tin.

    • With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

    • Heat the stirred reaction mixture at 95°C for 4.5 hours.

    • After the reaction period, pour the mixture over ice, which will cause a solid to form.

    • Filter the solid and wash it with water.

    • Dissolve the solid in ethyl acetate.

    • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

    • Dry the solution over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to yield the solid 3-amino-2,5-dichlorobenzoic acid.[2]

  • Note: While this protocol is for the 2,5-dichloro isomer, the procedure is readily adaptable for the 2,6-dichloro isomer.

Visualizing the Workflow

Route 1: Nitration and Reduction Start 2,6-Dichlorobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 2,6-Dichloro-3-nitrobenzoic Acid Nitration->Intermediate Reduction Reduction (SnCl₂, HCl) Intermediate->Reduction Product This compound Reduction->Product Route 2: Oxidation of Substituted Toluene Start Toluene MultiStep Multi-step Synthesis Start->MultiStep Intermediate 3-Amino-2,6-dichlorotoluene MultiStep->Intermediate Oxidation Oxidation (KMnO₄) Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Synthetic pathway via oxidation of a toluene derivative.

Comparative Analysis

ParameterRoute 1: Nitration & ReductionRoute 2: Oxidation of Toluene Derivative
Starting Material Availability 2,6-Dichlorobenzoic acid is commercially available.Synthesis of 3-amino-2,6-dichlorotoluene is not well-established and likely requires a multi-step synthesis.
Number of Steps 23+ (including synthesis of the starting toluene)
Reported Yield High yield for the nitration step (94.5%). [1]Yield for the reduction step is expected to be high based on analogous reactions.Overall yield is likely to be lower due to the multi-step nature of synthesizing the starting material.
Reported Purity High purity for the nitration step (98.3%). [1]Purity would be dependent on the efficiency of each step in the synthesis of the starting material and the final oxidation.
Scalability The nitration and reduction steps are generally scalable.The multi-step synthesis of the starting material may present scalability challenges.
Reagent & Solvent Considerations Utilizes strong acids (sulfuric and nitric acid) and potentially hazardous reducing agents.Involves strong oxidizing agents (KMnO₄) and potentially complex multi-step synthesis of the starting material.
Key Challenges Handling of corrosive and nitrating acids. Potential for side-product formation during nitration if not carefully controlled.The lack of a direct and efficient synthesis for the required 3-amino-2,6-dichlorotoluene precursor.

Conclusion and Recommendation

Based on the available data, Route 1, involving the nitration of 2,6-dichlorobenzoic acid followed by reduction, presents a more synthetically efficient and viable pathway for the production of this compound. The starting material is readily accessible, and the key nitration step is reported to proceed in high yield and purity. [1]While a specific protocol for the reduction of 2,6-dichloro-3-nitrobenzoic acid needs to be optimized, the transformation is a standard and generally high-yielding reaction.

In contrast, Route 2 is hampered by the significant challenge of obtaining the necessary starting material, 3-amino-2,6-dichlorotoluene. The likely multi-step synthesis of this precursor would negatively impact the overall yield, cost-effectiveness, and scalability of this approach.

For researchers and drug development professionals seeking a reliable and efficient method for the synthesis of this compound, focusing on the optimization of the nitration and reduction sequence (Route 1) is the recommended course of action.

References

  • DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. Chem.libretexts.org. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • US4721822A - Process for preparing 2,6-dichlorotoluene.
  • US3819680A - Nitration of benzoic acid esters.
  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • 2,6-Dichlorotoluene. PubChem. [Link]

  • Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic. ARC Journals. [Link]

  • Oxidation reaction of 4-allyl-4-hydroperoxy-2-methoxycyclohexa- 2,5-dienone in the presence of potassium permanganate without a co-oxidant. ACG Publications. [Link]

  • Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. ResearchGate. [Link]

  • CN105481635A - Method for preparing 2,6-dichlorotoluene
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]

  • (PDF) 2-Amino-6-[(2,6-dichlorophenyl)imino]-3-oxocyclohexa-1,4-dienecarbaldehyde. ResearchGate. [Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • CN105481635A - Method for preparing 2,6-dichlorotoluene

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A Comparative Analysis of the Herbicidal Properties of Aminodichlorobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of aminodichlorobenzoic acid herbicides, designed for researchers, scientists, and professionals in drug and herbicide development. It moves beyond a simple product-to-product comparison to explore the underlying mechanisms, experimental validation, and practical applications of this important class of synthetic auxin herbicides.

Introduction: The Role of Aminodichlorobenzoic Acids in Weed Management

Aminodichlorobenzoic acids are a subset of the benzoic acid herbicide family, which itself belongs to the larger group of synthetic auxin herbicides (Group 4 or WSSA Group 4).[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant, leading to lethal overstimulation of growth processes in susceptible species.[3] This guide will focus on two prominent examples: Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Chloramben (3-amino-2,5-dichlorobenzoic acid), to illustrate the key comparative points within this chemical class.[4][5]

The Synthetic Auxin Mechanism: A Pathway of Disruption

At the molecular level, synthetic auxins like dicamba and chloramben initiate a cascade of events that overwhelm the plant's normal regulatory systems.[3] They are readily absorbed by the leaves, stems, and roots of plants.[6] The primary action involves binding to auxin receptors, such as the TIR1/AFB F-box proteins, which are components of an E3 ubiquitin ligase complex (SCFTIR1/AFB). This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins.

The removal of these repressors unleashes the expression of a multitude of auxin-responsive genes. This uncontrolled gene expression results in several key physiological disruptions:

  • Uncontrolled Cell Division and Elongation: The herbicide induces abnormal and uncontrollable growth, leading to epinasty (twisting and curling of stems and leaves), tissue proliferation, and eventual structural collapse.[6][7]

  • Ethylene and Abscisic Acid (ABA) Overproduction: Synthetic auxins stimulate the overexpression of genes encoding for ACC synthase (ACS), a key enzyme in ethylene biosynthesis.[8] The resulting ethylene surge, along with an accumulation of ABA, contributes significantly to growth inhibition, senescence, and tissue decay.[3][8]

  • Disruption of Transport and Photosynthesis: The chaotic growth can lead to phloem plugging and can limit vital processes like transpiration and photosynthesis, ultimately causing the plant to starve.[6][7]

This multi-faceted disruption is what makes synthetic auxins potent herbicides against susceptible broadleaf weeds.

Synthetic Auxin Mechanism of Action cluster_membrane Cell cluster_effects Physiological Effects Herbicide Synthetic Auxin (e.g., Dicamba) Receptor Auxin Receptor (SCF-TIR1/AFB) Proteasome Proteasome Receptor->Proteasome Targets Repressor for Degradation Repressor Aux/IAA Repressor Proteins Genes Auxin-Responsive Genes Repressor->Genes Inhibits (Normal State) Ethylene Ethylene & ABA Production ↑ Genes->Ethylene Upregulates Growth Uncontrolled Cell Division & Elongation Genes->Growth Upregulates Proteasome->Repressor Degrades Death Plant Death Ethylene->Death Growth->Death

Caption: Mechanism of action for synthetic auxin herbicides.

Comparative Efficacy and Spectrum of Activity

While sharing a common mechanism, different aminodichlorobenzoic acids exhibit variations in their herbicidal efficacy, weed spectrum, and application nuances.

FeatureDicambaChloramben
Primary Use Post-emergence control of a wide spectrum of annual and perennial broadleaf weeds.[6]Pre-emergence control of seedling annual grasses and broadleaf weeds.[5]
Target Weeds Effective on tough-to-control weeds like Canada fleabane, wild buckwheat, Palmer amaranth, and velvetleaf.[6][9]Primarily targets germinating seedlings of annual grasses and broadleaf weeds.[5]
Application Foliar application; rapidly absorbed by leaves, stems, and roots.[6]Soil-applied; primarily absorbed by the roots of emerging seedlings.[5]
Soil Activity Possesses soil residual activity that can provide control for up to 14 days, helping to suppress subsequent weed flushes.[6][10]Acts by inhibiting root development as seedlings emerge from the soil.[11]
Crop Use Widely used in corn, as well as in genetically modified dicamba-tolerant soybeans and cotton. Also used in turf, pastures, and non-crop areas.[6]Historically used in soybeans, dry beans, peanuts, and sunflowers. Note: Chloramben is now considered obsolete and is no longer produced or sold in the U.S.[5][11]

Key Insight: The primary functional difference lies in their application timing and target stage. Dicamba is a versatile post-emergence tool for established broadleaf weeds, while Chloramben was a specialized pre-emergence herbicide focused on inhibiting seedling establishment.[5][6] Dicamba generally offers a broader spectrum of control against problematic and perennial weeds compared to Chloramben.[6]

Experimental Protocols for Efficacy Evaluation

To validate and compare the herbicidal properties of compounds like aminodichlorobenzoic acids, standardized bioassays are essential.

Protocol 1: Greenhouse Dose-Response Bioassay

This experiment is fundamental for determining the effective dose of a herbicide and comparing the susceptibility of different weed species.

Objective: To determine the herbicide concentration required to achieve 50% growth reduction (GR₅₀) for target weed species.

Methodology:

  • Plant Propagation: Grow target weed species (e.g., Amaranthus palmeri, Abutilon theophrasti) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare a stock solution of the herbicide (e.g., Dicamba). Create a serial dilution to achieve a range of at least 6-8 application rates, including a zero-herbicide control. A typical range for Dicamba might be 0, 50, 100, 200, 400, and 800 g ae/ha (grams of acid equivalent per hectare).

  • Herbicide Application: Apply the herbicide solutions to the plants when they reach a consistent growth stage (e.g., 4-6 true leaves) using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Data Collection: After a set period (typically 14 to 21 days after treatment), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response curve and calculate the GR₅₀ value.

Causality: Using a range of doses is critical to establish a clear relationship between application rate and plant response. The GR₅₀ is a robust statistical endpoint for comparing herbicide potency across different compounds or weed biotypes. The inclusion of an untreated control provides the baseline for calculating growth reduction.

Greenhouse Bioassay Workflow A 1. Plant Propagation (Target Weed Species) B 2. Prepare Herbicide Serial Dilutions A->B C 3. Apply Treatments (Calibrated Sprayer) B->C D 4. Incubation Period (14-21 Days) C->D E 5. Harvest & Dry Biomass D->E F 6. Weigh Biomass & Calculate % Reduction E->F G 7. Statistical Analysis (Calculate GR50) F->G

Caption: Standard workflow for a greenhouse herbicide bioassay.

Challenges and Future Directions: Volatility and Formulation

A significant challenge associated with benzoic acid herbicides, particularly Dicamba, is their potential for volatility.[12] Older formulations of Dicamba could vaporize after application and move off-target, causing damage to non-resistant crops and other sensitive plants.[13] This has driven significant research into developing lower-volatility formulations, such as Dicamba salts with diglycolamine (DGA) or the transformation into herbicidal ionic liquids (HILs).[6][12] These advanced formulations aim to maintain or enhance biological activity while minimizing the risk of off-site movement.[12][14]

Conclusion

The aminodichlorobenzoic acids, exemplified by Dicamba, are powerful synthetic auxin herbicides that play a crucial role in managing broadleaf weeds. Their efficacy stems from a well-understood mechanism of action that disrupts multiple plant growth processes. While compounds like Chloramben have become obsolete, the principles of their pre-emergence, root-inhibiting action provide a valuable comparative framework. The primary distinctions within this class relate to their spectrum of activity, application timing (pre- vs. post-emergence), and soil behavior. Future research and development will continue to focus on optimizing formulations to enhance efficacy and improve environmental safety, particularly by mitigating issues like volatility.

References

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]

  • Pernak, J., et al. (2020). Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms. PubMed, 25(9), 2195. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramben. PubChem Compound Database. Retrieved from [Link]

  • Wang, C., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 849. Retrieved from [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. Retrieved from [Link]

  • Li, P., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7682. Retrieved from [Link]

  • Wang, C., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Retrieved from [Link]

  • DiTomaso, J. M., & Healy, E. A. (n.d.). Synthetic Auxins. UC Agriculture and Natural Resources. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Grokipedia. (n.d.). Chloramben. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

  • Rivas, M., et al. (2022). Herbicidal Ionic Liquids: A Promising Future for Old Herbicides? Review on Synthesis, Toxicity, Biodegradation, and Efficacy Studies. ACS Sustainable Chemistry & Engineering, 10(1), 1-22. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Trends in Plant Science, 15(1), 32-32. Retrieved from [Link]

  • Chahal, G. S., et al. (2024). Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Weed Technology, 1-9. Retrieved from [Link]

  • AERU. (n.d.). Chloramben (Ref: ACP M-629). Retrieved from [Link]

  • HRAC. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dicamba. PubChem Compound Database. Retrieved from [Link]

  • Satchivi, N. M., et al. (2006). Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, February 7). Herbicides. Retrieved from [Link]

  • NC State Extension Publications. (n.d.). Synthetic Auxins. Retrieved from [Link]

  • Tahir, M. T. M., et al. (2022). Herbicidal properties of antihypertensive drugs: calcium channel blockers. Scientific Reports, 12(1), 10839. Retrieved from [Link]

  • Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Retrieved from [Link]

  • Beck's Hybrids. (2021, September 8). Dicamba vs. 2,4-D Soil Activity | Beck's 2021 Herbicide Insight Days [Video]. YouTube. Retrieved from [Link]

  • U.S. Right to Know. (2025, August 6). Dicamba: concerns about cancer and crop damage. Retrieved from [Link]

  • EXTOXNET. (n.d.). Chloramben. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of a compound like 3-Amino-2,6-dichlorobenzoic acid is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, ensuring the safety of your team and the integrity of our shared environment.

The key to proper disposal lies in understanding the compound's nature. This compound is a halogenated organic compound. This classification is paramount, as it places the substance under specific federal and local environmental regulations due to the potential for harmful byproducts upon improper treatment and its persistence in ecosystems.[1][2] This guide will walk you through the necessary hazard assessment, segregation, and disposal protocols rooted in established safety science and regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the immediate hazards is essential. Based on data from structurally similar compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, rigorous adherence to PPE protocols is the first line of defense.

Your occupational safety plan must dictate the specific PPE required, but the following table summarizes the minimum recommendations for handling this compound, particularly during waste consolidation and cleanup operations.[7][8]

PPE Category Recommendation Specification & Rationale
Eye & Face Protection Chemical safety goggles and a face shield.ANSI Z87.1-compliant goggles are mandatory to provide a complete seal against dust and splashes.[8] A face shield should be worn over goggles whenever there is a significant splash hazard.[9][10]
Skin Protection Chemical-resistant gloves and a lab coat.Nitrile or neoprene gloves are recommended; they must be inspected for tears or degradation before each use.[8] A fully fastened lab coat protects against incidental contact.
Respiratory Protection Use within a chemical fume hood.All handling of the solid compound that could generate dust must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation.[3][4]

Part 2: Waste Characterization and Segregation Protocol

All materials that have come into contact with this compound must be considered hazardous waste. This includes the pure chemical, solutions, reaction byproducts, and contaminated lab supplies like gloves, weigh boats, and paper towels.[11] Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[11]

The Cardinal Rule: Segregation

The most critical step in this process is the strict segregation of halogenated organic waste from all other waste streams.

Rationale: Disposal facilities use different processes for halogenated and non-halogenated waste. Incineration of mixed waste can lead to the formation of dioxins and other highly toxic, environmentally persistent pollutants.[12][13] Furthermore, mixing incompatible chemicals can trigger dangerous reactions within the waste container itself.[14]

Step-by-Step Segregation and Containment:
  • Designate a Container: Use a clearly marked, dedicated container for "Halogenated Organic Waste."[1][2] The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a tightly sealing lid.[15]

  • Proper Labeling: The label is a non-negotiable safety requirement. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound" (no formulas or abbreviations).[2]

    • An accurate list of all contents if it's a mixed waste stream.

    • The relevant hazard pictograms (e.g., irritant).[14]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area within the lab.[16] This area should be away from drains and high-traffic zones and, if possible, within secondary containment to mitigate spills.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[2][16] This prevents the release of volatile compounds and protects lab personnel.

Part 3: The Disposal Workflow: A Self-Validating System

The disposal of this compound is not a matter for individual discretion. It must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [16]

The following workflow provides a logical, step-by-step process for ensuring compliant disposal.

G Disposal Decision Workflow for this compound Start Waste Generated (e.g., unused chemical, contaminated items) Assess Is the waste contaminated with This compound? Start->Assess Segregate Place in a dedicated, 'Halogenated Organic Waste' container. Assess->Segregate Yes NonHazardous Dispose as non-hazardous waste. Assess->NonHazardous No Label Attach Hazardous Waste Label. List full chemical name. Segregate->Label Prohibited PROHIBITED DISPOSAL - Drain Disposal - General Trash Segregate->Prohibited Store Store in Satellite Accumulation Area. Keep container closed. Label->Store ContactEHS Request waste pickup from EHS or approved contractor. Store->ContactEHS

Sources

Comprehensive Safety and Handling Guide for 3-Amino-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Amino-2,6-dichlorobenzoic acid (CAS No. 2136-79-0), also referenced as Tetrachloroterephthalic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

This compound is a solid chemical that presents several potential hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety plan. Based on available safety data sheets (SDS), the primary hazards are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4]

While comprehensive toxicological data is not fully available, the known hazards necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.[4] A risk assessment should be conducted for each specific laboratory procedure to determine the potential for exposure and to implement the most effective control measures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum PPE requirements.

PPE Category Recommendation Specification Rationale for Use
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[5][6]ANSI Z87.1-compliant. Must provide a complete seal around the eyes.Protects against airborne particles and potential splashes, preventing serious eye irritation.[1][3]
Skin Protection A standard laboratory coat and chemical-resistant gloves are required for all handling procedures.[4][7]Nitrile or neoprene gloves are recommended.[5] Lab coats should be fully buttoned.Prevents direct skin contact, which can cause irritation. Gloves should be inspected for any signs of degradation or puncture before use.[8]
Respiratory Protection All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.For nuisance dust, an N95 dust mask may be sufficient.[10] For significant aerosolization potential, a respirator with a particulate filter is necessary.Minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation.[3][4]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound handling_solid Is the material in solid form? start->handling_solid in_fume_hood Are you working in a certified chemical fume hood? handling_solid->in_fume_hood Yes respirator_ppe Respiratory Protection: - Minimum PPE + - NIOSH-approved respirator (e.g., N95) handling_solid->respirator_ppe No (and ventilation is inadequate) splash_risk Is there a risk of splashing or significant dust generation? in_fume_hood->splash_risk Yes min_ppe Minimum PPE: - Chemical safety goggles - Lab coat - Nitrile/Neoprene gloves in_fume_hood->min_ppe No splash_risk->min_ppe No enhanced_ppe Enhanced PPE: - Minimum PPE + - Face shield splash_risk->enhanced_ppe Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][11]

  • Engineering Controls: All weighing and transfers of the solid material should be conducted in a chemical fume hood to minimize dust inhalation.[4][9]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][12]

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[12] The spill area should then be decontaminated.

  • Major Spills: In the event of a large spill, evacuate the area and, if necessary, contact your institution's emergency response team.[2] Individuals involved in the cleanup of large spills should wear enhanced PPE, including a respirator.[4]

  • First Aid:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[13] If irritation persists, seek medical advice.

    • Inhalation: Move the individual to fresh air.[3][13] If breathing is difficult or if symptoms develop, seek medical attention.[13]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all chemical waste in clearly labeled, sealed containers.

  • Disposal: Arrange for the disposal of chemical waste through a licensed and certified professional waste disposal service.[4][8] Adhere strictly to all local, state, and federal environmental regulations.[4]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers and ensures the integrity of your work.

References

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • SDS P-320N. (n.d.).
  • Acros Organics. (2010, May 17).
  • Pfaltz & Bauer. (n.d.).
  • Sigma-Aldrich. (2025, April 28).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-2,4,5-trichlorobenzoic acid.
  • Sigma-Aldrich. (2024, September 6).
  • Carl ROTH. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2025, June 3).
  • Thermo Fisher Scientific. (2025, September 10).
  • HPC Standards Inc. (n.d.). Chlorthal | C8H2Cl4O4 | 675162 | 2136-79-0.
  • Thermo Fisher Scientific. (2025, September 10).
  • Fisher Scientific. (2025, December 18).
  • CDH Fine Chemical. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichlorobenzoic acid(2789-92-6).

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3-Amino-2,6-dichlorobenzoic acid

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